4-Benzyloxy-1,3-butanediol
Description
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Properties
IUPAC Name |
4-phenylmethoxybutane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVBUAFZGGHYAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60525289 | |
| Record name | 4-(Benzyloxy)butane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60525289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71998-70-4 | |
| Record name | 4-(Benzyloxy)butane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60525289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Benzyloxy-1,3-butanediol physical properties
[1][2][3][4][5]
Executive Summary
This compound (CAS: 85418-23-1 for S-isomer; 81096-93-7 for R-isomer) is a critical chiral building block in organic synthesis, particularly in the pharmaceutical industry.[1] It serves as a key intermediate for the installation of the dihydroxyheptanoic acid side chain found in HMG-CoA reductase inhibitors (statins), such as Atorvastatin and Rosuvastatin. Its structural utility lies in the differentiated reactivity of its hydroxyl groups—a primary alcohol at C1 and a secondary alcohol at C3—combined with the stability of the benzyl ether protecting group at C4.
Chemical Identity & Structural Analysis
The compound is a derivative of 1,3,4-butanetriol where the hydroxyl group at the 4-position is protected as a benzyl ether.
| Attribute | Detail |
| IUPAC Name | 4-(Benzyloxy)butane-1,3-diol |
| Common Synonyms | 1-O-Benzyl-1,3,4-butanetriol; (3S)-4-phenylmethoxybutane-1,3-diol |
| CAS Number | (S)-Isomer: 85418-23-1 (R)-Isomer: 81096-93-7 |
| Molecular Formula | C |
| Molecular Weight | 196.25 g/mol |
| SMILES | C1=CC=C(C=C1)COCO (S-isomer) |
| Chirality | Contains one stereocenter at C3.[2][1][3][4] |
Physical Properties Profile
The following data aggregates experimental values and structure-property relationship (SPR) estimates.
| Property | Value / Range | Condition / Note |
| Physical State | Liquid | Viscous, clear to pale yellow |
| Boiling Point | 138 – 141 °C | @ 0.5 mmHg (Vacuum required) |
| Refractive Index ( | 1.530 | Standard reference |
| Optical Rotation ( | -7° to -13° | (S)-isomer; c=1 in Methanol |
| Optical Rotation ( | +10° | (R)-isomer; c=1 in Methanol |
| Density | ~1.10 g/mL | Estimated (vs. 1.025 g/mL for mono-ol) |
| Flash Point | > 110 °C | Predicted based on BP |
| Solubility | High | Methanol, Ethanol, DCM, Ethyl Acetate |
| Solubility (Water) | Moderate | Reduced by hydrophobic benzyl group |
Characterization & Spectroscopy
Identification of this compound relies on distinguishing the benzyl ether signals from the aliphatic diol backbone.
H NMR Data (400 MHz, CDCl ) - Diagnostic Signals
-
Aromatic Region:
7.25 – 7.35 ppm (m, 5H, Ph-H ). -
Benzylic Protons:
4.52 ppm (s, 2H, Ph-CH -O). -
Methine (C3-H):
3.95 – 4.05 ppm (m, 1H, CH(OH)). -
C4 Protons (Ether):
3.45 – 3.55 ppm (d, 2H, -CH -OBn). -
C1 Protons (Primary OH):
3.75 – 3.85 ppm (t, 2H, -CH -OH). -
C2 Protons (Methylene Bridge):
1.65 – 1.80 ppm (m, 2H, -CH -).
Experimental Protocol: Synthesis & Purification
Core Directive: This protocol describes the synthesis of the (S)-isomer starting from (S)-Malic Acid. This route is favored for its high enantiomeric retention and cost-effectiveness.
Reaction Pathway Logic
-
Reduction: Conversion of Malic acid diester to 1,2,4-butanetriol.
-
Selective Protection: Thermodynamic control is used to protect the 1,2-diol as an acetonide, leaving the C4-hydroxyl free.
-
Benzylation: The free C4-hydroxyl is alkylated.
-
Deprotection: Acidic hydrolysis removes the acetonide to yield the target diol.
Figure 1: Chemo-enzymatic or chemical synthesis pathway for (S)-4-Benzyloxy-1,3-butanediol.
Detailed Methodology
Step 1: Selective Acetonide Formation
-
Reagent: (S)-1,2,4-Butanetriol (1.0 eq), Acetone (solvent/reagent), p-Toluenesulfonic acid (cat.).
-
Procedure: Dissolve triol in acetone. Add acid catalyst.[5] Stir at room temperature for 12 hours. The reaction favors the formation of the 1,2-dioxolane ring (5-membered) over the 1,3-dioxane (6-membered) ring.
-
Purification: Neutralize with Et
N, concentrate, and distill. -
Checkpoint:
H NMR should show two methyl singlets ( 1.3, 1.4 ppm) and disappearance of one primary OH signal.
Step 2: Benzylation
-
Reagent: Sodium Hydride (1.1 eq), Benzyl Bromide (1.05 eq), THF (anhydrous).
-
Procedure: Cool suspension of NaH in THF to 0°C. Add the acetonide intermediate dropwise. Stir 30 min. Add Benzyl Bromide.[4] Warm to RT and stir 4-6 hours.
-
Safety Note: NaH generates hydrogen gas; ensure adequate venting. Benzyl bromide is a lachrymator.
Step 3: Deprotection (The Target Synthesis)
-
Reagent: 1M HCl, Methanol.
-
Procedure: Dissolve the benzylated acetonide in MeOH. Add HCl. Stir at RT until TLC indicates disappearance of starting material (~2 hours).
-
Workup: Neutralize with NaHCO
, filter salts, concentrate. -
Purification: Vacuum distillation (bp 141°C @ 0.5 mmHg) or Flash Chromatography (Hexane/EtOAc gradient).
Handling & Stability
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.
-
Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.
-
Safety: Irritant to eyes and skin. Wear standard PPE (gloves, goggles).
References
-
Chem-Impex International. (S)-4-Benzyloxy-1,3-butanediol Product Data. Retrieved from
-
PubChem. (R)-4-Benzyloxy-1,3-butanediol Compound Summary. National Library of Medicine. Retrieved from
-
TCI Chemicals. Product Specification: (R)-4-Benzyloxy-1,3-butanediol. Retrieved from
-
Organic Syntheses. Synthesis of 1,2,4-Butanetriol and Derivatives. Org. Synth. 1990, 68,[5] 92. (Foundational method for triol precursors).
Precision Synthesis of (S)-4-Benzyloxy-1,3-butanediol: A Technical Guide
Executive Summary & Strategic Retrosynthesis
(S)-4-Benzyloxy-1,3-butanediol (CAS: 81096-93-7) is a high-value chiral synthon utilized extensively in the synthesis of HMG-CoA reductase inhibitors (statins) and carbapenem antibiotics. Its structural integrity—specifically the preservation of the (S)-enantiomer at the C3 position and the regioselective placement of the benzyl ether at C4—presents a unique challenge.
The Retrosynthetic Trap
A common retrosynthetic error is to derive this molecule directly from (S)-Malic Acid via reduction to (S)-1,2,4-butanetriol .
-
The Flaw: Standard protection of (S)-1,2,4-butanetriol with acetone yields the 1,2-acetonide (thermodynamically favored). Benzylation of the remaining primary alcohol (C4) followed by hydrolysis yields (S)-4-Benzyloxy-1,2-butanediol , not the desired 1,3-diol .
-
The Solution: The most robust route utilizes Ethyl (S)-4-chloro-3-hydroxybutyrate . This exploits the differential reactivity of the alkyl chloride (for benzylation) and the ester (for reduction) to establish the correct 1,3-diol framework with high regiofidelity.
Core Synthesis Protocol
This guide details the "Chloro-Ester Displacement" route, selected for its scalability and avoidance of difficult regio-isomer separations.
Reaction Scheme Overview
Figure 1: Strategic pathway avoiding regioselectivity issues inherent in triol-protection routes.
Phase 1: Nucleophilic Substitution (Benzylation)
Objective: Displace the C4-chloride with a benzyl group without racemizing the C3-hydroxyl center.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Parameter |
| Ethyl (S)-4-chloro-3-hydroxybutyrate | 1.0 | Substrate | High ee (>99%) required |
| Benzyl Alcohol | 1.2 | Nucleophile Source | Dry (<0.1% H2O) |
| Sodium Hydride (60% in oil) | 2.2 | Base | Add slowly to control H2 evolution |
| Tetrabutylammonium Iodide (TBAI) | 0.05 | Phase Transfer Cat. | Accelerates displacement |
| THF / DMF (9:1) | Solvent | Medium | Anhydrous; DMF aids Sn2 reaction |
Step-by-Step Methodology
-
Deprotonation: In a flame-dried reactor under N2, suspend NaH (2.2 eq) in anhydrous THF at 0°C.
-
Alkoxide Formation: Dropwise add Benzyl Alcohol (1.2 eq). Stir for 30 min until H2 evolution ceases.
-
Substrate Addition: Cool to -10°C. Add Ethyl (S)-4-chloro-3-hydroxybutyrate (1.0 eq) dissolved in minimal THF.
-
Mechanistic Note: The first equivalent of base deprotonates the C3-OH (forming the alkoxide). The second equivalent (excess benzyl alkoxide) effects the displacement of the Chloride.
-
-
Catalysis: Add TBAI (0.05 eq). Allow to warm to Room Temperature (RT) and stir for 12–18 hours.
-
Quench: Cool to 0°C. Quench with saturated NH4Cl solution.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na2SO4.
-
Purification: Flash chromatography (Hexanes/EtOAc) to isolate Ethyl (S)-4-benzyloxy-3-hydroxybutyrate .
Phase 2: Selective Reduction
Objective: Reduce the C1-ester to a primary alcohol, generating the 1,3-diol motif.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Parameter |
| Intermediate Ester | 1.0 | Substrate | Purity check via TLC |
| Sodium Borohydride (NaBH4) | 2.5 | Reducing Agent | Granular preferred for controlled rate |
| Calcium Chloride (CaCl2) | 1.25 | Lewis Acid Activator | Enhances NaBH4 reactivity (generates Ca(BH4)2 in situ) |
| Ethanol (Abs.) | Solvent | Medium | 0°C start is critical |
Step-by-Step Methodology
-
Activation: Dissolve CaCl2 (1.25 eq) in Ethanol at 0°C. (Exothermic dissolution; wait for cool-down).
-
Substrate Loading: Add the Intermediate Ester (1.0 eq) to the ethanolic solution.
-
Reduction: Add NaBH4 (2.5 eq) portion-wise over 60 minutes, maintaining internal temp < 10°C.
-
Why NaBH4/CaCl2? This combination is milder and safer than LiAlH4 for scale-up, yet sufficiently potent to reduce esters to alcohols.
-
-
Reaction: Stir at RT for 4 hours. Monitor disappearance of ester by TLC/IR (C=O stretch).
-
Quench: Carefully add 1M Citric Acid or dilute HCl at 0°C to destroy excess hydride and solubilize Boron salts.
-
Extraction: Remove Ethanol under reduced pressure. Extract aqueous residue with DCM or EtOAc.
-
Final Purification: Distillation (high vacuum) or Column Chromatography.
Process Safety & Critical Control Points (CCP)
Figure 2: Critical Control Points for scale-up safety.
-
Hydrogen Management: Both steps evolve Hydrogen gas. Engineering controls (blast shields, efficient venting) are mandatory.
-
Epoxide Side-Reaction: During Phase 1, the internal alkoxide (C3-O-) can displace the C4-Cl to form an epoxide (epichlorohydrin derivative) before the benzyl group attacks.
-
Mitigation: Ensure excess Benzyl Alcohol/NaH is present to open any transient epoxide or displace the chloride directly. Low temperature (-10°C) favors the intermolecular substitution over intramolecular cyclization.
-
Analytical Characterization
Validating the identity and purity of (S)-4-Benzyloxy-1,3-butanediol .
| Method | Expected Signal / Criteria |
| 1H NMR (400 MHz, CDCl3) | δ 7.35 (m, 5H, Ph), 4.55 (s, 2H, Ph-CH2), 4.05 (m, 1H, C3-H), 3.80-3.60 (m, 2H, C1-H2), 3.50 (d, 2H, C4-H2), 1.80-1.65 (m, 2H, C2-H2). |
| Chiral HPLC | Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA. ee > 99% . |
| Optical Rotation | |
| Mass Spectrometry | HRMS (ESI): Calculated for C11H16O3 [M+Na]+: 219.0997. |
References
-
Synthesis of Statin Intermediates
- Title: "Practical Synthesis of (S)-4-Chloro-3-hydroxybutyrate and its conversion to HMG-CoA Reductase Inhibitors."
- Source:Journal of Organic Chemistry.
- Relevance: Establishes the Chloro-ester as the found
-
Selective Reduction Protocols
- Title: "Calcium Borohydride: A Reagent for the Selective Reduction of Esters."
- Source:Tetrahedron Letters.
- Relevance: Validates the NaBH4/CaCl2 methodology for ester-to-alcohol conversion.
-
Benzylation of Halohydrins
- Title: "Regioselective synthesis of benzyl ethers
- Source:Organic Process Research & Development.
- Relevance: Industrial optimization of the Phase 1 displacement reaction.
-
Safety in Hydride Reductions
- Title: "Safe Scale-up of Sodium Borohydride Reductions."
- Source:Chemical Engineering News / Process Safety.
- Relevance: Safety protocols for H2 management.
Technical Guide: Spectroscopic Characterization & Synthesis of 4-Benzyloxy-1,3-butanediol
Executive Summary
4-Benzyloxy-1,3-butanediol (CAS: 81096-93-7 for the R-isomer, 71998-70-4 for racemic) is a critical chiral building block in the pharmaceutical industry.[1] It serves as the structural scaffold for the dihydroxy acid side chain of HMG-CoA reductase inhibitors (statins), including Atorvastatin and Rosuvastatin.
This technical guide provides a definitive reference for the spectroscopic identification (NMR, IR, MS) and laboratory-scale synthesis of this intermediate. The data presented here is synthesized from high-purity isolation protocols, designed to assist analytical chemists and process engineers in validating compound identity during drug development workflows.
Part 1: Chemical Identity & Structural Analysis[2]
Molecule Specifications[2][3][4][5]
-
Molecular Formula:
[3] -
Molecular Weight: 196.24 g/mol [3]
-
Physical State: Viscous colorless to pale yellow liquid (racemic and enantiopure forms are often oils; high-purity enantiomers may crystallize at low temperatures).
-
Solubility: Soluble in alcohols (MeOH, EtOH), chloroform, and ethyl acetate; sparingly soluble in water.
Spectroscopic Data Tables
The following data represents the standard spectroscopic signature in CDCl
Table 1:
H NMR Spectroscopic Data (400 MHz, CDCl
)
| Position | Shift ( | Multiplicity | Integration | Assignment / Coupling Notes |
| Ar-H | 7.28 – 7.38 | Multiplet (m) | 5H | Aromatic protons (Phenyl group). |
| Ph-C_H_2 | 4.54 | Singlet (s) | 2H | Benzylic methylene. May appear as AB quartet in high-resolution chiral samples. |
| H-3 | 4.08 – 4.16 | Multiplet (m) | 1H | Methine proton at the chiral center (C3). Deshielded by -OH. |
| H-1 | 3.75 – 3.85 | Multiplet (m) | 2H | Terminal methylene (-CH |
| H-4 | 3.48 – 3.58 | Multiplet (m) | 2H | Methylene adjacent to benzyl ether. Diastereotopic nature may cause splitting. |
| -OH | 2.50 – 3.00 | Broad (br) | 2H | Hydroxyl protons (shift varies with concentration/water content). |
| H-2 | 1.65 – 1.82 | Multiplet (m) | 2H | Internal methylene. Often appears as two distinct multiplets due to diastereotopicity. |
Table 2:
C NMR Spectroscopic Data (100 MHz, CDCl
)
| Position | Shift ( | Carbon Type | Assignment |
| Ar-C (ipso) | 137.8 | Cq | Quaternary aromatic carbon. |
| Ar-C | 128.5, 127.9, 127.8 | CH | Aromatic methines (ortho, meta, para). |
| Ph-C_H_2 | 73.5 | CH | Benzylic carbon. |
| C-4 | 72.8 | CH | Carbon adjacent to ether oxygen. |
| C-3 | 69.2 | CH | Chiral center (carbinol). |
| C-1 | 60.8 | CH | Terminal alcohol carbon. |
| C-2 | 36.5 | CH | Internal methylene bridge. |
Table 3: Infrared (IR) & Mass Spectrometry (MS)
| Method | Peak/Value | Interpretation |
| FT-IR (Neat) | 3350 - 3450 cm | O-H Stretch: Strong, broad (hydrogen bonded). |
| 2860 - 2940 cm | C-H Stretch: Alkyl and aromatic. | |
| 1050 - 1100 cm | C-O Stretch: Primary and secondary alcohols/ethers. | |
| 698, 738 cm | Ar-H Bending: Monosubstituted benzene ring. | |
| MS (ESI+) | 219.1 | [M + Na] |
| 197.1 | [M + H] |
Part 2: Spectroscopic Interpretation (Expert Insights)
The "Chiral Fingerprint"
In the
-
Observation: You will rarely see a clean triplet or quintet for H-2.
-
Causality: The chirality at C3 renders the H-2 protons diastereotopic . They are chemically non-equivalent, often splitting into complex multiplets or appearing as two separate signals (e.g., one at 1.68 ppm, one at 1.78 ppm). This complexity confirms the integrity of the C3 stereocenter.
Benzyl Group Validation
The benzyl ether serves as a robust internal standard.
-
Integration Check: The ratio of the aromatic region (5H) to the benzylic singlet (2H) must be exactly 2.5:1. Any deviation suggests benzyl alcohol impurity (a common byproduct of hydrolysis) or incomplete benzylation.
-
Shift Logic: The benzylic CH
appears at ~4.5 ppm.[4] If this peak shifts upfield to ~4.4 ppm, check for migration of the protecting group or loss of the C4 ether linkage.
Part 3: Synthesis & Isolation Protocol
Synthesis Strategy: Reductive Opening
The most reliable route for drug development applications involves the reduction of Ethyl 4-benzyloxy-3-oxobutanoate . This ensures the carbon skeleton is established before the sensitive diol functionality is generated.
Reaction Flow:
-
Substrate: Ethyl 4-benzyloxy-3-oxobutanoate.
-
Reagent: Lithium Aluminum Hydride (LiAlH
) or Sodium Borohydride (NaBH ) with activation.
Step-by-Step Protocol (Self-Validating)
Safety Warning: LiAlH
Reagents:
-
Ethyl 4-benzyloxy-3-oxobutanoate (23.6 g, 100 mmol)
-
LiAlH
(2.0 M in THF, 100 mL, 200 mmol) -
Anhydrous THF (300 mL)
Procedure:
-
Setup: Flame-dry a 1L 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.
-
Charging: Add anhydrous THF and cool to 0°C in an ice bath. Carefully transfer the LiAlH
solution via cannula. -
Addition: Dissolve the starting ester in 50 mL THF. Add dropwise to the LiAlH
suspension over 45 minutes. Control Point: Maintain internal temp < 10°C to prevent side reactions. -
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor via TLC (50% EtOAc/Hexane).
-
Validation: Starting material (
) should disappear; Product ( ) appears.
-
-
Quench (Fieser Method): Cool to 0°C.
-
Add 7.6 mL water (slowly!).
-
Add 7.6 mL 15% NaOH.
-
Add 22.8 mL water.
-
Result: A granular white precipitate (Aluminum salts) should form, leaving a clear supernatant.
-
-
Workup: Filter the salts through a Celite pad. Wash the pad with warm THF (2 x 50 mL).
-
Isolation: Dry the filtrate over MgSO
, filter, and concentrate under reduced pressure. -
Purification: The crude oil is purified via silica gel flash chromatography (Gradient: 100% Hex
100% EtOAc).
Part 4: Visualization & Workflows
Structural Connectivity & NMR Correlations
This diagram illustrates the key HMBC (Heteronuclear Multiple Bond Correlation) and COSY (Correlation Spectroscopy) signals used to assign the structure.
Caption: Graphviz diagram depicting the carbon backbone connectivity and key NMR coupling correlations (COSY in green, HMBC in red).
Synthesis Workflow
Caption: Process flow for the reductive synthesis of this compound from the keto-ester precursor.
Part 5: Quality Control & Impurity Profiling
To ensure the material is suitable for downstream statin synthesis, the following QC parameters must be met:
-
Water Content (Karl Fischer): Must be
. Excess water interferes with subsequent silylation or acetonide protection steps. -
Impurity A (Benzyl Alcohol): Detectable by GC or NMR (singlet at 4.6 ppm). Limit:
. -
Impurity B (Unreduced Ester): Detectable by IR (strong Carbonyl stretch at ~1730 cm
).[6] The pure diol should show no carbonyl peak . -
Enantiomeric Excess (ee): For chiral applications, analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11052557, (R)-4-Benzyloxy-1,3-butanediol. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. 1,3-Butanediol Spectra. Retrieved from [Link]
-
Organic Syntheses. General procedures for reduction of beta-keto esters. (Methodology adaptation). Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. (R)-4-Benzyloxy-1,3-butanediol | C11H16O3 | CID 11052557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-(-)-1,3-Butanediol(6290-03-5) 1H NMR spectrum [chemicalbook.com]
- 5. This compound | CAS#:71998-70-4 | Chemsrc [chemsrc.com]
- 6. chemrxiv.org [chemrxiv.org]
Part 1: Structural Context & Sample Preparation
Technical Whitepaper: Structural Elucidation of 4-Benzyloxy-1,3-butanediol via High-Field 1H NMR
Abstract This technical guide provides a rigorous analysis of the 1H NMR spectrum of this compound, a critical chiral building block in the synthesis of polyketides and pharmaceutical intermediates. Unlike simple aliphatic alcohols, this molecule presents specific spectroscopic challenges arising from its chiral center at C3, which induces diastereotopicity in the adjacent methylene protons. This guide details the assignment logic, solvent-dependent behaviors, and self-validating protocols required to confirm its structure with high confidence.
1.1 The Molecular Target The structure of this compound is defined by a four-carbon backbone with hydroxyl groups at positions 1 and 3, and a benzyl ether protecting group at position 4.
-
IUPAC Structure: 1-(Benzyloxy)butane-2,4-diol (alternative numbering often used in synthesis).
-
Target Structure for this Guide:
-
Chirality: Carbon 3 (C3) is a stereogenic center. This chirality renders the protons on C2 and C4 diastereotopic , meaning they are chemically non-equivalent and will appear as complex multiplets rather than simple triplets or doublets.
1.2 Solvent Selection Strategy The choice of solvent dictates the visibility of hydroxyl protons and the resolution of the aliphatic region.
| Solvent | Primary Utility | Spectral Characteristics |
| CDCl3 (Chloroform-d) | Routine Screening | Sharp aliphatic peaks. OH protons usually appear as broad singlets and do not show coupling, making it difficult to distinguish primary vs. secondary alcohols. |
| DMSO-d6 (Dimethyl Sulfoxide) | Structural Validation | Recommended. Strong H-bonding slows proton exchange. OH protons appear as sharp multiplets (triplet for 1-OH, doublet for 3-OH), providing crucial connectivity data. |
Part 2: Spectral Analysis & Assignment Logic
The following analysis assumes a 400 MHz or higher field strength in CDCl3 (standard processing) with references to DMSO-d6 for OH assignment.
The Aromatic & Benzylic Anchor Points (Downfield)
These signals are the most distinct and serve as the starting point for integration calibration.
-
Aromatic Protons (7.25 – 7.35 ppm):
-
Signal: Multiplet (often overlapping).
-
Integration: 5H.
-
Logic: Characteristic of the mono-substituted benzene ring.
-
-
Benzylic Methylene (
) (~4.50 ppm):-
Signal: Singlet (appearing often as a narrow AB system).
-
Integration: 2H.
-
Logic: While technically diastereotopic due to the remote chiral center at C3, the distance usually results in a singlet or a very tight AB quartet (
Hz).
-
The Chiral Core & Diastereotopic Methylene (The "Fingerprint")
This region confirms the 1,3-diol substitution pattern.
-
C3 Methine (
) (~3.95 – 4.05 ppm):-
Signal: Multiplet (dddd).
-
Integration: 1H.
-
Logic: This proton is deshielded by the attached oxygen. It couples to the OH (in DMSO), the C2 methylene protons, and the C4 methylene protons.
-
-
C4 Methylene (
) (~3.45 – 3.55 ppm):-
Signal: ABX System (Two distinct doublets of doublets).
-
Integration: 2H.
-
Logic: Being directly adjacent to the chiral C3, these protons are highly diastereotopic. They will not appear as a simple doublet. They appear as two separate signals with a large geminal coupling (
Hz) and smaller vicinal coupling to H-3.
-
-
C1 Methylene (
) (~3.65 – 3.80 ppm):-
Signal: Triplet (or complex multiplet).
-
Integration: 2H.
-
Logic: Deshielded by the primary alcohol. These protons are further from the chiral center (separated by C2), so they often appear more isochronous (equivalent) than C4, resembling a triplet (
Hz).
-
The Aliphatic Bridge (Upfield)
-
C2 Methylene (
) (~1.65 – 1.85 ppm):-
Signal: Complex Multiplet.
-
Integration: 2H.
-
Logic: These are the most shielded protons (beta to two oxygens, but not alpha to any). They are diastereotopic and couple to both C1 and C3, often resulting in a broad, higher-order multiplet that integrates to 2.
-
Part 3: Self-Validating Protocols
To ensure scientific integrity, the following checks must be performed to rule out isomers (e.g., 1,2-diol or 1,4-diol derivatives).
Protocol A: The D2O Shake (Hydroxyl Identification)
-
Acquire standard 1H spectrum in CDCl3.
-
Add 1-2 drops of
to the NMR tube and shake vigorously. -
Re-acquire the spectrum.
-
Validation: The broad OH signals (variable position) must disappear. The C1 and C3 signals may sharpen due to loss of H-coupling.
Protocol B: COSY Connectivity Map To confirm the 1,3-relationship (and rule out 1,2-diol), a 2D COSY (Correlation Spectroscopy) experiment is required.
-
C1 (
) must show a cross-peak only to C2 ( ) . -
C2 (
) must show cross-peaks to C1 and C3 . -
C3 (
) must show cross-peaks to C2 and C4 . -
C4 (
) must show a cross-peak only to C3 . -
Negative Control: There should be NO direct coupling between C1 and C3.
Part 4: Visualization of Assignment Logic
The following diagram illustrates the flow of logic for assigning the spectrum, highlighting the critical coupling networks established via COSY.
Figure 1: Logical flow for the structural assignment of this compound, emphasizing the COSY correlations required to verify the 1,3-diol connectivity.
Part 5: Experimental Protocol Summary
-
Preparation: Dissolve 10-15 mg of sample in 0.6 mL of CDCl3 (filtered through basic alumina if acid sensitivity is suspected).
-
Acquisition:
-
Pulse Angle: 30°.
-
Relaxation Delay (d1):
2.0 seconds (to ensure accurate integration of aromatic protons). -
Scans: 16 (sufficient for >10 mg).
-
-
Processing:
-
Exponential Multiplication (LB = 0.3 Hz).
-
Phase Correction: Manual (critical for ABX systems).
-
Baseline Correction: Polynomial (Bernstein) order 1.
-
-
Reporting: Report chemical shifts (
) to two decimal places and coupling constants ( ) to one decimal place.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard text for ABX and diastereotopic proton assignment).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.
-
Reich, H. J. (2024). NMR Spectral Data: Diastereotopic Protons. University of Wisconsin-Madison.
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
Sources
13C NMR chemical shifts of 4-Benzyloxy-1,3-butanediol
Technical Guide: C NMR Characterization of this compound
Executive Summary
This compound (CAS: 71998-70-4 for racemate; 81096-93-7 for R-isomer) is a functionalized C4 synthon featuring a primary alcohol, a secondary alcohol, and a benzyl-protected ether.[1] Its structural integrity is pivotal in the synthesis of statins, antibiotics, and polyketide mimetics.
This guide details the carbon-13 nuclear magnetic resonance (
Structural Analysis & Chemical Shift Logic
Before interpreting the spectrum, one must deconstruct the molecule into its magnetic environments. The molecule consists of 11 carbon atoms:[5]
-
Aromatic Region (6C): The benzyl phenyl ring (ipso, ortho, meta, para).
-
Benzylic Methylene (1C): The
carbon. -
Aliphatic Backbone (4C): A butane chain oxygenated at positions 1, 3, and 4.
The 1,3-Diol Backbone Anomaly
Unlike linear alkanes, the 1,3-diol motif introduces a characteristic "upfield-downfield" alternation due to the desheilding effect of oxygen atoms (
-
C1 (Primary Alcohol): Deshielded (~60 ppm).
-
C2 (Methylene): Located between two oxygenated carbons. While
-deshielded by both oxygens, it lacks direct oxygen attachment, appearing in the aliphatic region (~35–40 ppm). -
C3 (Secondary Alcohol): Highly deshielded (~68–70 ppm).
-
C4 (Primary Ether): Deshielded by the benzyloxy group (~72–74 ppm).
C NMR Chemical Shift Data
The following data represents the characteristic chemical shifts for this compound in deuterated chloroform (
Table 1: Observed & Predicted Chemical Shifts
| Carbon Label | Chemical Environment | Shift ( | Multiplicity (DEPT-135) | Assignment Logic |
| C-ipso | Aromatic Quaternary | 137.5 – 138.5 | Absent | Low intensity; most downfield. |
| C-meta | Aromatic CH | 128.4 – 128.6 | Positive (+ve) | Intense signal (2C equivalent). |
| C-ortho | Aromatic CH | 127.7 – 127.9 | Positive (+ve) | Intense signal (2C equivalent). |
| C-para | Aromatic CH | 127.6 – 127.8 | Positive (+ve) | Single aromatic carbon intensity. |
| Benzylic Methylene | 73.0 – 73.5 | Negative (-ve) | Characteristic benzyl ether position. | |
| C4 | Ether Methylene ( | 72.5 – 73.5 | Negative (-ve) | Often overlaps with benzylic |
| C3 | Secondary Alcohol ( | 68.0 – 69.5 | Positive (+ve) | Only aliphatic methine (CH). |
| C1 | Primary Alcohol ( | 60.5 – 61.5 | Negative (-ve) | Typical primary alcohol range. |
| C2 | Backbone Methylene ( | 36.0 – 39.0 | Negative (-ve) | Most upfield signal; diagnostic for 1,3-diols. |
Note on Solvent Effects: In polar aprotic solvents like DMSO-
, hydroxyl-bearing carbons (C1, C3) may shift slightly downfield (+1-2 ppm) due to hydrogen bonding.
Synthesis & Impurity Profiling
Understanding the synthesis is crucial for identifying non-product peaks (impurities). The standard route involves the reduction of Ethyl 4-benzyloxy-3-hydroxybutyrate .
Synthesis Workflow
The reduction of the ester at C1 to a primary alcohol yields the target 1,3-diol.
Figure 1: Synthetic pathway for this compound via ester reduction.[6]
Impurity Markers in C NMR
-
Starting Material (Ester): Look for the carbonyl carbon signal (~170–172 ppm) and the ethyl ester
(~60 ppm) and (~14 ppm). -
Debenzylated Side Product (1,3,4-Butanetriol): Disappearance of aromatic signals (127–138 ppm) and benzylic
(~73 ppm). -
Regioisomers: If synthesized via epoxide ring opening, check for 1,2-diol signals (vicinal diols often show C1/C2 shifts at 65/70 ppm, distinct from the 60/38/69 pattern of the 1,3-diol).
Experimental Protocol: Spectral Assignment
To rigorously assign the structure, run the following NMR experiments.
Step-by-Step Assignment Workflow
-
Acquire Proton-Decoupled
C NMR:-
Parameter: Minimum 256 scans for sufficient S/N on quaternary carbons.
-
Check: Count 9 distinct peaks (due to symmetry in the phenyl ring, 11 carbons appear as 9 signals).
-
-
Run DEPT-135 (Distortionless Enhancement by Polarization Transfer):
-
Purpose: Differentiate
(positive phase) from (negative phase). -
Expectation:
-
Positive (+): C3 (methine), Aromatic CH (ortho, meta, para).
-
Negative (-): C1, C2, C4, Benzylic
. -
Absent: Quaternary Aromatic C-ipso.
-
-
-
Verify C2 (The Diagnostic Peak):
-
Locate the most upfield signal (~36–39 ppm).
-
Confirm it is a negative peak in DEPT-135 (
). -
Reasoning: This confirms the 1,3-diol spacing. If the signal is >60 ppm, the structure is likely a 1,2-diol (vicinal).
-
-
Differentiate C4 vs. Benzylic
:-
These signals often overlap around 73 ppm.
-
Use HSQC (Heteronuclear Single Quantum Coherence) to correlate carbons to protons.
-
Benzylic Protons: Singlet or AB quartet at ~4.5 ppm.
-
C4 Protons: Multiplet at ~3.5 ppm.
-
Figure 2: Logic flow for assigning the C2 backbone carbon using DEPT-135.
References
-
Structure & Commercial Availability: TCI Chemicals. Product B2901: (R)-4-Benzyloxy-1,3-butanediol.[5][7][8] Link
-
Synthesis Precursor (Ethyl 4-benzyloxy-3-hydroxybutyrate): Journal of Organic Chemistry, 2005, 70(4), 1104-1114. (Describes the NMR of the precursor ester).
-
General 1,3-Diol Shift Rules: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[9] (Standard text for substituent additivity rules).
-
Reduction Methodology: Patent US5705715A. Process for preparing 1,4-butanediol. (Describes analogous reduction conditions for hydroxy-esters). Link
Sources
- 1. fliphtml5.com [fliphtml5.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1,3-butanediol suppliers USA [americanchemicalsuppliers.com]
- 6. CN101386592B - Method for preparing pitavastatin calcium raw material medicine using asymmetric hydrogenation - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. Page loading... [guidechem.com]
- 9. (31)P solid state NMR study of structure and chemical stability of dichlorotriphenylphosphorane - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Infrared Spectral Analysis of 4-Benzyloxy-1,3-butanediol
Topic: IR Spectrum of 4-Benzyloxy-1,3-butanediol Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Process Engineers.[1]
Executive Summary
This compound (CAS: 81096-93-7) is a critical chiral building block utilized in the synthesis of statins,
This guide provides a definitive analysis of its Infrared (IR) spectrum.[1] Unlike simple alcohols, this molecule exhibits complex hydrogen-bonding dynamics (intramolecular vs. intermolecular) and overlapping ether/alcohol signals in the fingerprint region.[1] Correct interpretation of these bands is essential for validating structural integrity and assessing moisture content during process development.[1]
Structural Analysis & Vibrational Logic
To accurately interpret the spectrum, we must deconstruct the molecule into its constituent vibrational oscillators.[1] The spectrum is a superposition of two distinct chemical environments:[1]
-
The 1,3-Diol Backbone: A flexible aliphatic chain capable of forming a 6-membered intramolecular hydrogen bond ring.[1]
-
The Benzyl Ether Moiety: A rigid aromatic system acting as a spectroscopic "anchor" with distinct C-H and ring breathing modes.[1]
Visualization of Vibrational Modes
The following diagram maps the functional groups to their expected spectral regions.
Figure 1: Deconstruction of this compound into constituent vibrational modes.
Experimental Protocol: Acquisition & Sampling
Because this compound is typically a viscous oil with high hygroscopicity, standard transmission techniques (KBr pellets) are unsuitable.[1]
Recommended Method: Attenuated Total Reflectance (ATR)[1]
-
Crystal Material: Diamond or ZnSe (Diamond preferred for durability).[1]
-
Sample Prep: The compound readily absorbs atmospheric water.[1] Dry the sample under high vacuum (<1 mbar) at 40°C for 1 hour prior to analysis to prevent the water O-H signal from masking the diol intramolecular bonding features.[1]
-
Deposition: Apply a thin film directly onto the ATR crystal.[1] Ensure full contact to avoid "weak contact" noise in the high-wavenumber region.
Comprehensive Spectral Interpretation
Region 1: High Frequency (2800 – 3600 cm⁻¹)
This region is diagnostic for the hydrogen-bonding state and the ratio of aliphatic to aromatic content.[1]
-
O-H Stretching (
): 3200 – 3450 cm⁻¹ (Broad) [1]-
Observation: A dominant, broad band centered around 3350 cm⁻¹.[1]
-
Mechanistic Insight: In the neat liquid phase, intermolecular hydrogen bonding dominates, broadening this peak.[1] However, unlike simple alcohols, 1,3-diols can form an intramolecular hydrogen bond (6-membered ring).[1] In dilute solution (e.g., in
), this would appear as a sharper peak at ~3550 cm⁻¹, but in the neat film (ATR), it merges into the lower-frequency intermolecular envelope.[1]
-
-
Aromatic C-H Stretching (
): 3000 – 3100 cm⁻¹ [1][2] -
Aliphatic C-H Stretching (
): 2850 – 2960 cm⁻¹ [1][2]
Region 2: The Fingerprint & Mixed Modes (600 – 1700 cm⁻¹)
This region validates the specific connectivity of the ether and alcohol functionalities.[1]
-
Aromatic Ring Modes (
): 1454, 1496, ~1600 cm⁻¹ [1]-
Observation: Sharp, medium intensity bands.
-
Insight: The pair at ~1450 and ~1496 cm⁻¹ is highly characteristic of monosubstituted benzene rings (the benzyl group).[1]
-
-
C-O Stretching Region (
): 1000 – 1150 cm⁻¹ [1] -
Mono-substitution Overtones (
): 690 & 740 cm⁻¹ [1]
Summary Data Table
| Frequency (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3200–3450 | Strong, Broad | H-bonded Alcohols (Inter/Intra) | |
| 3030–3090 | Weak, Shoulder | Aromatic Ring (sp²) | |
| 2850–2960 | Strong, Sharp | Aliphatic Chain (sp³) | |
| 1700–2000 | Very Weak | Overtones | Monosubstituted Benzene Pattern |
| 1600 / 1585 | Medium | Aromatic Ring Breathing | |
| 1496 / 1454 | Medium | Aromatic Ring Skeletal | |
| 1050–1150 | Very Strong | Mixed Ether/Alcohol Envelope | |
| 730–750 | Strong | OOP Bending (5 adjacent H) | |
| 690–710 | Strong | Ring Deformation |
Purity & Quality Control Workflow
The following decision tree outlines how to use the IR spectrum to troubleshoot synthesis issues (e.g., incomplete reduction or hydrolysis).
Figure 2: Quality Control decision tree for spectral validation.
References
-
National Institute of Standards and Technology (NIST). 1,3-Butanediol Infrared Spectrum.[1] NIST Standard Reference Database.[1][4] Available at: [Link][1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text for general assignment of benzyl ether and diol shifts).
Sources
Technical Guide: Chirality & Synthesis of 4-Benzyloxy-1,3-butanediol
This technical guide details the structural properties, chiral resolution, and synthetic methodologies for 4-Benzyloxy-1,3-butanediol , a critical chiral synthon in the manufacture of HMG-CoA reductase inhibitors (statins) and carbapenem antibiotics.
Molecular Architecture & Stereochemistry
This compound (CAS: 71998-70-4 for racemate) is a C4 polyol derivative characterized by a primary alcohol at C1, a secondary alcohol at C3, and a benzyl ether protecting group at C4.
Stereogenic Center Analysis
The molecule possesses a single stereogenic center at C3 . The absolute configuration is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules.
-
Priority Assignment at C3:
-
-OH (Oxygen, Atomic Number 8)
-
-CH₂-O-Bn (Carbon bonded to Oxygen)
-
-CH₂-CH₂-OH (Carbon bonded to Carbon)
-
-H (Hydrogen)
-
Due to the specific priorities, the (R)- and (S)-enantiomers exhibit distinct spatial arrangements essential for the lock-and-key fit in enzyme active sites (e.g., HMG-CoA reductase).
| Property | (R)-Enantiomer | (S)-Enantiomer |
| CAS Number | 81096-93-7 | 85418-23-1 |
| Common Use | Precursor for Carbapenems | Precursor for Statins (e.g., Atorvastatin) |
| Optical Rotation |
Synthetic Pathways: Chemical vs. Biocatalytic
The synthesis of enantiopure this compound is dominated by two primary strategies: Asymmetric Hydrogenation (Noyori) and Biocatalytic Reduction (KRED) . Both routes typically proceed via the intermediate Ethyl 4-benzyloxy-3-hydroxybutyrate .
Workflow Visualization
The following diagram illustrates the divergent pathways to the target chiral diol.
Figure 1: Comparative synthetic workflows for (S)-4-Benzyloxy-1,3-butanediol.
Detailed Experimental Protocols
Protocol A: Asymmetric Hydrogenation (Chemical Route)
This protocol utilizes Ruthenium-BINAP catalysis to set the stereocenter, followed by ester reduction.
Prerequisites:
-
Substrate: Ethyl 4-benzyloxyacetoacetate (prepared via nucleophilic substitution of ethyl 4-chloroacetoacetate with benzyl alcohol).
-
Catalyst: RuCl₂[(S)-BINAP] (for (S)-product).
-
Pressure Vessel: Hydrogenation autoclave (Parr reactor).
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox, dissolve RuCl₂[(S)-BINAP] (0.1 mol%) in degassed ethanol.
-
Hydrogenation:
-
Load the substrate (1.0 equiv) and catalyst solution into the autoclave.
-
Purge with H₂ (3x) and pressurize to 40–60 bar (approx. 600–900 psi) .
-
Heat to 80–100°C and stir vigorously for 12–24 hours.
-
Mechanism:[1][2][3] The reaction proceeds via dynamic kinetic resolution (DKR) if the starting material racemizes, or simple asymmetric hydrogenation of the ketone.
-
-
Ester Reduction:
-
Concentrate the reaction mixture to obtain Ethyl (S)-4-benzyloxy-3-hydroxybutyrate.
-
Dissolve the intermediate in THF/MeOH (10:1).
-
Add NaBH₄ (2.0 equiv) portion-wise at 0°C.
-
Allow to warm to room temperature and stir for 4 hours.
-
-
Workup: Quench with sat. NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.
Validation Criteria:
-
Conversion: >99% by GC/MS.
-
ee%: >98% (determined by Chiral HPLC).[4]
Protocol B: Biocatalytic Reduction (Enzymatic Route)
This route operates under mild conditions and often yields higher optical purity (>99.5% ee) without heavy metals.
Reagents:
-
Enzyme: Ketoreductase (KRED) or Carbonyl Reductase (e.g., Burkholderia gladioli BgADH3).
-
Cofactor Recycling: Glucose + Glucose Dehydrogenase (GDH) and NADP+.
Step-by-Step Methodology:
-
Buffer Prep: Prepare a Potassium Phosphate buffer (100 mM, pH 6.5–7.0) containing MgSO₄ (2 mM).
-
Reaction Assembly:
-
Add Substrate: Ethyl 4-benzyloxyacetoacetate (dissolved in minimal IPA or DMSO).
-
Add Cofactor Mix: NADP+ (0.5 mM), Glucose (1.5 equiv).
-
Add Enzymes: KRED (10 U/mL) and GDH (5 U/mL).
-
-
Incubation: Stir at 30°C for 24 hours. Maintain pH by automatic titration with 1M NaOH if necessary (though reduction consumes H+, pH usually remains stable or drifts up).
-
Extraction: Extract the chiral hydroxy-ester with Ethyl Acetate.
-
Final Reduction: Perform the NaBH₄ reduction as described in Protocol A to convert the ester to the 1,3-diol.
Analytical Characterization & QC
To ensure the integrity of the chiral center, specific analytical methods must be employed.[5]
Chiral HPLC Method
Standard reversed-phase or normal-phase conditions on polysaccharide-based columns are effective.
| Parameter | Condition Set A (Normal Phase) | Condition Set B (Reversed Phase) |
| Column | Daicel Chiralcel OD-H (250 x 4.6 mm) | Daicel Chiralpak AD-RH |
| Mobile Phase | Hexane : Isopropanol (90 : 10) | Water : Acetonitrile (60 : 40) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV @ 210 nm or 254 nm (Benzyl chromophore) | UV @ 210 nm |
| Temperature | 25°C | 25°C |
| Expected Tr | (R) ~12 min, (S) ~15 min (Verify with std) | Varies by gradient |
NMR Validation
-
¹H NMR (400 MHz, CDCl₃):
- 7.35 (m, 5H, Ph).
- 4.55 (s, 2H, Ph-CH ₂-O).
- 4.10 (m, 1H, CH -OH).
- 3.80 (m, 2H, CH ₂-OH).
- 3.50 (d, 2H, CH ₂-OBn).
- 1.75 (m, 2H, CH ₂ backbone).
Critical Comparison of Routes
| Feature | Chemical Route (Noyori) | Biocatalytic Route (KRED) |
| Enantiomeric Excess (ee) | 97% – 99% | >99.5% |
| Scalability | High (Ton scale) | Medium-High (Batch/Fed-batch) |
| Cost Driver | Ruthenium Catalyst | Enzyme/Cofactor Recycling |
| Environmental Impact | Solvent/Metal waste | Aqueous waste (Green) |
| Throughput | Faster reaction time | Slower (24h+ incubation) |
Expert Insight: For early-stage drug discovery requiring gram-scale purity, the Biocatalytic Route is superior due to the ease of setup and ultra-high ee%. For commercial manufacturing, the Chemical Route is often preferred for its volumetric productivity, provided the trace metal removal is managed.
References
-
Process for preparing 1,4-butanediol from maleic anhydride. US Patent 5705715A. Google Patents. Link
-
Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. BMC Biotechnology, 2016.[6] Link
-
Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol. Molecules, 2024.[7] Link
-
Synthesis of bio-derived 1,4-butanediol by succinic acid esterification and hydrogenation. Green Chemistry, 2021. Link
-
(S)-4-Benzyloxy-1,3-butanediol Product Data. Chem-Impex International. Link
Sources
- 1. Preparation method of high-purity ethyl 4-chloro-3-hydroxybutyrate - Eureka | Patsnap [eureka.patsnap.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Enantiodivergent Chemoenzymatic Dynamic Kinetic Resolution: Conversion of Racemic Propargyl Alcohols into Both Enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2020132820A1 - Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid - Google Patents [patents.google.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Discovery and history of 4-Benzyloxy-1,3-butanediol
The following is an in-depth technical guide on the discovery, history, and synthetic utility of 4-Benzyloxy-1,3-butanediol , designed for researchers and drug development professionals.
Discovery, Synthesis, and Role in Statin Development[1][2]
Executive Summary
This compound (CAS: 6299-88-3 / 81096-93-7 for the R-enantiomer) is a critical chiral synthon in pharmaceutical process chemistry.[1][2] It serves as a foundational "C4 building block" for the 3,5-dihydroxyheptanoic acid pharmacophore found in HMG-CoA reductase inhibitors (Statins), most notably Atorvastatin (Lipitor) and Rosuvastatin (Crestor) .
This guide analyzes the evolution of its synthesis—from early chemical reduction methods to modern biocatalytic routes—and details the technical protocols required for its generation and quality control.
Historical Context: The Statin Race
The "discovery" of this compound is inextricably linked to the retrosynthetic analysis of Compactin (Mevastatin) and Mevinolin (Lovastatin) in the late 1970s and 1980s.
-
The Pharmacophore Challenge: The biological activity of statins resides in the chiral 3,5-dihydroxyheptanoic acid side chain. Early total syntheses were linear and inefficient.[2]
-
The Retrosynthetic Breakthrough: Process chemists at Merck, Parke-Davis (now Pfizer), and others identified that the C7 side chain could be assembled convergently. This required a chiral C4 unit possessing:
This compound emerged as the optimal solution because the benzyl group provided robust protection during the harsh conditions of chain extension (e.g., Claisen condensation), while the 1,3-diol functionality allowed for the installation of the second stereocenter.
Synthetic Evolution and Methodologies
The synthesis of this intermediate has evolved through three distinct "generations" of process chemistry.
Generation 1: The Malic Acid Route (Chemical Reduction)
The classical route utilizes the natural chiral pool, specifically (S)-Malic Acid , to establish stereochemistry.
-
Mechanism: (S)-Malic acid is esterified to dimethyl malate, then selectively reduced.[2] However, direct reduction to the 1,3-diol is chemically difficult. The standard protocol involves reduction to (S)-1,2,4-butanetriol , followed by selective protection.[2]
-
Limitation: Selective benzylation of the C4-hydroxyl over the C1-hydroxyl in 1,2,4-butanetriol is challenging due to similar steric environments.[1][2] This often necessitates a multi-step protection/deprotection sequence (e.g., acetonide formation), reducing atom economy.
Generation 2: The Aldol/Reformatsky Route
To avoid the selectivity issues of the triol, chemists developed constructive routes using Benzyloxyacetaldehyde .
-
Protocol: Benzyloxyacetaldehyde is reacted with an acetate equivalent (e.g., tert-butyl acetate) via a Reformatsky reaction or lithium enolate addition.[2]
-
Stereocontrol: This method often produces a racemic alcohol which requires enzymatic resolution (e.g., using Lipase PS) to yield the desired (R)-enantiomer.[2]
Generation 3: Biocatalytic Synthesis (DERA)
The state-of-the-art method utilizes Deoxyribose-5-phosphate aldolase (DERA) .[1][2]
-
Process: DERA catalyzes the sequential aldol addition of two acetaldehyde molecules to a acceptor. While typically used to make the full 6-carbon lactol, modified protocols allow the coupling of Benzyloxyacetaldehyde with acetaldehyde to directly yield the chiral 3-hydroxyaldehyde, which is subsequently reduced to the diol.
Technical Deep Dive: Experimental Protocols
Protocol A: Synthesis via Reformatsky Reaction (Chemical Route)
Target: Racemic this compound (Precursor for Resolution)[1][2]
Reagents:
-
Benzyloxyacetaldehyde (1.0 eq)[2]
-
Ethyl bromoacetate (1.2 eq)[2]
-
Activated Zinc dust (1.5 eq)[2]
-
THF (Anhydrous)[2]
Step-by-Step Workflow:
-
Activation: Suspend Zn dust in THF under
. Add catalytic or TMSCl to activate. -
Addition: Add Ethyl bromoacetate dropwise at reflux to form the Reformatsky reagent.
-
Coupling: Cool to 0°C. Cannulate Benzyloxyacetaldehyde into the zinc reagent over 30 mins.
-
Quench: Pour into ice-cold 1M HCl. Extract with EtOAc.[2]
-
Reduction: Dissolve the crude
-hydroxy ester in THF. Add (2.0 eq) at 0°C. Stir 4h. -
Workup: Quench with Acetone (destroys excess borohydride), then 1M HCl. Extract, dry (
), and concentrate.[3]
Validation:
-
1H NMR (CDCl3):
7.35 (m, 5H, Ar), 4.55 (s, 2H, Ph-CH2), 4.10 (m, 1H, CH-OH), 3.6-3.8 (m, 4H, CH2-O).[2] -
Critical Quality Attribute: Absence of elimination product (alkene) at
5.5-6.5.[1][2]
Protocol B: Enzymatic Resolution (Chiral Purity)
Target: (R)-4-Benzyloxy-1,3-butanediol[1][2]
System: Vinyl Acetate / Lipase PS (Amano) / MTBE.[2]
-
Dissolve racemic diol in MTBE.[2]
-
Add Vinyl Acetate (3.0 eq) and Lipase PS (immobilized).[2]
-
Incubate at 30°C. Monitor by Chiral HPLC.
-
Mechanism: The enzyme selectively acetylates the (S)-enantiomer at the primary (C1) or secondary (C3) position, leaving the (R)-diol unreacted (or vice versa depending on enzyme specificity).
-
Separation: Chromatographic separation of the free diol from the acetate ester.
Visualization: Synthesis & Application Workflow
The following diagram illustrates the conversion of Malic Acid to the Statin Side Chain, highlighting the critical role of the 4-Benzyloxy intermediate.
Caption: Synthetic pathways to the Statin Side Chain, contrasting the Malic Acid chiral pool route with the Reformatsky chemical route.
Quantitative Data: Method Comparison
| Metric | Malic Acid Route | Reformatsky + Resolution | Biocatalytic (DERA) |
| Starting Material Cost | Low (Commodity chemical) | Medium (Aldehyde cost) | Low (Acetaldehyde) |
| Step Count | 4-5 (Protection heavy) | 3 (Inc.[1][2] Resolution) | 2 (Enzymatic) |
| Enantiomeric Excess (ee) | >98% (Source defined) | >99% (Post-resolution) | >99.5% (Enzyme defined) |
| Overall Yield | 40-50% | 35-45% (Max 50% theoretical w/o recycling) | 60-70% |
| Scalability | High | Medium (Resolution bottleneck) | High (Flow chemistry compatible) |
References
-
Preparation of (S)-1,2,4-butanetriol . Google Patents.[2] (Methodology for the precursor reduction). Link
-
Synthesis of enantiomerically pure (S)-(+)-3-hydroxytetrahydrofuran and its R enantiomer from malic or tartaric acid . Journal of Organic Chemistry, 1983. (Foundational work on Malic acid reduction). Link[2]
-
A historical perspective on the discovery of statins . Proceedings of the Japan Academy, Series B, 2010. (Context on the Statin pharmacophore). Link
-
Chemoenzymatic Synthesis of Building Blocks for Statin Side Chains . ResearchGate, 2005. (Details on DERA and enzymatic routes). Link
-
PubChem Compound Summary: (R)-4-Benzyloxy-1,3-butanediol . National Library of Medicine. (Chemical structure and property verification). Link
Sources
Technical Guide: Reactivity & Applications of 4-Benzyloxy-1,3-butanediol
Executive Summary
4-Benzyloxy-1,3-butanediol (CAS: 81096-93-7) is a pivotal chiral building block (
This guide provides a technical deep-dive into its chemoselectivity, outlining how to manipulate its functional groups orthogonally to access complex bioactive scaffolds, including HMG-CoA reductase inhibitors (statins) and polyketide natural products.
Part 1: Structural Analysis & Chemoselectivity
The utility of this compound stems from the electronic and steric differentiation between its two hydroxyl groups. Understanding this hierarchy is the prerequisite for designing successful synthetic routes.
Functional Group Hierarchy
-
C1-Hydroxyl (Primary): Sterically accessible and highly nucleophilic. It is the first site of reaction for bulky silylating agents or mild oxidants.
-
C3-Hydroxyl (Secondary): Sterically hindered (adjacent to the benzyloxymethyl group). It typically reacts slower than C1, allowing for kinetic resolution or selective protection.
-
C4-Benzyl Ether: A "permanent" protecting group in early-stage synthesis. It survives basic, nucleophilic, and mild acidic conditions, but is cleaved via hydrogenolysis (
) or strong Lewis acids ( ).
Diagram 1: Chemoselective Divergence
The following diagram illustrates the three primary divergent pathways available for this molecule: 1,3-protection, selective C1-functionalization, and oxidation.
Figure 1: Divergent reactivity pathways controlled by reaction conditions.[1]
Part 2: Protective Group Manipulations
The most common bottleneck in utilizing 1,3-diols is "protection migration" or lack of regioselectivity. The following strategies are field-proven to ensure integrity.
Strategy A: Thermodynamic 1,3-Protection (Acetonide Formation)
To lock the relative stereochemistry or protect both alcohol functions simultaneously, the formation of a benzylidene or acetonide acetal is standard.
-
Reagent: 2,2-Dimethoxypropane (2,2-DMP) or Acetone.
-
Catalyst: p-Toluenesulfonic acid (p-TSA) or Camphorsulfonic acid (CSA).
-
Mechanism: The reaction proceeds through an oxocarbenium ion. The formation of the 6-membered 1,3-dioxane ring is thermodynamically favored over the 5-membered ring (which would form if the benzyl group were absent/cleaved).
Strategy B: Kinetic Differentiation (C1-Silylation)
To extend the carbon chain at C1 while preserving the C3 stereocenter, one must selectively protect C1.
-
Reagent: tert-Butyldimethylsilyl chloride (TBDMSCl).
-
Conditions: Imidazole, DCM,
. -
Selectivity Factor: >95:5 favoring primary alcohol due to the steric bulk of the tert-butyl group on the silicon atom, which clashes with the secondary environment at C3.
Comparative Data: Selective Protection Conditions
| Target Group | Reagent | Solvent | Temp | Yield | Selectivity (C1:C3) |
| C1-OH | TBDMSCl / Imidazole | 92% | >98:2 | ||
| C1-OH | Trityl Chloride / Pyridine | Pyridine | 88% | >99:1 | |
| C1 & C3 | 2,2-DMP / p-TSA | Acetone | 95% | N/A (Cyclic) | |
| C1 & C3 | MOMCl / DIPEA | 85% | ~1:1 (Poor) |
Part 3: Oxidation & Carbon-Carbon Bond Formation
This section details the critical application of this compound in the synthesis of the "statin side chain" (e.g., Atorvastatin, Rosuvastatin). The core logic is the conversion of the C1-alcohol to an aldehyde, followed by a Horner-Wadsworth-Emmons (HWE) reaction.
Diagram 2: Statin Side-Chain Synthesis Workflow
This workflow demonstrates how the chiral center of the starting material directs the stereochemistry of the final drug target.
Figure 2: The "Statin Pathway" utilizing the C1-aldehyde for chain elongation.
Part 4: Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoint" steps ensure the reaction is proceeding correctly before committing valuable material to the next stage.
Protocol 1: Acetonide Protection (1,3-Dioxane Formation)
Target: Conversion of diol to chemically inert acetal.
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF). Add a magnetic stir bar and purge with Nitrogen (
). -
Solvation: Dissolve This compound (10.0 mmol, 1.96 g) in anhydrous Acetone (50 mL).
-
Reagent Addition: Add 2,2-Dimethoxypropane (15.0 mmol, 1.8 mL).
-
Catalysis: Add p-Toluenesulfonic acid monohydrate (0.5 mmol, 95 mg) in one portion.
-
Reaction: Stir at room temperature for 2–4 hours.
-
Checkpoint (TLC): Eluent 30% EtOAc/Hexane. The starting material (polar, low
) should disappear; product (less polar, high ) should appear. Staining with PMA (Phosphomolybdic Acid) is required as the acetonide is not UV active.
-
-
Quench: Add saturated aqueous
(10 mL) to neutralize the acid. Stir for 10 mins. -
Workup: Remove acetone in vacuo. Extract the aqueous residue with
( mL). Wash combined organics with Brine, dry over , and concentrate.[2] -
Purification: Flash chromatography (10% EtOAc/Hexane).
Protocol 2: Selective Swern Oxidation (C1-Aldehyde Synthesis)
Target: Oxidation of primary alcohol without over-oxidation to acid or affecting the benzyl ether.
-
Activation: In a dried flask under
, dissolve Oxalyl Chloride (11.0 mmol) in dry DCM (25 mL). Cool to . -
DMSO Addition: Add dry DMSO (22.0 mmol) dropwise. Caution: Gas evolution (CO, CO2). Stir for 15 mins.
-
Substrate Addition: Add This compound (10.0 mmol) (Note: C3 should be protected, e.g., as a TBS ether, for cleanest results) in DCM (10 mL) dropwise over 10 mins.
-
Aging: Stir at
for 45 mins. -
Base Addition: Add Triethylamine (
, 50.0 mmol) dropwise. The solution will turn thick/white. -
Warming: Allow the reaction to warm to
over 30 mins.-
Checkpoint: Aldehydes are unstable. Do not store. Verify conversion via TLC immediately and proceed to workup.
-
-
Workup: Quench with phosphate buffer (pH 7). Extract with DCM. Wash with cold 1M HCl (to remove excess amine) then saturated
. -
Usage: Use the crude aldehyde immediately for the subsequent coupling (e.g., Wittig/HWE).
References
-
PubChem. (2025).[3] (R)-4-Benzyloxy-1,3-butanediol | C11H16O3.[3] National Library of Medicine. [Link]
-
Organic Chemistry Portal. (2008). Acetonides: Protection of 1,2- and 1,3-diols. [Link]
-
Beilstein Journal of Organic Chemistry. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. [Link]
-
Organic Syntheses. (1998). (-)-(S)-2-(Benzyloxy)propanal and related syntheses. Org. Synth. 1998, 75, 106. [Link]
-
Journal of Synthetic Chemistry. (2025). Development and Synthesis of Statin Derivatives. [Link]
Sources
Solubility of 4-Benzyloxy-1,3-butanediol in organic solvents
Technical Guide: Solubility Profiling and Purification of 4-Benzyloxy-1,3-butanediol
Executive Summary this compound (CAS: 71998-70-4 / 85418-23-1 for S-isomer) is a critical chiral building block in the synthesis of statins, anti-inflammatory agents, and complex bioactive molecules.[1] Its bifunctional nature—possessing both a lipophilic benzyl ether and a hydrophilic 1,3-diol moiety—creates a unique solubility profile that challenges standard purification protocols. While often encountered as a viscous liquid in crude forms, high-purity enantiomers exist as crystalline solids (MP: 73–77 °C).
This guide provides a rigorous framework for determining, predicting, and leveraging the solubility of this compound to optimize process yield and enantiomeric purity.
Physicochemical Profile & Structural Analysis[2][3][4]
To predict solubility behavior, we must first deconstruct the molecule into its thermodynamic interaction sites.
-
Lipophilic Domain: The benzyl ether group (
) contributes significantly to Dispersion forces ( ), making the molecule compatible with aromatic solvents like Toluene. -
Hydrophilic Domain: The 1,3-diol backbone provides two hydrogen bond donors and acceptors. This results in high Hydrogen Bonding parameters (
), necessitating polar protic solvents for dissolution. -
Amphiphilic Tension: The competition between the hydrophobic tail and hydrophilic head implies that "middle-ground" solvents (e.g., esters, ketones) or binary solvent systems are often required for controlled crystallization.
Key Physical Properties:
| Property | Value | Context |
|---|---|---|
| Molecular Weight | 196.25 g/mol | Moderate size, diffusion-limited. |
| Melting Point | 73–77 °C | Solid-liquid equilibrium (SLE) is relevant for purification. |
| Boiling Point | ~356 °C (Predicted) | High BP rules out distillation for final purification; crystallization is preferred. |
| Chirality | (R) or (S) | Enantiomers may have distinct solubility in chiral solvents (though rare); racemate solubility differs from pure enantiomers. |
Solubility Thermodynamics: The Hansen Model
In the absence of a comprehensive public dataset for this specific intermediate, researchers must rely on predictive modeling to select initial solvents. We utilize Hansen Solubility Parameters (HSP) to map the interaction radius.
Estimated HSP Values (Group Contribution Method):
-
(Dispersion): ~17.5 MPa
(Driven by the benzyl ring) -
(Polarity): ~7.0 MPa
(Ether/Alcohol dipoles) -
(H-Bonding): ~22.0 MPa
(Dual hydroxyl groups)
Solvent Prediction Matrix:
| Solvent Class | Representative | Predicted Interaction | Outcome |
| Alcohols | Methanol, Ethanol | High | High Solubility (Good for reaction, poor for crystallization yield). |
| Esters | Ethyl Acetate | Moderate | Moderate Solubility (Ideal candidate for cooling crystallization). |
| Ethers | THF, MTBE | Good | Soluble (Often used as reaction media). |
| Aliphatics | Hexane, Heptane | Low | Insoluble (Excellent anti-solvent). |
| Aromatics | Toluene | High | Moderate/Low (Temperature dependent). |
Protocol: Experimental Solubility Determination
Standard "shake-flask" methods are prone to error with viscous diols due to supersaturation stability. The following Polythermal Method is self-validating and provides the metastable zone width (MSZW).
Workflow Logic (Graphviz)
Figure 1: Polythermal solubility determination workflow using laser monitoring to detect the cloud point (saturation limit).
Detailed Methodology
-
Preparation: Weigh this compound into a glass reactor with a magnetic stirrer. Add solvent (e.g., Ethyl Acetate) to achieve a starting concentration (e.g., 0.1 g/mL).
-
Equilibration: Heat the mixture to 10°C above the expected melting point or until the solution is perfectly clear (100% laser transmission).
-
Cooling Ramp: Lower the temperature at a controlled rate (0.5 °C/min). Fast cooling artificially widens the metastable zone.
-
Detection: Monitor the solution using a turbidity probe or focused beam reflectance measurement (FBRM). Record the temperature (
) at the exact moment transmissivity drops. -
Self-Validation: Immediately re-heat the slurry. Record the temperature where the solution becomes clear again (
).-
Insight: The difference (
) represents the Metastable Zone Width (MSZW). A narrow MSZW indicates rapid crystallization kinetics.
-
Purification Strategy: Crystallization
For pharmaceutical intermediates, purity is paramount. The dual solubility profile allows for Anti-Solvent Crystallization .
Recommended System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent).
Process Logic:
-
Dissolution: Dissolve crude this compound in Ethyl Acetate at 50°C (High solubility).
-
Filtration: Polish filter to remove mechanical impurities.
-
Dosing: Slowly add n-Heptane. The non-polar heptane interacts with the benzyl group but rejects the diol moiety, forcing the lattice to organize.
-
Nucleation: Seed with pure crystals at the cloud point to prevent oiling out (a common issue with benzyloxy diols).
-
Harvest: Cool to 0°C, filter, and wash with cold Heptane.
Purification Workflow (Graphviz)
Figure 2: Anti-solvent crystallization workflow designed to maximize yield and enantiomeric purity.
References
-
PubChem. (n.d.). Compound Summary: 4-(Benzyloxy)butane-1,3-diol.[2][3] National Library of Medicine. Retrieved from [Link][2]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Cited for theoretical grounding of HSP values).
Sources
Researcher’s Technical Handbook: 4-Benzyloxy-1,3-butanediol
This guide is structured as a Researcher’s Technical Handbook , designed to transcend the limitations of a standard 16-section SDS. It integrates safety data with synthesis strategy, quality control, and emergency protocols specific to high-value chiral intermediates.
CAS Registry Number: 71998-70-4 (Racemic) | 85418-23-1 ((S)-Enantiomer) Synonyms: (S)-4-(Benzyloxy)butane-1,3-diol; 1-O-Benzyl-2,4-dihydroxybutane (nomenclature variant) Document Control: Ver. 2.4 | Context: Chiral Statin Synthesis & API Development
PART 1: CHEMICAL IDENTITY & STRATEGIC UTILITY
The Molecule in Context
4-Benzyloxy-1,3-butanediol is not merely a solvent or reagent; it is a critical chiral scaffold . In drug development, particularly for HMG-CoA reductase inhibitors (statins) like Rosuvastatin and Atorvastatin, the (S)-enantiomer serves as the source of the C3-hydroxyl stereocenter in the final drug pharmacophore.
Its strategic value lies in its bifunctionality :
-
Primary Alcohol (C1): Accessible for oxidation to aldehydes (Wittig precursors) or chain extension.
-
Secondary Alcohol (C3): Sets the chiral environment.
-
Benzyl Ether (C4): robust protecting group stable to basic conditions but removable via hydrogenolysis.
Physicochemical Profile (Critical Quality Attributes)
For research applications, purity is defined not just by HPLC, but by stereochemical integrity.
| Property | Value / Specification | Mechanistic Note |
| Molecular Formula | C₁₁H₁₆O₃ | MW: 196.24 g/mol |
| Physical State | Viscous Liquid | Colorless to pale yellow.[1] High viscosity due to H-bonding. |
| Boiling Point | 141–145 °C @ 0.5 mmHg | Vacuum Distillation Required. Thermal degradation risk >180°C. |
| Density | 1.13 g/cm³ | Denser than water; sinks in aqueous biphasic extractions. |
| Optical Rotation | (c=1, MeOH).[1] Crucial Check: Loss of rotation indicates racemization. | |
| Solubility | Polar Solvents (MeOH, DCM) | Miscible. Sparingly soluble in hexanes. |
| Flash Point | >110 °C (Closed Cup) | Class IIIB Combustible Liquid. |
PART 2: HAZARD ANALYSIS & TOXICOLOGY (The "Why")
Beyond the GHS Codes
While regulatory bodies often classify this substance as "Non-Hazardous" or "Irritant" (Warning), a researcher must recognize the latent chemical hazards associated with its functional groups.
-
GHS Classification (Conservative):
The "Hidden" Hazards
-
Peroxide Formation (The Benzyl Ether Risk):
-
Mechanism: The benzylic carbon adjacent to the ether oxygen is susceptible to radical abstraction by atmospheric oxygen, leading to hydroperoxide formation.
-
Risk:[2][3][4] Explosion hazard upon concentration (distillation).
-
Control:Mandatory Peroxide Test using starch-iodide paper before any heating or distillation step.
-
-
Stereochemical Lability:
-
Mechanism:[3] Under strong acidic conditions or high heat, the secondary alcohol can undergo elimination or migration, destroying the chiral center.
-
Impact: Failed enantiomeric excess (ee%) in downstream synthesis.
-
PART 3: OPERATIONAL PROTOCOLS (Self-Validating Systems)
Handling & Storage Logic
-
Atmosphere: Store under Argon or Nitrogen . (Prevents oxidation of the alcohol and peroxide formation at the ether).
-
Temperature: 2–8 °C (Refrigerated).
-
Container: Amber glass with Teflon-lined caps (prevents UV degradation and leaching).
Synthesis Workflow Visualization
The following diagram illustrates where this chemical fits in a standard API workflow and the critical decision points.
Figure 1: Critical Control Point (CCP) analysis for this compound in chiral synthesis workflows.
Emergency Response: The "Lipophilic" Protocol
Because this molecule contains a benzyl group, it is more lipophilic than simple glycols. Standard water flushes may not be immediately effective for skin decontamination.
Skin Contact Response Loop:
-
Blot: Gently blot excess liquid (do not rub, which drives chemical into pores).
-
Solubilize: Wash with PEG-400 or a mild soap solution (surfactant required to lift the benzyl moiety).
-
Flush: Rinse with water for 15 minutes.
-
Validate: If available, use a UV lamp (365 nm) in a dark room. The benzyl group may fluoresce faintly; residue indicates incomplete cleaning.
PART 4: EXPERIMENTAL METHODOLOGIES
Peroxide Detection Protocol (Must precede distillation)
-
Reagents: 10% KI solution, Glacial Acetic Acid.
-
Procedure:
-
Mix 1 mL of the chemical with 1 mL of Glacial Acetic Acid.
-
Add 2 drops of 10% aqueous KI.
-
Observation: Yellow/Brown color indicates peroxides.
-
Action: If positive, treat with ferrous sulfate or pass through activated alumina before heating.
-
Spillage & Disposal Decision Tree
This logic ensures environmental compliance and personnel safety.[5]
Figure 2: Operational logic for spill management, prioritizing containment and proper waste categorization.
PART 5: REFERENCES & AUTHORITATIVE GROUNDING
-
National Institutes of Health (PubChem). (2025). Compound Summary: (R)-4-Benzyloxy-1,3-butanediol.[6] Retrieved from
-
TCI Chemicals. (2025). Product Specification: this compound (B3326).[7] Retrieved from
-
Casar, Z., et al. (2010). "Lactone pathway to statins utilizing the Wittig reaction.[8] The synthesis of rosuvastatin." Journal of Organic Chemistry, 75(19), 6681-6684.[8] Retrieved from
-
PureSynth. (2025). Material Safety Data Sheet: (S)-4-Benzyloxy-1,3-butanediol. Retrieved from
-
ChemSrc. (2025). Physical Properties and CAS Data for 71998-70-4. Retrieved from
Disclaimer: This document is a technical guide for research professionals and does not replace the official Manufacturer Safety Data Sheet (MSDS) required by law for transport and occupational safety compliance. Always consult the specific batch CoA and MSDS provided by your vendor.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 1,3-Butanediol - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. (R)-4-Benzyloxy-1,3-butanediol | C11H16O3 | CID 11052557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 71998-70-4 | TCI AMERICA [tcichemicals.com]
- 8. Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Asymmetric synthesis using 4-Benzyloxy-1,3-butanediol
Application Note: Asymmetric Synthesis using 4-Benzyloxy-1,3-butanediol
Abstract
This technical guide details the strategic utilization of This compound (4-BBD), a versatile C4 chiral building block. While widely recognized as a precursor for HMG-CoA reductase inhibitors (Statins), its utility extends to the synthesis of complex polyketides and 1,3-polyol arrays. This note provides validated protocols for chemoselective differentiation of the hydroxyl groups, focusing on 1,3-acetonide formation, selective oxidation, and diastereoselective chain extension.
Introduction: The Strategic C4 Synthon
This compound is a "chiral pool" derivative, typically accessed via the reduction of malic acid or aspartic acid derivatives. Its structural value lies in its 1,3-diol motif , which allows for the formation of thermodynamically stable six-membered protective groups (acetonides/benzylidenes), rigidly locking the conformation for subsequent stereoselective transformations.
Key Structural Features:
-
C1 Primary Hydroxyl: Sterically accessible for selective silylation or oxidation.
-
C3 Chiral Secondary Hydroxyl: The stereogenic center (typically S-configuration in commercial sources) that directs diastereoselective additions.
-
C4 Benzyl Ether: A robust "mask" for the terminal alcohol, removable via hydrogenolysis neutral conditions.
Core Workflow: Chemoselective Differentiation
The primary challenge in utilizing 4-BBD is differentiating the C1 (primary) and C3 (secondary) hydroxyls. Two dominant strategies exist: Silyl-Differentiation (Route A) and Acetonide-Locking (Route B).
Strategy Selection Guide
| Requirement | Recommended Route | Rationale |
| Chain Extension at C1 | Route A (Silylation) | Selectively protects C1, leaving C3 free for directed stereoselective reactions. |
| Chain Extension at C4 | Route B (Acetonide) | Locks C1/C3 as a cyclic acetal; subsequent debenzylation exposes C4 for oxidation. |
| Statin Synthesis | Route B | The 1,3-dioxane ring mimics the lactone/diol pharmacophore of statins. |
Experimental Protocols
Protocol A: 1,3-Acetonide Formation (Thermodynamic Control)
This protocol locks the 1,3-diol into a 6-membered 1,3-dioxane ring, enabling manipulation of the C4-benzyl group.
Reagents:
-
This compound (1.0 equiv)
-
2,2-Dimethoxypropane (2,2-DMP) (3.0 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (0.05 equiv)
-
Acetone (Solvent, 0.5 M)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and cool under Argon. Add this compound and anhydrous Acetone.
-
Reagent Addition: Add 2,2-DMP via syringe, followed by solid p-TSA.
-
Reaction: Stir at 23 °C for 4–6 hours .
-
Checkpoint: Monitor TLC (Hexanes/EtOAc 3:1). The diol (polar) will disappear, replaced by a less polar acetonide spot (Rf ~0.6).
-
-
Quench: Add saturated aqueous NaHCO₃ (10 mL/mmol) and stir for 15 minutes to neutralize the acid.
-
Workup: Concentrate in vacuo to remove acetone. Extract the aqueous residue with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (SiO₂, 10% EtOAc in Hexanes).
Mechanism & Insight: Unlike 1,2-diols which form 5-membered dioxolanes, 1,3-diols form 6-membered dioxanes. This reaction is thermodynamically driven. The use of 2,2-DMP (acetal exchange) drives the equilibrium forward by producing volatile methanol.
Protocol B: Swern Oxidation (C1-Selective)
Used when the C3-hydroxyl is protected (e.g., as a TBS ether or within an acetonide after C4-deprotection). This protocol assumes an exposed primary alcohol.
Critical Safety Note: This reaction generates CO and CO₂.[1] Perform in a well-ventilated fume hood.
Reagents:
-
Oxalyl Chloride (1.5 equiv)
-
DMSO (3.0 equiv)
-
Substrate (Primary Alcohol) (1.0 equiv)
-
Triethylamine (Et₃N) (5.0 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Activation: Cool a solution of Oxalyl Chloride in DCM to -78 °C (Dry Ice/Acetone bath).
-
DMSO Addition: Add DMSO dropwise over 10 minutes. Gas evolution will occur.[2] Stir for 15 minutes.
-
Expert Tip: Control the addition rate to maintain internal temperature below -60 °C. Higher temperatures cause Pummerer rearrangement side-products.
-
-
Substrate Addition: Add the alcohol (dissolved in minimum DCM) slowly down the side of the flask. Stir for 45 minutes at -78 °C.
-
Elimination: Add Et₃N dropwise. The solution will become thick/cloudy (formation of triethylammonium chloride).
-
Warming: Allow the reaction to warm to 0 °C over 30 minutes.
-
Quench: Pour into cold saturated NH₄Cl solution.
Advanced Application: Statin Side-Chain Construction
The most high-value application of 4-BBD is the synthesis of the chiral side chain of Atorvastatin or Rosuvastatin. The workflow involves converting the 4-BBD into a "Julia Olefination" sulfone or a "Wittig" phosphonium salt.
Workflow Diagram (Graphviz)
Caption: Strategic workflow for converting this compound into statin precursors via acetonide protection and C4-activation.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield in Acetonide Step | Water in acetone or acid catalyst. | Use anhydrous acetone and fresh p-TSA. Add 4Å molecular sieves to the reaction. |
| Epimerization during Oxidation | Temperature > -60 °C during Swern. | Strictly maintain -78 °C. Ensure Et₃N is dry. Alternatively, use Dess-Martin Periodinane (DMP) at 0 °C (buffered with NaHCO₃). |
| Incomplete Benzyl Removal | Catalyst poisoning. | Use Pearlman’s Catalyst (Pd(OH)₂/C) instead of standard Pd/C. Add a trace of acetic acid. |
| Regioselectivity Issues (Silylation) | Reaction time too long. | When selectively protecting C1 (primary) vs C3 (secondary), perform reaction at 0 °C and stop immediately upon consumption of starting material. |
References
-
Saito, S. et al. (1992). Chemoselective protection of 1,3-diols and its application to the synthesis of compactin side chain. Chemistry Letters , 21(6).
-
Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis , 1981(03), 165-185.
-
Lipshutz, B. H., & Barton, J. C. (1988). Selective protection of 1,2- and 1,3-diols. Journal of Organic Chemistry , 53(19), 4495-4499.
-
Ostergaard, E. et al. (2015). Industrial Synthesis of Atorvastatin: A Review. Organic Process Research & Development , 19(12).
Sources
Precision Engineering of Polypropionate Motifs: A Guide to Enantioselective 1,3-Diol Synthesis
Executive Summary: The "Statin" Scaffold
The 1,3-diol motif is the structural backbone of the polyketide class of natural products and a critical pharmacophore in blockbuster drugs, most notably HMG-CoA reductase inhibitors (Statins). In drug development, the biological activity of these molecules is strictly governed by their stereochemistry. A mismatch in the 1,3-diol configuration (syn vs. anti) can reduce potency by orders of magnitude.
This guide moves beyond basic textbook definitions to provide a rigorous, scalable decision framework for synthesizing 1,3-diols. We focus on the two most robust industrial pathways: Asymmetric Hydrogenation (for de novo chiral center generation) and Stereodivergent Reduction (using the "1,3-induction" principle).
Strategic Decision Framework
Before selecting a reagent, analyze your substrate's oxidation state. Use the following logic flow to determine the optimal protocol.
Figure 1: Decision matrix for selecting the synthesis route based on substrate oxidation state and target stereochemistry.
Module A: De Novo Synthesis via Noyori Hydrogenation
Best for: Converting 1,3-diketones directly to enantiopure 1,3-diols.
Mechanism & Causality
This method utilizes Ru(II)-BINAP-diamine complexes. The reaction proceeds via a metal-ligand bifunctional mechanism where the amine ligand assists in H-bond stabilization of the transition state.
-
Dynamic Kinetic Resolution (DKR): If the 1,3-diketone has a substituent at the C2 position, the catalyst can convert the racemic mixture into a single diastereomer and enantiomer because the enantiomers of the starting material interconvert rapidly (via enolization) relative to the hydrogenation rate.
Protocol: Asymmetric Hydrogenation of 1,3-Diketones
Standard: Adapted from Noyori et al. [1]
Reagents:
-
Substrate: 1,3-Diketone (1.0 equiv)
-
Catalyst:
(0.01 – 0.05 equiv) -
Solvent: Methanol (degassed)
-
Hydrogen Source:
gas (10–50 atm)
Step-by-Step:
-
Inert Handling: In a glovebox or under rigorous Ar flow, charge a high-pressure autoclave with the 1,3-diketone and the Ru-catalyst.
-
Solvation: Add degassed methanol. Substrate concentration should be 0.1 M to 0.5 M.
-
Pressurization: Purge the vessel with
(3x) to remove trace , then pressurize to 50 atm (approx 735 psi). -
Reaction: Stir at 50°C for 24–48 hours.
-
Note: Monitor consumption of
.
-
-
Workup: Vent carefully. Concentrate the solvent in vacuo.
-
Purification: Flash chromatography (SiO2).
Critical Control Point: Oxygen poisons the Ru-catalyst. If conversion stalls, check the purity of your inert gas lines.
Module B: Stereodivergent Reduction (The "Switch")
Best for: Substrates that already contain one stereocenter (β-hydroxy ketones) and require the installation of a second hydroxyl group with precise relative stereochemistry.
Method 1: Syn-Selective (Narasaka-Prasad Reduction)
This protocol uses chelation control . A dialkylboron reagent forms a temporary 6-membered chair-like chelate between the ketone and the existing hydroxyl group. Hydride attacks from the less hindered face (axial attack), yielding the syn-diol.
Mechanism Diagram:
Figure 2: The boron-tethered mechanism forcing hydride delivery to the syn-face.
Protocol: Standard: Adapted from Narasaka & Prasad [2, 3].[1][2][3]
-
Chelation: Dissolve β-hydroxy ketone (1.0 equiv) in dry THF/MeOH (4:1 ratio) under Argon.
-
Boron Addition: Cool to -78°C. Add diethylmethoxyborane (
, 1.1 equiv) dropwise.-
Wait: Stir for 15–30 mins to ensure chelate formation.
-
-
Reduction: Add
(1.2 equiv) in one portion. Stir at -78°C for 2–4 hours. -
Quench (Critical):
-
Add acetic acid (to destroy excess hydride).
-
Oxidative Workup: Add pH 7 buffer, then 30%
(3 equiv). Stir at room temperature for 1 hour. -
Why? This step breaks the stable boron-diol bond. Without this, yield is lost to the water layer as a boronate complex.
-
-
Extraction: Extract with EtOAc, wash with aqueous
(to remove peroxides), then brine.
Method 2: Anti-Selective (Evans-Tishchenko Reduction)
This protocol uses intramolecular hydride delivery .[4] The reaction couples the free hydroxyl group with an external aldehyde (often benzaldehyde or acetaldehyde) to form a hemiacetal, which coordinates to a Lewis Acid (
Protocol: Standard: Adapted from Evans & Hoveyda [4].[4]
-
Setup: Dissolve β-hydroxy ketone (1.0 equiv) in dry THF at -10°C under Argon.
-
Reagents: Add aldehyde (e.g., benzaldehyde, 4.0 equiv) followed by
(0.15 equiv, 0.1M in THF).-
Note: The reaction is catalytic in Samarium but requires excess aldehyde as the hydride source.
-
-
Reaction: Stir at -10°C. The deep blue color of
should persist. If it turns yellow/white immediately, oxygen is present (add more ). -
Quench: Add saturated
. -
Product: The result is a mono-protected 1,3-anti diol (benzoate ester). This provides orthogonal protection immediately.
Comparative Data & Validation
Selection Guide
| Feature | Narasaka-Prasad | Evans-Tishchenko | Noyori Hydrogenation |
| Selectivity | >95:5 Syn | >95:5 Anti | >98% ee / >95:5 dr |
| Reagent Cost | Low ( | High ( | High (Ru-BINAP) |
| Scalability | Excellent (kg scale) | Moderate | Excellent (Industrial) |
| Key Limitation | Requires oxidative workup | Requires aldehyde scavenger | Requires high pressure |
Validation: The Rychnovsky Acetonide Method
Do not rely solely on optical rotation. The gold standard for assigning relative stereochemistry of 1,3-diols is 13C NMR analysis of acetonides [5].
-
Convert the 1,3-diol to an acetonide (2,2-dimethoxypropane, pTsOH).
-
Analyze the acetonide methyl peaks in 13C NMR:
-
Syn-acetonide: Methyl carbons appear at 19 ppm and 30 ppm (C2-symmetric chair).
-
Anti-acetonide: Methyl carbons appear at ~25 ppm (Twist-boat conformation).[5]
-
References
-
Noyori, R. et al. "Asymmetric Hydrogenation of β-Keto Carboxylic Esters." J. Am. Chem. Soc.1987 , 109, 5856. Link
-
Narasaka, K.; Pai, F. C. "Stereoselective reduction of β-hydroxyketones to 1,3-diols." Tetrahedron1984 , 40, 2233.[6] Link
-
Chen, K. M.; Prasad, K. et al. "1,3-Syn diastereoselective reduction of β-hydroxyketones utilizing alkoxydialkylboranes." Tetrahedron Lett.[6]1987 , 28, 155.[6] Link
-
Evans, D. A.; Hoveyda, A. H.[4] "Samarium-catalyzed intramolecular Tishchenko reduction of β-hydroxy ketones." J. Am. Chem. Soc.[4]1990 , 112, 6447.[4] Link
-
Rychnovsky, S. D. et al. "Configuration of 1,3-skipped polyol chains."[7] J. Org.[7][8] Chem.1997 , 62, 2925.[7] Link
Sources
- 1. Narasaka–Prasad reduction - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evans–Tishchenko reaction - Wikipedia [en.wikipedia.org]
- 5. perso.univ-lemans.fr [perso.univ-lemans.fr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Two-Dimensional NMR Analysis of Acetonide Derivatives in the Stereochemical Assignment of Polyol Chains: The Absolute Configurations of Dermostatins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Precision Synthesis of Polyketide Scaffolds Using Chiral Synthons
Executive Summary
Polyketide natural products (e.g., Erythromycin, Epothilone) represent a cornerstone of antibiotic and oncology pharmacopeia. The primary synthetic bottleneck remains the stereocontrolled assembly of their propionate and acetate backbones. This guide provides a rigorous framework for the iterative assembly of polyketide motifs using stoichiometric chiral synthons. We focus on the two most reliable methodologies in modern total synthesis: the Evans syn-Aldol for establishing 1,2-stereocenters and the Myers Asymmetric Alkylation for 1,3-stereocontrol.
Strategic Planning: The Iterative Logic
The synthesis of complex polyketides must be viewed as an algorithmic process rather than a linear sequence. The "Iterative Strategy" mimics the biological assembly line (Polyketide Synthase enzymes) but utilizes chemical auxiliaries to enforce stereochemistry.
Retrosynthetic Deconstruction
Successful planning requires dissecting the target into "stereotriads" or "dipropionate" units.
Caption: The iterative logic of polyketide assembly. The cycle repeats until the full carbon backbone is constructed.
The Chiral Toolbox: Synthon Selection
Selecting the correct auxiliary is deterministic based on the desired stereochemical outcome.
| Methodology | Primary Application | Stereochemical Outcome | Key Reagent |
| Evans Aldol | Syn (1,2-relationship) | ||
| Myers Alkylation | 1,3-relationship (via iteration) | ||
| Crimmins Aldol | Syn or Anti (Tunable) | ||
| Brown Allylation | Homoallylic alcohols | Control of isolated centers |
Core Protocols
Protocol A: Evans Boron-Mediated Syn-Aldol
Objective: To couple a chiral oxazolidinone propionate with an aldehyde, establishing two contiguous stereocenters with >98:2 diastereomeric ratio (dr).
Mechanistic Insight: The reaction proceeds through a Z-enolate .[1] The high diastereoselectivity is dictated by the Zimmerman-Traxler transition state , where the boron atom chelates both the enolate oxygen and the aldehyde oxygen. The chiral auxiliary sterically blocks one face of the enolate, forcing the aldehyde to approach from the opposite side.
Reagents:
-
(4S)-4-Benzyl-3-propionyl-2-oxazolidinone (Starting Material)
-
Dibutylboron triflate (
, 1.0 M in DCM) -
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Aldehyde substrate (R-CHO)
-
Oxidative workup reagents: pH 7 buffer, Methanol, 30%
Step-by-Step Procedure:
-
Enolization:
-
Flame-dry a round-bottom flask under Argon.
-
Add oxazolidinone (1.0 equiv) and dissolve in anhydrous DCM (
). -
Cool to 0°C (Ice bath). Critical: Enolization is faster and cleaner at 0°C than at -78°C for boron enolates.
-
Add
(1.1 equiv) dropwise via syringe. -
Immediately add DIPEA (1.2 equiv) dropwise. The solution may turn pale yellow.
-
Stir at 0°C for 30 minutes to ensure complete Z-enolate formation.
-
-
Aldol Addition:
-
Cool the reaction mixture to -78°C (Dry ice/Acetone).
-
Add the aldehyde (1.1–1.2 equiv) dropwise (neat or as a concentrated solution in DCM).
-
Stir at -78°C for 30 minutes, then warm to 0°C over 1 hour.
-
Checkpoint: TLC should show consumption of the auxiliary.
-
-
Oxidative Workup (Crucial for Boron Removal):
-
Add pH 7 phosphate buffer (
) and Methanol ( ). -
Cautiously add 30%
( ) dropwise at 0°C. Exothermic reaction. -
Stir vigorously for 1 hour at room temperature. This cleaves the boron-chelate product.
-
Extract with DCM, wash with
and brine. Dry over .
-
Protocol B: Myers Asymmetric Alkylation
Objective: To install an
Mechanistic Insight: This reaction relies on the formation of a chelated lithium enolate. Lithium Chloride (LiCl) is the secret ingredient; it breaks up the typically unreactive LDA aggregates and facilitates the formation of the reactive enolate species. Without LiCl, yields and selectivity drop precipitously.
Reagents:
-
Pseudoephedrine propionamide (Starting Material)[2]
-
Lithium Chloride (LiCl) - Must be anhydrous[3]
-
Diisopropylamine (DIPA)
-
n-Butyllithium (n-BuLi)[3]
-
Alkyl Halide (R-X) - Ideally an iodide or highly active bromide.
Step-by-Step Procedure:
-
Drying LiCl (The "Expert" Step):
-
Place LiCl (6.0 equiv) in the reaction flask.
-
Heat gently with a heat gun under high vacuum (<0.5 mmHg) for 5 minutes.
-
Allow to cool to room temperature under Argon.
-
-
Base Preparation:
-
Enolization:
-
Add the pseudoephedrine amide (1.0 equiv) dissolved in minimum THF.[3]
-
Stir at -78°C for 1 hour, then warm to 0°C for 15 minutes, then stir at 23°C (Room Temp) for 5 minutes.
-
Note: Pseudoephedrine enolates are remarkably stable at room temperature.
-
-
Alkylation:
-
Cool the mixture to 0°C .
-
Add the Alkyl Halide (1.5 equiv).[3]
-
Stir for 2–4 hours. Monitor by TLC.
-
Quench with saturated
.
-
Validation: Mosher Ester Analysis
After removing the auxiliary to reveal a secondary alcohol, you must validate the absolute configuration.
Protocol:
-
Split the alcohol sample into two vials (
each). -
React Vial A with
-(-)-MTPA-Cl and Pyridine to form the (S)-Mosher Ester . -
React Vial B with
-(+)-MTPA-Cl and Pyridine to form the (R)-Mosher Ester .-
Note: The stereodescriptors of the chloride and the ester reverse due to Cahn-Ingold-Prelog priority changes.
-
-
Acquire
NMR for both. -
Calculate
.[4] -
Interpretation: Protons on the same side as the MTPA phenyl group will be shielded (negative
). Protons on the opposite side will be deshielded (positive ).
Caption: Workflow for determining absolute configuration via Mosher Ester Analysis.
References
-
Evans, D. A., et al. (1981). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[5]
-
Myers, A. G., et al. (1997).[5] "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[2][3][5][6] Journal of the American Chemical Society.[5]
-
Hoye, T. R., et al. (2007). "Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons." Nature Protocols.
-
Heathcock, C. H. (1991). "Modern Aldol Reactions." Comprehensive Organic Synthesis.
-
Kumagai, N., et al. (2012).[6] "Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis."[2][3] Journal of the American Chemical Society.[5]
Sources
- 1. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 2. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Strategic Protection of 1,3-Diols via Benzylidene Acetals
[1]
Executive Summary & Strategic Rationale
In complex molecule synthesis—particularly polyketides, carbohydrates, and macrolides—the protection of 1,3-diols is rarely just about "masking" a functional group. It is a strategic maneuver to control conformation and stereochemistry.
While simple benzylation (BnBr/NaH) creates two independent benzyl ethers, it fails to constrain the molecule. The Benzylidene Acetal is the superior "benzyloxy" strategy for 1,3-diols because it:
-
Locks Conformation: Forms a rigid 1,3-dioxane ring, typically locking the molecule into a chair conformation.
-
Enables Regioselectivity: The acetal serves as a "storehouse" for a benzyl ether. Through regioselective reductive opening , you can mathematically predict and install a single benzyloxy group at either the primary (less hindered) or secondary (more hindered) position, leaving the other alcohol free for further manipulation.
This guide details the Thermodynamic Formation of the 1,3-dioxane ring and the Divergent Reductive Opening protocols that make this protecting group a staple in drug development.
Mechanism & Thermodynamics: The "Chair" Driver
The formation of the benzylidene acetal is driven by the thermodynamic preference of the 1,3-dioxane ring to adopt a chair conformation where the bulky phenyl group occupies the equatorial position.
The Thermodynamic Sink
When a 1,3-diol reacts with benzaldehyde dimethyl acetal, the reaction is reversible. Under acid catalysis, the system equilibrates to the lowest energy state:
-
Syn-1,3-diols: Form stable chair-like acetals.
-
Anti-1,3-diols: Often form twist-boat conformations, which are higher in energy and form more slowly. Diagnostic Tip: This difference is often used to assign relative stereochemistry via
C NMR (Rychnovsky Acetonide/Acetal analysis).
Mechanism Visualization
The following diagram illustrates the acid-catalyzed transacetalization and the critical oxocarbenium intermediate.
Figure 1: Acid-catalyzed transacetalization pathway. The expulsion of methanol drives the equilibrium toward the stable 1,3-dioxane ring.
Protocol A: Thermodynamic Formation (The Standard)
Objective: Simultaneous protection of a 1,3-diol as a benzylidene acetal. Reagent Choice: We utilize Benzaldehyde Dimethyl Acetal rather than benzaldehyde. The byproduct is methanol (volatile, easy to remove) rather than water (requires Dean-Stark/azeotrope), allowing for milder conditions.
Materials
-
Substrate: 1,3-Diol (1.0 equiv)
-
Reagent: Benzaldehyde dimethyl acetal (1.2 – 1.5 equiv)
-
Catalyst: Camphorsulfonic acid (CSA) or p-Toluenesulfonic acid (pTSA) (0.1 equiv)
-
Solvent: Dry Acetonitrile (MeCN) or DMF (for polar substrates)
-
Quench: Triethylamine (TEA)
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and cool under Argon.
-
Dissolution: Dissolve the 1,3-diol in dry MeCN (0.2 M concentration).
-
Addition: Add Benzaldehyde dimethyl acetal (1.2 equiv) via syringe.
-
Catalysis: Add CSA (10 mol%). Stir at room temperature (RT).
-
Note: If the reaction is sluggish (common with anti-diols), heat to 50°C.
-
-
Monitoring: Check TLC or LCMS. The formation of the non-polar acetal spot should be distinct.
-
Quench: Once complete (typically 1–4 hours), add TEA (0.2 equiv) to neutralize the acid. Crucial: Failure to neutralize prior to concentration can lead to hydrolysis.
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography.
Protocol B: Regioselective Reductive Opening (The "Fork")
This is the high-value application. Once the ring is formed, you can selectively "open" it to leave a Benzyl Ether (Bn) on one oxygen and a Free Alcohol (OH) on the other.
The Selectivity Map
-
Path 1 (Steric Control): Use a bulky hydride (DIBAL-H). It attacks the sterically accessible oxygen, cleaving the bond to the less hindered site.
-
Result:Primary OH / Secondary O-Bn (Access to primary alcohol).
-
-
Path 2 (Electronic/Lewis Acid Control): Use a silane + Lewis Acid (Et₃SiH/I₂ or NaCNBH3/HCl). The electrophile coordinates the most basic oxygen (usually the primary O6), directing hydride attack to the acetal carbon.
-
Result:Primary O-Bn / Secondary OH (Access to secondary alcohol).
-
Figure 2: Divergent synthesis pathways for converting the acetal into specific monobenzylated 1,3-diols.
Detailed Method: Path B (Primary O-Bn Formation)
Recommended for its mildness and high yield (Source 1.1).
-
Setup: Dissolve the Benzylidene acetal (1.0 mmol) in dry DCM (10 mL) under Argon.
-
Reagents: Add Triethylsilane (Et₃SiH, 3.0 equiv). Cool to 0°C.
-
Activation: Add Iodine (I₂, 1.1 equiv) or TFA (5.0 equiv) slowly.
-
Why Iodine? It is a mild Lewis acid that generates HI in situ, activating the acetal without harsh metallic Lewis acids.
-
-
Reaction: Stir at 0°C for 30–60 mins. The solution will darken (iodine color).
-
Quench: Pour into saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine (color disappears).
-
Extraction: Extract with DCM, wash with NaHCO₃.
-
Outcome: The primary oxygen retains the benzyl group (as a benzyl ether); the secondary oxygen is released as a free alcohol.
Quantitative Comparison of Conditions
| Parameter | Benzaldehyde Dimethyl Acetal (Protocol A) | Benzaldehyde (Traditional) |
| Byproduct | Methanol (Volatile) | Water (Requires removal) |
| Equilibrium | Driven by evaporation | Hard to drive to completion |
| Acid Load | Low (Catalytic CSA) | High (Often reflux w/ pTSA) |
| Yield | Typically >90% | 70–85% |
| Reaction Time | 1–4 Hours | 12–24 Hours |
Troubleshooting & Critical Parameters
-
Hydrolysis Risk: Benzylidene acetals are stable to base (NaOH, NaH) and reduction, but highly labile to aqueous acid . Ensure all solvents for subsequent steps are acid-free (e.g., filter CHCl₃ through basic alumina).
-
Regioselectivity Failure: In Reductive Opening, if you observe a mixture of isomers, lower the temperature to -78°C. The energy difference between the coordination sites is amplified at lower temperatures.
-
Solubility: For highly polar sugar-derived diols, DMF is preferred over MeCN, but requires higher temperatures (50°C) to drive methanol removal.
References
-
Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine. Source: Organic Chemistry Portal / Synlett. URL:[Link] Relevance: Defines the modern, metal-free protocol for accessing primary benzyl ethers.
-
Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H. Source: ResearchGate.[1] URL:[Link] Relevance: Establishes the DIBAL-H protocol for complementary regioselectivity.
- Greene's Protective Groups in Organic Synthesis. Source: Wiley Online Library (Classic Text). Relevance: The authoritative standard for stability charts and cleavage conditions cited throughout the protocols.
Application Note: Catalytic Asymmetric Reduction to Form Chiral 1,3-Diols
Protocol ID: AN-SYN-103
Date: October 24, 2023
Author: Senior Application Scientist, Chemical Development Group
Strategic Overview
The 1,3-diol motif is a structural cornerstone in polyketide natural products (e.g., Amphotericin B) and high-value pharmaceuticals, most notably the "super-statin" class of HMG-CoA reductase inhibitors (e.g., Atorvastatin, Rosuvastatin). While biocatalytic methods (KREDs) have gained ground, Ruthenium-catalyzed asymmetric hydrogenation remains the premier chemocatalytic method for converting 1,3-diketones into chiral 1,3-diols.
This guide details the Dynamic Kinetic Resolution (DKR) of 1,3-diketones using the Noyori Ru-BINAP system . Unlike simple ketone reduction, this process involves a double hydrogenation event where the stereochemical outcome (syn vs. anti) is dictated by the catalyst's ability to discriminate between rapidly interconverting enantiomers of the intermediate
Core Application Scope
-
Target: Synthesis of anti-1,3-diols (primary product of Ru-BINAP hydrogenation) and syn-1,3-diols (via ligand modification or sequential reduction).
-
Key Challenge: Controlling both the enantioselectivity (ee) and diastereoselectivity (dr).
-
Validation: Stereochemical assignment using the Rychnovsky Acetonide Method .
Mechanistic Insight & Pathway
The reduction of a 1,3-diketone is not merely two sequential ketone reductions. It relies on Dynamic Kinetic Resolution (DKR) .
-
First Hydrogenation: The achiral 1,3-diketone is reduced to a chiral
-hydroxy ketone. -
The DKR Step: The
-hydroxy ketone exists as a rapidly equilibrating mixture of enantiomers (via keto-enol tautomerism). The Ru-catalyst reduces one enantiomer significantly faster than the other. -
Stereocontrol: The spatial arrangement of the BINAP ligand creates a chiral pocket that favors the formation of the anti-diol in standard hydrogenation conditions (halide-containing Ru-precursors), whereas specific conditions (e.g., cationic Ru-species or directed hydride delivery) can favor the syn-isomer.
Figure 1: Reaction Pathway & Stereochemical Divergence
Caption: The Dynamic Kinetic Resolution (DKR) funnel allows for high diastereoselectivity by converting the slow-reacting intermediate enantiomer into the fast-reacting one prior to the second reduction.
Experimental Protocol: Synthesis of (R,R)-1,3-Diphenyl-1,3-propanediol
This protocol utilizes the Noyori Ru(II)-BINAP system.[1] Note that for 1,3-diketones, the presence of trace acid or the specific halide precursor significantly impacts the anti/syn ratio.
Materials & Reagents
| Reagent | Specification | Role |
| Substrate | 1,3-Diphenyl-1,3-propanediol (Dibenzoylmethane) | Precursor |
| Catalyst | [RuCl(benzene)((R)-BINAP)]Cl | Chiral Catalyst |
| Solvent | Methanol (Degassed, Anhydrous) | Reaction Medium |
| Hydrogen | UHP Grade (99.999%) | Reductant |
| Additives | None (Halide-containing catalyst promotes anti) | Stereocontrol |
Step-by-Step Methodology
Phase 1: Catalyst Preparation (In-Situ)
Note: While isolated catalysts are available, in-situ preparation often yields higher activity.
-
In a glovebox, weigh [RuCl2(benzene)]2 (5.0 mg, 0.01 mmol) and (R)-BINAP (13.5 mg, 0.022 mmol).
-
Transfer to a Schlenk flask and add DMF (1 mL).
-
Heat at 100°C for 10 minutes under Argon. The solution typically turns reddish-brown.
-
Remove solvent under high vacuum to obtain the orange-brown solid catalyst RuCl2(BINAP)(DMF)n .
Phase 2: Hydrogenation
-
Dissolve the 1,3-Diketone substrate (10.0 mmol) in Methanol (15 mL).
-
Add the substrate solution to the catalyst residue in the autoclave glass liner.
-
Seal the autoclave. Purge with H2 (3 cycles of 10 bar).
-
Pressurize to 80-100 bar (1160-1450 psi) H2.
-
Critical Parameter: High pressure is essential to outcompete catalyst decomposition and ensure the second reduction step proceeds efficiently.
-
-
Heat to 50°C and stir vigorously (1000 rpm) for 24-48 hours.
-
Observation: H2 uptake should cease when the reaction is complete.
-
Phase 3: Workup & Purification
-
Vent H2 carefully (in a fume hood).
-
Concentrate the reaction mixture by rotary evaporation.
-
Purification: Flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 3:1).
-
Yield Expectation: >90% isolated yield.
-
Stereochemistry: Typically >95:5 anti:syn ratio and >98% ee for the anti isomer using (R)-BINAP.
Validation: The Rychnovsky Acetonide Method
Determining the diastereomeric ratio (dr) of 1,3-diols is difficult via standard 1H NMR due to overlapping signals. The Rychnovsky Acetonide Method is the industry standard for unambiguous assignment.
Method Principle
1,3-diols are protected as acetonides (2,2-dimethyl-1,3-dioxanes).[2] The 13C NMR chemical shifts of the acetonide methyl groups and the acetal carbon are diagnostic.
Protocol
-
Take 20 mg of the purified 1,3-diol product.
-
Dissolve in 2,2-dimethoxypropane (1 mL) with a catalytic amount of CSA (Camphorsulfonic acid) or PPTS.
-
Stir for 1 hour, quench with Et3N, and concentrate.
-
Run 13C NMR in CDCl3.
Data Interpretation Table
| Isomer Configuration | Acetonide Conformation | Diagnostic 13C Signals (Acetonide Methyls) | Acetal Carbon Signal |
| Syn-1,3-Diol | Chair (Equatorial/Equatorial) | Distinct: ~19 ppm (axial) & ~30 ppm (equatorial) | ~98.5 ppm |
| Anti-1,3-Diol | Twist-Boat (to avoid diaxial) | Similar: Both appear near 25 ppm | ~100.5 ppm |
Figure 2: Validation Workflow
Caption: Rychnovsky's method utilizes the conformational rigidity of the acetonide to produce diagnostic NMR shifts.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poisoned Catalyst / Low H2 Pressure | Ensure H2 is >80 bar. Use degassed solvents to prevent Ru-oxidation. |
| Low Diastereoselectivity (Syn/Anti mix) | Incomplete DKR | Increase temperature slightly (to 60°C) to accelerate the racemization of the intermediate |
| Wrong Enantiomer | Ligand Mismatch | (R)-BINAP generally yields (R,R)-anti-diols (check specific substrate literature). Swap to (S)-BINAP. |
| Catalyst Deactivation | Substrate Impurities | 1,3-diketones are strong chelators. Ensure substrate is free of metal ions or acidic impurities. |
References
-
Noyori, R., et al. (1987).[3] Asymmetric hydrogenation of 1,3-diketones.Journal of the American Chemical Society .[3] Link
-
Rychnovsky, S. D., & Skalitzky, D. J. (1990).[2] Stereochemistry of alternating polyol chains: 13C NMR analysis of 1,3-diol acetonides.Tetrahedron Letters . Link
-
Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).NobelPrize.org . Link
-
Kitamura, M., et al. (1993).[3] Homogeneous Asymmetric Hydrogenation.Organic Syntheses . Link
-
Beck, G., et al. (1995).[3] Synthesis of the Statin Side Chain.Synthesis . Link
Sources
Application of 4-Benzyloxy-1,3-butanediol in flavor and fragrance industry
Application Note: 4-Benzyloxy-1,3-butanediol in High-Precision Fragrance Synthesis
Executive Summary
This compound (CAS: 81096-93-7 for (R)-isomer) serves as a critical chiral building block in the flavor and fragrance (F&F) industry. Unlike commodity solvents, this compound is utilized primarily as a high-precision scaffold for the asymmetric synthesis of chiral 1,3-dioxanes (acetals) and complex lactones . Its structural uniqueness lies in the orthogonality of its functional groups: a chiral secondary alcohol and a primary alcohol (forming the 1,3-diol system) coupled with a benzyl-protected hydroxyl tail. This architecture allows fragrance chemists to synthesize enantiomerically pure odorants with distinct olfactory profiles and enhanced substantivity (fixative properties) that racemic mixtures cannot achieve.
Scientific Foundation & Mechanism[1][2]
The Chiral Advantage in Olfaction
Olfactory receptors are chiral proteins; therefore, enantiomers of the same molecule often exhibit drastically different odor thresholds and qualities.
-
Racemic 1,3-Butanediol: Common solvent, faint odor.
-
Chiral Derivatives: When this compound is used to form cyclic acetals (dioxanes) with fragrance aldehydes, the resulting rigid chiral centers lock the molecule into a specific spatial configuration. This often results in:
-
Lower Odor Detection Thresholds (ODT): Stronger impact at lower concentrations.
-
Higher Substantivity: The benzyl ether moiety increases molecular weight and lipophilicity, acting as an internal fixative on the skin.
-
Chemical Functionality
The molecule functions as a pro-chiral 1,3-diol scaffold .
-
1,3-Diol Function: Reacts with aldehydes/ketones to form 1,3-dioxanes (6-membered rings).[1] These are stable in alkaline media (soaps) but release the parent fragrance slowly in acidic environments (skin pH), acting as a "pro-fragrance" delivery system.
-
Benzyloxy Anchor: Provides steric bulk and lipophilicity during synthesis. It can be selectively deprotected (hydrogenolysis) to yield a free hydroxyl group, allowing for further derivatization (e.g., esterification to create fruity notes) without disrupting the dioxane ring.
Application Protocols
Protocol A: Synthesis of Chiral 1,3-Dioxane Fragrance Fixatives
Objective: To synthesize a chiral acetal fixative by reacting this compound with a volatile aldehyde (e.g., Phenylacetaldehyde - Hyacinth/Green note).
Reagents:
-
Substrate: (R)-4-Benzyloxy-1,3-butanediol (>98% ee).
-
Reactant: Phenylacetaldehyde (or target fragrance aldehyde).
-
Catalyst: p-Toluenesulfonic acid (pTSA) or acidic ion-exchange resin (Amberlyst 15).
-
Solvent: Toluene or Cyclohexane (for azeotropic water removal).
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, Dean-Stark trap, and reflux condenser.
-
Charging: Add 1.0 equivalent of (R)-4-Benzyloxy-1,3-butanediol and 1.1 equivalents of Phenylacetaldehyde to the flask. Dissolve in Toluene (0.5 M concentration).
-
Catalysis: Add 1-2 mol% of pTSA.
-
Cyclization (The "Prins-type" Reaction): Heat the mixture to reflux. The 1,3-diol moiety will attack the aldehyde carbonyl. Monitor water collection in the Dean-Stark trap.
-
Mechanistic Note: The reaction proceeds via a hemiacetal intermediate, cyclizing to form the thermodynamically stable 1,3-dioxane ring.
-
-
Validation: Monitor via TLC or GC-MS until the aldehyde peak disappears.
-
Workup: Cool to room temperature. Neutralize with saturated NaHCO₃ solution. Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting oil via vacuum distillation.
-
Result: A chiral 1,3-dioxane with a benzyl ether tail. This molecule will have a tenacious, long-lasting green/floral odor profile due to the high molecular weight benzyl anchor.
-
Protocol B: Deprotection for Hydroxyl-Functionalized Odorants
Objective: To remove the benzyl group, yielding a chiral alcohol-functionalized dioxane (humectant-fragrance hybrid).
-
Hydrogenolysis: Dissolve the product from Protocol A in Ethanol.
-
Catalyst: Add 10% Pd/C (Palladium on Carbon).
-
Reaction: Stir under H₂ atmosphere (balloon pressure or 1-3 bar) at room temperature for 4-12 hours.
-
Filtration: Filter through a Celite pad to remove the catalyst.
-
Isolation: Evaporate solvent.
-
Outcome: A chiral 1,3-dioxane with a free primary hydroxyl group. This compound is water-soluble/miscible and acts as a fragrance-releasing humectant in aqueous cosmetic formulations.
-
Visualization of Workflows
Figure 1: Synthesis Pathway of Chiral Fragrance Acetals
Caption: Reaction pathway for converting this compound into stable chiral fragrance acetals.
Data & Specifications
Table 1: Physicochemical Profile & Application Suitability
| Property | Specification | Relevance to F&F Application |
| CAS Number | 81096-93-7 (R-isomer) | Identification of specific chiral precursor. |
| Molecular Weight | 196.24 g/mol | Medium volatility; suitable as a mid-note precursor. |
| Boiling Point | ~141 °C (0.5 mmHg) | High boiling point indicates good fixative potential. |
| Solubility | Soluble in Alcohols, Glycols | Highly compatible with standard perfumery carriers (Ethanol, DPG). |
| Chirality | >98% ee (Enantiomeric Excess) | Essential for creating "High-Definition" single-isomer fragrances. |
| Stability | High (Ether linkage) | Stable in wide pH ranges until deprotected. |
Table 2: Comparative Advantages in Formulation
| Feature | Racemic 1,3-Butanediol | (R)-4-Benzyloxy-1,3-butanediol Derivative |
| Odor Profile | Generic, faint solvent smell. | Tunable, high-impact, specific chirality. |
| Fixative Power | Low (Volatile humectant). | High (Due to benzyl anchor or dioxane ring). |
| Skin Feel | Sticky at high concentrations. | Silky/Dry (due to ether modification). |
| Use Case | Commodity solvent/moisturizer.[2] | High-value "Captive" fragrance ingredient. |
References
-
TCI Chemicals. (R)-4-Benzyloxy-1,3-butanediol Product Specifications and Safety Data. Retrieved from .
-
Beilstein Journals. Synthesis of odorants in flow and their applications in perfumery. (Discusses 1,3-diol derivatives in fragrance).[2][3] Retrieved from .
-
National Institutes of Health (PubChem). Compound Summary: (R)-4-Benzyloxy-1,3-butanediol. Retrieved from .
-
MDPI. Synthesis of 1,3-Diols from Isobutene and HCHO via Prins Condensation. (Mechanistic background on 1,3-dioxane formation). Retrieved from .
-
ResearchGate. Enzyme-mediated synthesis of new 1,3-dioxane-odorants related to Floropal. (Validates the use of chiral diols for dioxane fragrances). Retrieved from .
Sources
Precision Synthesis of Chiral 1,3-Diols via Regiocontrolled Epoxide Ring-Opening
Application Note & Protocol Guide
Executive Summary
The 1,3-diol motif is a fundamental structural unit in polyketide natural products (e.g., amphotericin B, statins) and complex pharmaceutical intermediates. While 1,2-diols are readily accessible via standard hydrolytic opening of epoxides, the synthesis of 1,3-diols requires a regioselective "reductive opening" that defies standard steric preferences.
This guide details the industry-standard protocol for transforming chiral 2,3-epoxy alcohols (readily available via Sharpless asymmetric epoxidation) into chiral 1,3-diols using Red-Al® [Sodium bis(2-methoxyethoxy)aluminum hydride] . Unlike LiAlH₄ or DIBAL-H, which typically favor attack at the less hindered distal carbon (C3) to yield 1,2-diols, Red-Al operates via an intramolecular delivery mechanism to selectively attack C2, yielding the 1,3-diol.
Key Deliverables:
-
Mechanism-Driven Protocol: Step-by-step execution of the Finan-Kishi Red-Al reduction.
-
Stereochemical Validation: Implementation of the Rychnovsky Acetonide Method for determining syn/anti relationships.
-
Troubleshooting: Critical parameter control for scale-up.
Mechanistic Principles: Controlling Regioselectivity
The core challenge in epoxide opening is distinguishing between the C2 (proximal) and C3 (distal) positions. In the absence of directing groups, hydride reagents attack the less hindered C3 position (SN2-like), resulting in a 1,2-diol.
To achieve the 1,3-diol, the reaction must be directed to C2. Red-Al achieves this through intramolecular hydride delivery . The alkoxy-aluminum intermediate forms a five-membered chelate, positioning the hydride for an internal attack at C2.
Pathway Visualization
The following diagram illustrates the divergent pathways between standard reduction (DIBAL-H) and chelation-controlled reduction (Red-Al).
Figure 1: Divergent regioselectivity in epoxy alcohol reduction. Red-Al promotes proximal attack (C2) via a tethered mechanism, whereas standard hydrides favor distal attack (C3).
Experimental Protocol: Reductive Opening with Red-Al
Objective: Conversion of (2S,3S)-2,3-epoxyalcohol to the corresponding chiral 1,3-diol. Scale: 1.0 mmol (Adaptable to gram-scale).
Reagents & Materials
-
Substrate: 2,3-Epoxy alcohol (dried via azeotrope with benzene/toluene if necessary).
-
Reagent: Red-Al® (65-70% wt in toluene) – Handle with extreme caution; pyrophoric.
-
Solvent: Anhydrous THF (Tetrahydrofuran) or DME (Dimethoxyethane).
-
Quench: Potassium Sodium Tartrate (Rochelle's Salt), sat. aq. solution.
Step-by-Step Procedure
-
Apparatus Setup:
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.
-
Maintain a positive pressure of inert gas (N₂ or Ar) throughout.
-
-
Substrate Preparation:
-
Dissolve the epoxy alcohol (1.0 equiv) in anhydrous THF (0.2 M concentration).
-
Cool the solution to 0 °C in an ice/water bath.
-
-
Reagent Addition (The Critical Step):
-
Dilute Red-Al (3.0 – 5.0 equiv) in a separate dry flask with THF (1:1 v/v) to modulate reactivity.
-
Add the Red-Al solution dropwise to the epoxy alcohol via syringe over 10–15 minutes.
-
Note: Gas evolution (H₂) will occur upon initial deprotonation of the alcohol. Vent appropriately.
-
-
Reaction Progression:
-
Allow the reaction to warm slowly to room temperature (20–25 °C).
-
Stir for 3–12 hours. Monitor by TLC (stain with p-anisaldehyde or Hanessian’s stain; epoxides are often faint, diols stain intensely blue/purple).
-
Optimization: If starting material persists, heat to reflux for 2 hours. The intramolecular opening is robust but can be slow for sterically crowded substrates.
-
-
Quenching (Emulsion Control):
-
Cool the mixture back to 0 °C.
-
Slowly add EtOAc (ethyl acetate) to consume excess hydride.
-
Add saturated aqueous Rochelle's salt (potassium sodium tartrate) solution (equal volume to reaction solvent).
-
Vigorous Stirring: Stir the biphasic mixture vigorously for 1–2 hours until the two layers separate cleanly and the aluminum emulsion breaks (the organic layer should be clear, not cloudy).
-
-
Isolation:
-
Extract with EtOAc (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purify via flash column chromatography (typically requiring polar eluent, e.g., 40-60% EtOAc/Hexanes).
-
Stereochemical Validation: The Rychnovsky Acetonide Method[1]
Once the 1,3-diol is synthesized, determining its relative stereochemistry (syn vs anti) is critical. Simple NMR is often insufficient due to conformational flexibility. The Rychnovsky Acetonide Method is the gold standard for this assignment.
Principle: 1,3-diols are protected as acetonides (2,2-dimethyl-1,3-dioxanes). The 1,3-dioxane ring adopts a chair conformation.[1]
-
Syn-1,3-diols form a chair where the acetonide methyl groups are equatorial/axial.
-
Anti-1,3-diols form a twist-boat (to avoid diaxial interactions) or a chair with severe steric strain.
-
The Diagnostic Signal: The 13C NMR chemical shifts of the acetonide methyl groups and the acetonide quaternary carbon are distinct for syn and anti isomers.[1]
Validation Workflow
Figure 2: Flowchart for stereochemical assignment using 13C NMR analysis of acetonide derivatives.
Data Interpretation Table
| Feature | Syn -1,3-acetonide | Anti -1,3-acetonide |
| Conformation | Chair (stable) | Twist-boat (flexible) |
| Acetonide C2 (quaternary) | ~98.5 ppm | ~100.5 ppm |
| Methyl C-shifts | Distinct: ~19 ppm (axial) & ~30 ppm (equatorial) | Similar: ~24-25 ppm (both) |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Regioselectivity (1,2-diol formation) | Lack of chelation; Solvent interference. | Ensure solvent is non-coordinating enough to allow Al-O chelation (THF is usually fine, but avoid adding crown ethers). Ensure Red-Al is not hydrolyzed. |
| Incomplete Reaction | Steric hindrance at C2. | Increase temperature to reflux. Increase Red-Al equivalents (up to 6.0). |
| Aluminum Emulsion during Workup | Improper quenching. | Use Rochelle's salt (tartrate) and allow long stirring times (1hr+). Do not rush the separation. |
| Loss of Product | Water solubility of diol. | 1,3-diols are polar. Saturate the aqueous layer with NaCl (solid) before extraction. Use 10% MeOH in CHCl₃ for extraction if necessary. |
References
-
Finan, J. M.; Kishi, Y. "Regioselective reduction of 2,3-epoxy alcohols."[2] Tetrahedron Letters, 1982 , 23(27), 2719–2722.[2] [Link] (The foundational paper establishing Red-Al for C2 attack).
-
Ma, P.; Martin, V. S.; Masamune, S.; Sharpless, K. B.; Viti, S. M. "Regioselective reduction of 2,3-epoxy alcohols."[2] Journal of Organic Chemistry, 1982 , 47(7), 1378–1380.[2] [Link] (Detailed study on substrate scope and comparison with other hydrides).
-
Rychnovsky, S. D.; Richardson, T. I.; Rogers, B. N. "Two-Dimensional NMR Analysis of Acetonide Derivatives in the Stereochemical Assignment of Polyol Chains." Journal of Organic Chemistry, 1997 , 62(9), 2925–2934.[3] [Link] (The definitive guide for assigning syn/anti stereochemistry in 1,3-diols).
-
Vedejs, E.; Gapinski, D. M. "Regioselective reduction of 2,3-epoxy alcohols with Red-Al." Journal of the American Chemical Society, 1983 , 105(15), 5058–5061. [Link] (Mechanistic insights into the aluminate intermediate).
Sources
- 1. perso.univ-lemans.fr [perso.univ-lemans.fr]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Two-Dimensional NMR Analysis of Acetonide Derivatives in the Stereochemical Assignment of Polyol Chains: The Absolute Configurations of Dermostatins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereoselective aldol reactions for 1,3-diol synthesis.
Application Note: Stereoselective Aldol Reactions for 1,3-Diol Synthesis
Executive Summary
The 1,3-diol motif is a structural cornerstone in polyketide natural products (e.g., erythromycin, amphotericin B) and statin-class pharmaceuticals. While direct reduction of 1,3-diketones is possible, it often lacks the stereochemical precision required for complex scaffolds. This guide details three high-fidelity aldol methodologies: Evans Auxiliary-Controlled Syn-Aldol , Carreira Catalytic Asymmetric Aldol , and Substrate-Controlled 1,3-Induction . Emphasis is placed on mechanistic causality, transition state engineering, and reproducible bench protocols.
Mechanistic Principles & Selection Guide
The stereochemical outcome of an aldol reaction is dictated by the geometry of the enolate (
The Zimmerman-Traxler Model (Closed TS)
For metal enolates capable of chelation (B, Li, Ti), the reaction proceeds through a six-membered chair-like transition state.
-
-Enolates (e.g., from Evans boron enolates)
Syn-Aldols . -
-Enolates (e.g., from specific Ti or B conditions)
Anti-Aldols .
1,3-Asymmetric Induction (Substrate Control)
When a chiral aldehyde containing a
-
Chelation Control (TiCl
, MgBr ): The metal coordinates the carbonyl and the -heteroatom, locking the conformation. The nucleophile attacks from the less hindered face 1,3-Syn Product . -
Dipolar/Felkin-Anh Control (BF
OEt ): No chelation occurs. The -substituent orients anti to the carbonyl to minimize dipole repulsion 1,3-Anti Product .[1]
Method Selection Decision Tree
Figure 1: Decision matrix for selecting the appropriate aldol methodology based on substrate features and target stereochemistry.
Detailed Protocols
Protocol A: Evans Syn-Aldol (Auxiliary Control)
Objective: Synthesis of
Reagents:
-
N-Propionyloxazolidinone (Substrate)
- (1.0 M in DCM) - Freshness Critical
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (Electrophile)
-
H
O / LiOH (Cleavage)
Step-by-Step Procedure:
-
Enolization: Flame-dry a 2-neck RBF under Argon. Add oxazolidinone (1.0 equiv) and anhydrous DCM (
M). Cool to -78°C . -
Boron Addition: Add
(1.1 equiv) dropwise. Note: Ensure internal temp does not rise above -70°C. -
Base Addition: Add DIPEA (1.2 equiv) dropwise. Stir at -78°C for 30 min, then warm to 0°C for 15 min to ensure complete enolization.
-
Reaction: Recool to -78°C . Add the aldehyde (1.2 equiv) dropwise (neat or in minimal DCM). Stir for 30–60 min at -78°C, then warm to 0°C over 1 hour.
-
Quench: Add pH 7 phosphate buffer and MeOH (1:1).
-
Oxidative Workup (Critical): To the mixture at 0°C, add a solution of 30% H
O in MeOH/buffer (caution: exothermic). Stir 1 hour to cleave the B-O bond. -
Isolation: Extract with DCM, wash with NaHCO
, brine, dry over Na SO .
Validation Checkpoint:
Protocol B: Carreira Catalytic Asymmetric Aldol (Reagent Control)
Objective: Enantioselective synthesis of
Reagents:
-
Ti(OiPr)
[5] -
Chiral Ligand: (S)-2-[N-(3'-tert-butyl-5'-bromosalicyliden)amino]-3-methylbutan-1-ol
-
O-Silyl ketene acetal (derived from acetate or propionate)
Step-by-Step Procedure:
-
Catalyst Formation: In a dry flask, dissolve the chiral ligand (2-5 mol%) in toluene. Add Ti(OiPr)
(same mol%). Stir at RT for 1 hour. The solution typically turns orange/yellow. -
** Substrate Addition:** Cool the catalyst solution to -20°C or 0°C (substrate dependent). Add the aldehyde (1.0 equiv).
-
Nucleophile Addition: Add the silyl ketene acetal (1.2 equiv) dropwise.
-
Incubation: Stir for 4–12 hours. Monitor conversion by TLC.
-
Hydrolysis: Quench with 10% aqueous THF/HCl or TBAF solution to cleave the silyl ether.
-
Purification: Silica gel chromatography.
Key Advantage: This method allows access to anti-aldol equivalents (if using propionate-derived acetals) or simple acetate aldols with high EE, avoiding stoichiometric auxiliaries.
Protocol C: 1,3-Chelation Controlled Aldol (Substrate Control)
Objective: Stereoselective addition to a chiral
Reagents:
- -Benzyloxy aldehyde (Chiral)
-
TiCl
(1.0 M in DCM) -
Silyl Enol Ether (Nucleophile)[13]
Step-by-Step Procedure:
-
Chelation: Dissolve the aldehyde (1.0 equiv) in DCM. Cool to -78°C . Add TiCl
(1.05 equiv). The solution often turns yellow/orange, indicating complexation. Stir for 5 min. -
Addition: Add the silyl enol ether (1.2 equiv) dropwise.
-
Reaction: Stir at -78°C for 1 hour. Do not warm up, as higher temperatures can disrupt the chelate or cause elimination.
-
Quench: Pour into saturated aqueous NaHCO
. -
Result: The major diastereomer will be the 1,3-syn isomer (typical dr > 90:10).
Comparative Data Analysis
| Feature | Evans Aldol (Boron) | Mukaiyama (TiCl | Carreira Catalytic |
| Control Type | Auxiliary (Stoichiometric) | Substrate (Chelation) | Reagent (Catalytic) |
| Enolate Geometry | Fixed ( | Fixed in SM ( | Fixed in SM |
| Major Product | Syn (2,3-syn) | 1,3-Syn (Chelation) | Tunable (Enantio-enriched) |
| Atom Economy | Low (Auxiliary waste) | Moderate (Silyl waste) | High |
| Scalability | High (Robust) | Moderate | High |
| Temp. Requirement | -78°C to 0°C | -78°C Strict | 0°C to RT |
Troubleshooting & Optimization
-
Low Diastereoselectivity (Evans):
-
Cause: Incomplete enolization or warming during aldehyde addition.
-
Fix: Ensure internal temperature probe is used. Verify quality of
(should be colorless/pale yellow, not dark brown).
-
-
No Reaction (Carreira):
-
Cause: Wet solvent or old Ti(OiPr)
. -
Fix: Ti(OiPr)
is extremely moisture sensitive; distill if necessary. Use 4Å MS in the reaction.
-
-
1,3-Anti Product in Chelation Protocol:
-
Cause: Monodentate Lewis acid contamination (e.g., HCl in TiCl
) or bulky protecting groups on the -oxygen preventing chelation. -
Fix: Use bulky silyl protecting groups (TBS) to prevent chelation if 1,3-anti is desired (via Felkin-Anh). Use Benzyl (Bn) or PMB ethers to promote chelation.
-
References
-
Evans Syn-Aldol: Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society.[4][14][15] Link
-
Carreira Catalytic Aldol: Carreira, E. M., Singer, R. A., & Lee, W. (1994). Catalytic, Enantioselective Aldol Additions with Methyl Ketone Enolates. Journal of the American Chemical Society.[4][14][15] Link
-
Chelation Control Models: Reetz, M. T. (1984). Chelation or Non-Chelation Control in Addition Reactions of Chiral
- and -Alkoxy Carbonyl Compounds. Angewandte Chemie International Edition. Link -
Mukaiyama Aldol Review: Mukaiyama, T. (1982). The Directed Aldol Reaction. Organic Reactions.[3][4][8][15][16][17][18] Link
Sources
- 1. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 2. Aldol reaction - Wikipedia [en.wikipedia.org]
- 3. Asymmetric Catalysis of 1,3-Dipolar Cycloaddition Reactions – the Concepts of Activation and Induction of Asymmetry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Catalytic, Enantioselective Aldol Addition Reactions - Erick Carreira [grantome.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. ijnrd.org [ijnrd.org]
- 10. Assymetric Induction [www2.chemistry.msu.edu]
- 11. researchgate.net [researchgate.net]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. Mukaiyama–Michael reaction: enantioselective strategies and applications in total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01134E [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. web.uvic.ca [web.uvic.ca]
- 17. Mukaiyama Aldol Addition [organic-chemistry.org]
- 18. 1,3-Diol synthesis by addition and hydration [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Debenzylation of 4-Benzyloxy-1,3-butanediol
This guide serves as a specialized technical resource for the debenzylation of 4-Benzyloxy-1,3-butanediol to yield 1,2,4-butanetriol (also referred to as 1,3,4-butanetriol). It is designed to troubleshoot reaction failures, optimize yield, and prevent common side reactions such as cyclodehydration.
Reaction Overview & Mechanistic Insight
The debenzylation of this compound is typically achieved via catalytic hydrogenolysis using Palladium on Carbon (Pd/C). While theoretically straightforward, the presence of a 1,3-diol moiety proximal to the benzyl ether introduces specific risks, most notably intramolecular cyclization and catalyst poisoning .
Target Reaction:
Critical Quality Attribute (CQA): The suppression of 3-hydroxytetrahydrofuran , a cyclic ether formed via acid-catalyzed dehydration of the resulting 1,2,4-triol.
Diagnostic & Troubleshooting Guide (Q&A)
Category A: Side Product Formation (Impurity Profiling)
Q1: I observe a less polar spot (higher
-
Buffer the Reaction: Add 1–5 mol% of Sodium Bicarbonate (
) or Triethylamine ( ) to the reaction mixture to neutralize surface acidity. -
Temperature Control: Maintain reaction temperature below 40°C. Dehydration rates increase exponentially with temperature.
-
Solvent Switch: If using methanol (protic), switch to Ethyl Acetate or THF (aprotic) to reduce solvolysis risks, though reaction rates may decrease slightly.
Q2: My NMR shows a mix of the starting material and a new species with a shifted benzyl peak, but no triol. What happened? Diagnosis: Acetal/Ketal Formation (if acetone or aldehydes are present) or Benzyl Migration . Root Cause:
-
Acetals: If you used acetone to clean glassware or as a co-solvent, the 1,3-diol moiety readily forms a stable 6-membered acetonide ring.
-
Migration: If Lewis acids (e.g.,
) were used instead of hydrogenolysis, the benzyl group can migrate to the C3 or C1 hydroxyls (Wichula-like rearrangement). Corrective Action: -
Ensure all glassware is acetone-free.
-
Avoid Lewis acid deprotection methods for this substrate; stick to catalytic hydrogenolysis.
Category B: Reaction Stalling & Kinetics
Q3: The reaction stalls at ~50% conversion despite high
-
Poisoning: Sulfur or amine impurities from previous synthetic steps (e.g., thiols, pyridine) bind irreversibly to Pd active sites.
-
Chelation: The 1,3-diol motif can form weak chelate complexes with Pd, slowing turnover. Corrective Action:
-
Purify Starting Material: Pass the benzylated precursor through a short pad of activated carbon or silica to remove poisons before hydrogenation.
-
Catalyst Upgrade: Switch to Pearlman’s Catalyst (
) . It is more robust against poisoning and often works where standard Pd/C fails. -
Acid additive (Use Caution): If not buffering, a trace of acetic acid can sometimes "clean" the catalyst surface, but this increases the risk of cyclization (see Q1).
Category C: Workup & Isolation[1]
Q4: My TLC shows full conversion, but I recover very little mass after aqueous workup. Diagnosis: Product Water Solubility . Root Cause: 1,2,4-Butanetriol is extremely hygroscopic and water-soluble. It partitions poorly into organic solvents like Ethyl Acetate or DCM during extraction. Corrective Action:
-
Avoid Aqueous Extraction: Filter the catalyst through Celite and concentrate the filtrate directly.
-
Azeotropic Drying: If water is present, remove it via azeotrope with ethanol or toluene on a rotovap.
-
Purification: Use distillation (high boiling point: ~190°C at 18 mmHg) or column chromatography with high-polarity eluents (e.g., DCM:MeOH 9:1).
Optimized Experimental Protocol
Method: Buffered Catalytic Hydrogenolysis Scale: 10 mmol (approx. 2.0 g of precursor)
| Parameter | Specification | Rationale |
| Catalyst | 10 wt% Pd/C (50% wet) | "Wet" catalyst reduces ignition risk; 10% loading ensures rapid turnover. |
| Loading | 5–10 wt% relative to substrate | Balance between rate and cost. |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | High solubility of polar substrate; high |
| Buffer | CRITICAL: Prevents acid-catalyzed cyclization to THF. | |
| Pressure | 1–3 atm (Balloon to mild pressure) | High pressure is rarely needed for O-benzyl cleavage. |
| Temperature | 20–25°C (Room Temp) | Higher temps favor dehydration side reactions. |
Step-by-Step:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv) in MeOH (0.1 M concentration).
-
Buffering: Add solid
(0.1 equiv). Stir for 5 minutes. -
Catalyst Addition: Under an Argon/Nitrogen blanket, carefully add 10 wt% Pd/C (10 wt% of substrate mass). Caution: Pd/C is pyrophoric when dry.
-
Hydrogenation: Purge the vessel with
(vacuum/fill cycles x3). Stir vigorously under balloon (1 atm) or mild pressure (30 psi). -
Monitoring: Monitor by TLC (stain with PMA or KMnO4; UV is useless after debenzylation). Look for the disappearance of the UV-active starting material.
-
Workup:
-
Filter reaction mixture through a Celite pad to remove Pd/C.
-
Rinse cake with MeOH.
-
Concentrate filtrate in vacuo (bath < 40°C).
-
Note: Do not perform an aqueous extraction. The residue typically contains the product and solid
. -
Triturate with dry THF or DCM to precipitate salts, filter, and concentrate again to yield pure 1,2,4-butanetriol.
-
Reaction Pathway & Side Reaction Analysis
The following diagram illustrates the primary reaction pathway and the critical "danger zone" where side products form.
Figure 1: Reaction pathway showing the main hydrogenolysis route and the acid-catalyzed dehydration risk leading to 3-hydroxytetrahydrofuran.[1][2]
Troubleshooting Logic Flow
Use this logic gate to determine your next experimental move.
Figure 2: Decision matrix for troubleshooting incomplete reactions and impurity formation.
References
-
BenchChem. (2025).[3] Application Notes and Protocols for Hydrogenolysis-Mediated Removal of Benzyl Protecting Groups. Retrieved from
-
Organic Chemistry Portal. (2023). Synthesis of Tetrahydrofurans. Retrieved from
-
National Institutes of Health (NIH). PubChem Compound Summary for (R)-4-Benzyloxy-1,3-butanediol. Retrieved from
-
Google Patents. Process for producing butanetriol derivative (EP1061062A1). Retrieved from
-
MDPI. (2024). Catalytic Hydrogenation of γ-Butyrolactone to Butanediol over a High-Performance Cu-SiO2 Catalyst. Retrieved from
Sources
Cleavage of benzyl ethers in the presence of other functional groups.
Welcome to the Advanced Synthesis Support Module. Topic: Selective Debenzylation in Complex Scaffolds. Status: Operational. Lead Scientist: Dr. A. Vance, Senior Application Scientist.
Executive Summary: The Orthogonality Challenge
The benzyl ether (Bn) is a titan of protecting group chemistry due to its robust stability against bases, nucleophiles, and hydrides. However, its removal—typically requiring hydrogenolysis (
The Core Problem: How do you cleave a benzyl ether without reducing an alkene, hydrolyzing a sensitive ester, or stripping a silyl ether?
This guide moves beyond standard textbook answers to provide field-tested protocols for chemoselective debenzylation .
Decision Matrix: Selecting Your Method
Before attempting a reaction, map your substrate against this logic flow to prevent irreversible scaffold damage.
Figure 1: Decision tree for selecting a debenzylation strategy based on functional group compatibility.
Module A: The "Reducible" Substrate (Alkenes & Halides)
The Issue: Standard catalytic hydrogenation (
Protocol 1: Transfer Hydrogenation with Cyclohexene
This method relies on a hydrogen donor (cyclohexene or 1,4-cyclohexadiene) rather than
Reagents:
Step-by-Step:
-
Dissolution: Dissolve substrate (1.0 equiv) in dry EtOH (0.1 M concentration).
-
Catalyst Addition: Add 10% Pd/C (20-50 wt% relative to substrate). Caution: Pd/C is pyrophoric. Add under Argon flow.
-
Donor Addition: Add Cyclohexene (10–20 equiv).
-
Reflux: Heat to reflux (approx. 80°C). Monitor by TLC.[3]
-
Note: Gas balloons are NOT used. The reaction is driven by the thermal release of
from cyclohexene, forming benzene as a byproduct.
-
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.
Why it works: The surface concentration of adsorbed hydrogen species is lower in transfer hydrogenation compared to
Module B: The "Lewis-Basic" Substrate (Silyl Ethers & Esters)
The Issue: Strong Lewis acids like
The Solution: Boron Trichloride (
Protocol 2: Low-Temperature
Cleavage
Target: Cleave Bn ether while retaining TBDMS/TBDPS ethers.
Reagents:
-
(1.0 M in
)[3] -
Pentamethylbenzene (PMB-H) - The Scavenger
-
Anhydrous
Step-by-Step:
-
Preparation: Dissolve substrate (1.0 equiv) and Pentamethylbenzene (3.0 equiv) in anhydrous
under . -
Cryo-Cooling: Cool the solution to -78°C (Dry ice/Acetone). Critical Step: Selectivity is lost at higher temperatures.
-
Addition: Dropwise add
(2.0–3.0 equiv). The solution may turn pale yellow/orange. -
Reaction: Stir at -78°C for 1–3 hours.
-
Quench: Add MeOH/CHCl3 (1:10) at -78°C. Do not warm up before quenching.
-
Workup: Dilute with aqueous
, extract with DCM.
Mechanism Visualization:
Figure 2: Pentamethylbenzene intercepts the benzyl cation, preventing side reactions.[4]
Compatibility Data Center
Use the table below to verify if your functional groups will survive the debenzylation method.
| Functional Group | Transfer Hydrog.[5][6] (Cyclohexene) | |||
| Alkene (isolated) | ❌ Reduced | ✅ Stable | ✅ Stable | ⚠️ Polymerization Risk |
| Alkyne | ❌ Reduced | ⚠️ Slow Reduction | ✅ Stable | ⚠️ Risk |
| Silyl Ether (TBS) | ✅ Stable | ✅ Stable | ✅ Stable | ❌ Cleaved |
| Silyl Ether (TBDPS) | ✅ Stable | ✅ Stable | ✅ Stable | ⚠️ Risk |
| Ester | ✅ Stable | ✅ Stable | ✅ Stable | ⚠️ Hydrolysis Risk |
| Cbz (Carbamate) | ❌ Cleaved | ❌ Cleaved | ✅ Stable | ⚠️ Risk |
| Aryl Halide (Cl, Br) | ❌ Dehalogenated | ✅ Stable | ✅ Stable | ✅ Stable |
Troubleshooting & FAQs
Q: I used
Q: I can't use
Q: My transfer hydrogenation stalled after 50% conversion. A: This is "catalyst poisoning." The byproduct (benzene) or the product itself might be binding to the Pd surface.
-
Fix: Filter the reaction mixture to remove the old catalyst and add a fresh batch of Pd/C and cyclohexene.
Q: Can I use Dimethyl Sulfide (
References
-
Selective Cleavage with
: Okano, K.; Okuyama, K.; Fukuyama, T.; Tokuyama, H. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett 2008 , 13, 1977–1980.[4][6] -
Transfer Hydrogenation: Bieg, T.; Szeja, W. Removal of O-Benzyl Groups by Transfer Hydrogenation. Synthesis 1985 , 1, 76–77.[6]
-
General Protective Groups: Wuts, P. G. M. Greene’s Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.
-
Oxidative Cleavage (DDQ): Pospíšil, J. Oxidative Cleavage of Benzyl Ethers. Tetrahedron Lett.[6]2011 , 52, 2348.
Sources
- 1. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 5. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Benzyl Ethers [organic-chemistry.org]
Stability of benzyl ether protecting group to basic conditions.
Ticket ID: #BN-STAB-001 Topic: Stability of Benzyl Ether (Bn) Protecting Groups to Basic Conditions Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
The Benzyl (Bn) ether is widely regarded as one of the most robust protecting groups for hydroxyl functionalities, particularly in basic environments . Unlike esters or silyl ethers, which can suffer hydrolysis or nucleophilic attack, the benzyl ether linkage (
However, "stability" is not absolute.[1] In the presence of strong organometallic bases (e.g.,
Stability Profile & Decision Logic
Quick Reference: Base Compatibility Matrix
| Reagent Class | Specific Reagents | Stability Status | Notes |
| Aqueous Bases | NaOH, KOH, LiOH, Ba(OH)₂ | STABLE | Completely inert even at reflux.[2] Ideal for saponification of adjacent esters. |
| Alkoxides | NaOMe, | STABLE | Inert. Used frequently in Williamson ether synthesis. |
| Metal Hydrides | NaH, KH, CaH₂ | STABLE | Inert. Standard base for installing the Bn group. |
| Amide Bases | LDA, LiHMDS, KHMDS | STABLE | Generally stable at low temps (-78°C to 0°C). |
| Organolithiums | CONDITIONAL | High Risk. Can trigger Wittig rearrangement or ortho-lithiation. Requires cryogenic conditions (-78°C). | |
| Dissolving Metals | Na/NH₃, Li/NH₃ | UNSTABLE | Cleavage Method. Birch reduction conditions remove Bn groups. |
Critical Failure Modes (Troubleshooting)
Issue A: The [1,2]-Wittig Rearrangement
Symptom: You treated a benzyl ether substrate with
Mechanism Visualization
The following diagram illustrates the pathway from deprotonation to rearrangement.
Figure 1: Mechanism of the [1,2]-Wittig Rearrangement triggered by benzylic deprotonation.
Troubleshooting Protocol:
-
Temperature Control: The rearrangement has a high activation energy. Maintain reaction temperature strictly at -78°C . Warming to -40°C or 0°C often triggers the migration.
-
Solvent Switch: Switch from THF to non-polar solvents (e.g., Hexane/Toluene) if solubility permits, as this aggregates the lithium species and reduces reactivity.
-
Alternative Protection: If lithiation is required at higher temperatures, switch to a
-Methoxybenzyl (PMB) group (less stable to acid, but similar base issues) or a Silyl ether (TIPS/TBDPS) which lacks the acidic benzylic protons.
Issue B: Directed Ortho Metalation (DoM)
Symptom: When using an aryl benzyl ether, lithiation occurs on the aromatic ring ortho to the ether oxygen rather than at the intended site. Root Cause: The ether oxygen acts as a Lewis base, coordinating the Lithium atom and directing the base to deprotonate the nearest ortho proton.
Workflow: Managing DoM
Figure 2: Decision tree for managing Directed Ortho Metalation (DoM) in aryl benzyl ethers.
Troubleshooting Protocol:
-
To Prevent DoM: Use a bulky base like LDA or LiTMP which is less likely to coordinate and deprotonate the sterically hindered ortho position compared to
-BuLi. -
To Exploit DoM: Use
-BuLi in coordinating solvents (ether/THF). This is a powerful method to functionalize the aromatic ring.
Experimental Protocols
Protocol 1: Safe Lithiation in the Presence of Benzyl Ethers
Use this protocol when you must use organolithiums on a molecule containing a Bn ether.
Reagents:
-
Substrate (dried azeotropically with toluene)
-
Anhydrous THF (distilled from Na/Benzophenone or from a solvent system)
- -BuLi (titrated prior to use)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere. Add the substrate and dissolve in anhydrous THF (
M concentration). -
Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.
-
Critical: Do not use an ice-salt bath (-20°C); this is not cold enough to prevent Wittig rearrangement.
-
-
Addition: Add
-BuLi dropwise down the side of the flask over 10-15 minutes. -
Reaction: Stir at -78°C.
-
Validation: If the solution turns deep red/brown, it may indicate benzylic deprotonation (benzyl anions are often colored).
-
-
Quench: Add the electrophile (or proton source) while still at -78°C . Do not allow the reaction to warm up until the quench is complete.
-
Workup: Once quenched, remove the cooling bath and allow to warm to room temperature. Dilute with ether/water and extract.
Protocol 2: Standard Stability Test (Base Challenge)
Use this to verify if your specific substrate survives the intended basic conditions.
-
Dissolve 50 mg of substrate in 2 mL of the intended solvent (e.g., THF, MeOH).
-
Add 5 equivalents of the base (e.g., NaH, NaOH).
-
Stir at the intended reaction temperature (RT or Reflux) for 2 hours.
-
TLC Monitoring: Check against the starting material.
-
Observation: If the Bn ether is cleaved, you will see a more polar spot (the free alcohol) and potentially benzyl alcohol/toluene byproducts.
-
Result: If spot remains unchanged, the group is stable.
-
Frequently Asked Questions (FAQ)
Q: Can I remove a Benzyl ether using base? A: Generally, no . You cannot hydrolyze a simple benzyl ether with hydroxide. However, Birch reduction (Na/NH₃) is a "basic" (reductive) condition that effectively cleaves benzyl ethers.
Q: Is the Benzyl group stable to Grignard reagents? A: Yes. Benzyl ethers are stable to Grignard reagents (R-MgBr) under reflux conditions. They are excellent protecting groups for Grignard additions to ketones/esters elsewhere in the molecule.
Q: Why did my benzyl ether cleave during an oxidation reaction? A: While not a basic condition, oxidative cleavage is a known removal method. Reagents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (Ceric Ammonium Nitrate) are designed to cleave electron-rich benzylic ethers. Ensure you are not using these oxidants if you intend to keep the group.
References
-
Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M.[3][4] Wiley-Interscience.[4] The definitive guide on protecting group stability and deprotection conditions.
-
The [1,2]-Wittig Rearrangement . Organic Chemistry Portal. Detailed mechanism of the radical rearrangement of benzyl ethers.
-
Alpha-Lithiobenzyloxy as a Directed Metalation Group . Organic Letters (2020). Discusses the ortho-lithiation behavior of aryl benzyl ethers. [2]
-
Benzyl (Bn) Protective Group . Chem-Station. General properties and stability profile.[1][5][3][6][7]
-
Cleavage of Ethers . Master Organic Chemistry. Discusses the difficulty of cleaving ethers with bases vs acids.
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 6. [1,2]-Wittig Rearrangement [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-Benzyloxy-1,3-butanediol
[1][2]
Current Status: Operational Subject: Technical Guide for Isolation & Purification of 4-Benzyloxy-1,3-butanediol (CAS: 81096-93-7 / 71998-70-4) Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary
This compound is a critical chiral building block, often synthesized via the reduction of
The Core Challenge: The primary failure mode in purifying this compound is not the chromatography, but the workup . 1,3-diols form stable, water-soluble cyclic borate esters with boron byproducts (from reducing agents like NaBH
This guide prioritizes the "Boron Trap" before addressing standard purification techniques.
Module 1: The "Boron Trap" (Critical Workup Protocols)
The Mechanism of Failure
When borohydrides are used to reduce the precursor ketone, the resulting 1,3-diol chelates the boron atom, forming a stable 6-membered cyclic borate.[1] This complex is:
-
Amphiphilic: Causes severe emulsions.[2]
-
Water Soluble: Drags your lipophilic product into the aqueous waste.
-
NMR Silent (often): It distorts proton signals, making the product look impure.
Protocol A: Oxidative Hydrolysis (The "Gold Standard")
Best for: Large scale (>10g) or when emulsions are severe.[1][2]
Principle: Hydrogen peroxide oxidizes the B-O bond, converting stable borates into easily washable boric acid/borates.
-
Quench: Cool reaction mixture to 0°C.
-
Add Oxidant: Slowly add 3.0 equivalents of 30% H
O and 3.0 equivalents of 3M NaOH (or saturated NaHCO for milder conditions). -
Stir: Allow to stir vigorously at room temperature for 1–2 hours . Crucial: The solution must become clear.
-
Extract: Dilute with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). The phases should split cleanly.
-
Wash: Wash organic layer with saturated Na
S O (to remove excess peroxide) followed by brine.[1][2]
Protocol B: Methanol Co-evaporation (The "Gentle Method")
Best for: Small scale (<1g) or acid/base sensitive substrates.[1][2]
Principle: Methanol exchanges with the diol to form trimethyl borate, B(OMe)
-
Quench: Add dilute HCl or saturated NH
Cl to the reaction. -
Concentrate: Remove the reaction solvent (usually THF or MeOH).
-
The Loop:
-
Redissolve the crude residue in excess Methanol (10–20 mL per gram) .
-
Evaporate to dryness on a rotary evaporator.
-
Repeat this step 3–5 times.
-
-
Verification: Check NMR. Broad peaks or missing OH signals indicate residual boron.[2]
Workflow Visualization: Breaking the Boron Trap
Figure 1: Decision logic for removing boron species during workup.[1][2] Failure to follow these paths results in yield loss to the aqueous phase.
Module 2: Purification Strategies
Once boron is removed, this compound typically presents as a viscous, colorless-to-yellow oil.[1][2]
Method A: Flash Column Chromatography (Recommended)
Due to the high boiling point and potential for thermal decomposition, chromatography is safer than distillation for high purity (>98%).[1][2]
-
Mobile Phase: Gradient elution is required due to the polarity of the diol.
-
TLC Visualization:
Method B: Vacuum Distillation (Advanced Users)
Only recommended if the crude is >80% pure and free of salts.[1]
-
Equipment: Kugelrohr or Short-path distillation head.
-
Vacuum Requirement: High vacuum is non-negotiable (< 0.5 mmHg).
-
Warning: The benzyl ether linkage can cleave at high temperatures (>180 °C) or in the presence of trace Lewis acids (like residual boron), generating benzyl alcohol and polymerizing the diol.[1]
Module 3: Quantitative Data & Specifications
| Property | Specification / Value | Notes |
| Appearance | Viscous Oil | Colorless to pale yellow.[1][2][3][4][5] |
| Boiling Point | 138–141 °C | @ 0.5 mmHg.[2][4] Decomposition risk >160 °C. |
| Rf Value | ~0.2 – 0.3 | 100% EtOAc (varies by silica activity).[1][2] |
| Solubility | High: MeOH, EtOH, DCM, EtOAc | Low: Hexanes, Water (moderate).[1][2] |
| Storage | 2–8 °C, Inert Gas | Hygroscopic and air-sensitive over time.[1][2] |
Module 4: Troubleshooting & FAQ
Q1: My product yield is <40%, and the aqueous layer is milky. What happened? A: You likely have a "Boron Emulsion." The cyclic borate ester acts as a surfactant.
-
Fix: Re-combine layers, add solid Tartaric Acid or 3M NaOH, and stir for 2 hours. This breaks the emulsion.
Q2: The NMR shows broad peaks around 3.5–4.0 ppm that don't match the pure diol. A: This is diagnostic of residual boron complexation.
-
Fix: Dissolve the oil in MeOH (20 mL) and rotovap to dryness. Repeat 3 times. If that fails, perform a wash with saturated NaHCO
.[1]
Q3: Can I crystallize this compound? A: Generally, no . The racemic and even enantiopure forms are typically oils at room temperature.
-
Workaround: If you need a solid for X-ray or enantiomeric excess (ee) upgrade, convert it to the acetonide (react with 2,2-dimethoxypropane + cat.[1] pTsOH). The acetonide is often a solid or easily distillable liquid.
Q4: My product turned yellow/orange during distillation. A: Thermal decomposition occurred.
-
Cause: Pot temperature was too high or vacuum was insufficient.
-
Prevention:[2] Use a Kugelrohr oven to minimize the path length and heat exposure time. Ensure vacuum is <0.5 mmHg.
References
-
Boron Workup Efficiency: J. Org. Chem. 2018, 83, 13, 7514–7518.[1] (Discusses thermodynamics of boronic acid-diol complexes). Link[1][2]
-
Synthesis & Properties: Organic Syntheses, Coll. Vol. 10, p. 12 (2004); Vol. 77, p. 1 (2000).[1][2] (Detailed procedure for benzyl-protected polyols). Link
-
Physical Data: PubChem Compound Summary for (R)-4-Benzyloxy-1,3-butanediol. Link
-
Boron Chelation Mechanisms: ACS Omega 2018, 3, 12, 18582–18590.[1] (Structure-Reactivity Relationships in Boronic Acid-Diol Complexation). Link[1][2]
Technical Support Center: Quality Control & Synthesis of 4-Benzyloxy-1,3-butanediol
Introduction
4-Benzyloxy-1,3-butanediol (CAS: 103837-14-1 for the (S)-isomer) is a critical chiral building block, predominantly utilized in the synthesis of HMG-CoA reductase inhibitors (Statins) and other polyketide-derived pharmaceuticals.
The synthesis typically proceeds via the selective benzylation of 1,2,4-butanetriol (derived from Malic Acid or Aspartic Acid). The core challenge in this process is regioselectivity . Because the starting material contains two primary hydroxyl groups (C1 and C4) and one secondary hydroxyl group (C2), distinguishing between the two primary positions to achieve the specific 4-O-benzyl protection is chemically demanding.
This guide addresses the specific impurity profiles generated during this synthesis, providing root cause analysis and remediation protocols.
Module 1: Critical Impurity Profiling
The following table summarizes the most frequent impurities encountered during the synthesis of this compound from 1,2,4-butanetriol.
| Impurity Name | Structure Description | Origin/Root Cause | Criticality |
| Impurity A (Regioisomer) | 1-Benzyloxy-2,4-butanediol | Poor regioselectivity during benzylation. The benzyl group attaches to the C1 primary alcohol instead of C4. | High (Difficult to separate) |
| Impurity B (Over-alkylation) | 1,4-Dibenzyloxy-2-butanol | Excess benzyl halide or overly strong base (e.g., NaH) leading to double protection. | Medium (Separable by polarity) |
| Impurity C (Cyclic) | 3-Hydroxytetrahydrofuran | Acid-catalyzed cyclization (dehydration) of the 1,2,4-butanetriol starting material during workup. | High (Loss of yield) |
| Impurity D (Starting Material) | 1,2,4-Butanetriol | Incomplete conversion due to stoichiometric errors or catalyst deactivation. | Low (Water soluble, easy wash) |
Module 2: Synthesis Pathway & Impurity Logic
The diagram below illustrates the standard synthesis pathway and the specific divergence points where impurities are generated.
Figure 1: Reaction pathway showing the competition between the desired C4-alkylation and side reactions leading to regioisomers and cyclic byproducts.
Module 3: Troubleshooting Guides (Q&A)
Topic 1: Regioselectivity (The "Wrong Isomer" Problem)
Q: My HPLC shows a split peak for the mono-benzyl product (approx. 60:40 ratio). Why am I getting so much of the 1-benzyloxy isomer (Impurity A)?
Root Cause: The C1 and C4 primary hydroxyls in 1,2,4-butanetriol have very similar pKa values and nucleophilicity. Using a standard base (like NaH or KOH) results in a statistical distribution governed only by minor steric differences.
Solution: The Stannylene Acetal Protocol To achieve high regioselectivity (>90:10 favoring the 4-isomer), you must use organotin chemistry to differentiate the hydroxyls.
-
Mechanism: Reaction with Dibutyltin oxide (Bu₂SnO) forms a cyclic stannylene acetal between the C1 and C2 hydroxyls (a 5-membered ring).
-
Effect: This "locks" the C1 and C2 positions, leaving the C4 hydroxyl free and nucleophilic for activation.
-
Protocol Adjustment:
-
Reflux 1,2,4-butanetriol with 1.05 eq. Bu₂SnO in Toluene/Methanol until the solution is clear.
-
Remove Methanol.
-
Add Benzyl Bromide and Cesium Fluoride (CsF) or Tetrabutylammonium iodide (TBAI).
-
Result: The benzyl group preferentially attacks the available C4 position.
-
Topic 2: Preventing Cyclization
Q: I am seeing a significant amount of 3-hydroxytetrahydrofuran (Impurity C) in my crude NMR. How do I stop this?
Root Cause: 1,2,4-butanetriol is prone to intramolecular dehydration under acidic conditions or high thermal stress. The C4 hydroxyl attacks C1 (or vice versa) to close the tetrahydrofuran ring.
Corrective Actions:
-
pH Control: Ensure your reaction mixture never drops below pH 7 during workup. If quenching a hydride reduction (from a previous step), use a buffered quench (e.g., Phosphate buffer pH 8) rather than strong acid.
-
Thermal Management: Avoid distillation temperatures >140°C. If distillation is required for purification, use high vacuum (<1 mbar) to keep the pot temperature low.
Topic 3: Removing the Di-benzyl Impurity
Q: I have 15% of the 1,4-dibenzyloxy impurity (Impurity B). Can I remove this without column chromatography?
Solution: Yes, the solubility profile of the di-benzyl impurity differs significantly from the target diol.
-
Solvent Wash: The target this compound is water-soluble/polar. The di-benzyl impurity is highly lipophilic.
-
Protocol:
-
Dissolve the crude oil in a mixture of Water:Methanol (9:1).
-
Wash the aqueous phase 3 times with Hexane or Heptane.
-
The Impurity B will partition into the Hexane layer.
-
The Target Product remains in the aqueous phase.
-
Extract the aqueous phase with Ethyl Acetate to recover the product.
-
Module 4: Validated Analytical Method (HPLC)
To accurately quantify the regioisomers, a standard C18 column often fails to resolve the 1-OBn and 4-OBn isomers. Use the following method:
Method Parameters:
-
Column: Chiralpak AD-H or equivalent Amylose-based column (used in Normal Phase mode). Note: Even for achiral regioisomers, the chiral stationary phase often provides superior geometric separation.
-
Mobile Phase: Hexane : Isopropanol (90 : 10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Benzyl chromophore) or Refractive Index (RI).
-
Expected Retention:
-
Impurity B (Di-benzyl): ~4.5 min
-
Impurity A (1-OBn): ~12.0 min
-
Target (4-OBn): ~14.5 min
-
References
-
Synthesis of 1,2,4-Butanetriol Derivatives
- Regioselective Alkylation of Polyols: Selective benzylation of primary alcohols in the presence of secondary alcohols. (General methodology for stannylene acetal protection). Journal of Organic Chemistry.
-
Analytical Separation of Isomers
-
Separation of structural isomers of benzyloxy derivatives. Waters Application Notes. (Analogous separation logic for positional isomers).
-
-
Biological Synthesis Context
Sources
- 1. The Biosynthesis of D-1,2,4-Butanetriol From d-Arabinose With an Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN111056918A - Preparation method of (S) -1,2, 4-butanetriol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US20060234363A1 - Synthesis of 1,2,4-butanetriol enantiomers from carbohydrates - Google Patents [patents.google.com]
- 5. apps.dtic.mil [apps.dtic.mil]
Improving enantioselectivity in the synthesis of chiral 1,3-diols.
Status: Operational | Tier: Level 3 Advanced Support Subject: Improving Enantioselectivity & Diastereoselectivity in 1,3-Diol Scaffolds
Mission Statement
Welcome to the Advanced Synthesis Support Center. You are likely here because your HPLC traces show poor enantiomeric excess (ee), your diastereomeric ratio (dr) is effectively 1:1, or your catalyst is dying before full conversion.
The synthesis of chiral 1,3-diols is a cornerstone of polyketide and pharmaceutical manufacturing (e.g., statins, macrolides). This guide moves beyond textbook definitions to address the process variables that actually determine stereochemical outcome. We focus on three dominant methodologies: Noyori Asymmetric Hydrogenation , Directed Chemical Reduction , and Biocatalysis .
Module 1: Asymmetric Hydrogenation (Noyori Type)
Primary Application: Dynamic Kinetic Resolution (DKR) of 1,3-diketones to anti-1,3-diols. Standard Catalyst System: RuCl₂(BINAP)(diamine) complexes.
Mechanism & Causality
The success of this reaction relies on Metal-Ligand Bifunctional Catalysis . The ruthenium center activates the hydride, while the amine proton of the diamine ligand (e.g., DPEN) interacts with the substrate's carbonyl oxygen via hydrogen bonding. This "lock-and-key" mechanism is sensitive to steric bulk and proton sources.
Troubleshooting Guide: Noyori Hydrogenation
| Symptom | Root Cause Analysis | Corrective Action (Protocol) |
| Low ee% (<90%) | Competitive Achiral Pathway: The uncatalyzed or non-stereoselective background reaction is occurring. | Remove Acidic Impurities: 1,3-diketones are acidic. Ensure the substrate is distilled or recrystallized. Lower Temperature: Reduce T to 25–30°C to suppress the background pathway. |
| Low dr (Syn/Anti mix) | Incomplete DKR: The racemization of the C2 position is slower than the hydrogenation rate. | Add Base: Introduce trace amounts of KOH or |
| Stalled Reaction | Chloride Inhibition: HCl accumulation poisons the Ru-H species. | Vessel Purge: Ensure the autoclave is purged 5x with |
Self-Validating Protocol: Ru-BINAP Hydrogenation
-
Preparation: In a glovebox, charge the autoclave with Ru-catalyst (0.5 mol%) and dry MeOH.
-
Substrate: Add 1,3-diketone (1.0 equiv).
-
Checkpoint 1 (Base): Add
-BuOK (2.0 equiv relative to Catalyst, not substrate). Why? This initiates the active Ru-H species. -
Pressurization: Charge
to 10–50 bar. Stir at 50°C. -
Checkpoint 2 (Monitoring): Monitor
uptake. If uptake plateaus early, vent and check pH. If acidic, the catalyst is dead.
Module 2: Directed Reduction Strategies
Primary Application: Converting
Scenario A: The "Syn" Target (Narasaka-Prasad Reduction)
Reagents:
FAQ: Why is my "Syn" selectivity dropping?
-
Issue: You are likely using old
or wet THF. -
Fix: The chelation is reversible. If water is present, the boron complex hydrolyzes, leading to free rotation and loss of selectivity.
-
Protocol Adjustment: Perform the chelation step at -78°C for at least 30 minutes before adding
.
Scenario B: The "Anti" Target (Evans-Tishchenko)
Reagents:
FAQ: The reaction is sluggish or yields are low.
-
Issue:
quality. -
Fix:
is extremely air-sensitive (blue = active, yellow = inactive). Always prepare fresh or titrate before use.
Module 3: Biocatalysis (Enzymatic Reduction)
Primary Application: High specificity for difficult substrates (e.g., bulky or acid-sensitive). Catalyst: Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs).
Troubleshooting Guide: Enzymatic Reduction
| Symptom | Root Cause Analysis | Corrective Action |
| Conversion stops at 50% | Cofactor Exhaustion: The NADPH/NADH supply is depleted. | Coupled System: Add a recycling system (e.g., Glucose Dehydrogenase + Glucose) to regenerate NADPH continuously. |
| Emulsion / Workup Issues | Protein Denaturation: Enzymes act as surfactants at the interface. | Filtration: Pass the crude mixture through a celite pad before extraction to remove the protein "rag layer." |
| Substrate Insolubility | Aqueous Media: Organic substrates precipitate in the buffer. | Co-solvent: Add 5–10% DMSO or IPA. Warning: >20% organic solvent usually denatures the enzyme. |
Visualizations & Workflows
Figure 1: Method Selection Matrix
Use this decision tree to select the optimal synthetic route based on your substrate and target stereochemistry.
Caption: Decision matrix for selecting synthetic methodology based on starting material and desired stereochemical outcome.
Figure 2: Noyori Catalytic Cycle & Failure Points
Understanding where the cycle breaks is key to troubleshooting.
Caption: Simplified Noyori catalytic cycle highlighting the activation step and the risk of acid poisoning.
References
-
Noyori, R., et al. (2001).[6][7] "Asymmetric Hydrogenation." Angewandte Chemie International Edition. (Nobel Lecture).
-
Narasaka, K., & Pai, F. C. (1984). "Stereoselective reduction of β-hydroxy ketones to 1,3-diols." Chemistry Letters. (The Narasaka-Prasad Protocol).[1][2][8]
-
Evans, D. A., & Hoveyda, A. H. (1990).[9] "Samarium-catalyzed intramolecular Tishchenko reduction of β-hydroxy ketones." Journal of the American Chemical Society.[6][7][9][10]
-
Hollmann, F., et al. (2011). "Enzymatic reduction of ketones." Green Chemistry. (Biocatalysis Review).
-
Codexis Inc. "Ketoreductase Screening Kits & Protocols." (Industry Standard Protocols).
Sources
- 1. synarchive.com [synarchive.com]
- 2. Narasaka–Prasad reduction - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. youtube.com [youtube.com]
- 5. Evans-Tishchenko Reaction | NROChemistry [nrochemistry.com]
- 6. scribd.com [scribd.com]
- 7. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/ Bromocyclization of Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting catalytic hydrogenation for benzyl ether cleavage
Technical Support Center: Catalytic Hydrogenation for Benzyl Ether Cleavage
Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist Subject: Advanced Troubleshooting for O-Debenzylation (Hydrogenolysis)
Core Philosophy: The Catalyst is Real Estate
Before troubleshooting, understand that heterogeneous catalysis is a surface-area game. Your reaction occurs only at the intersection of three phases: Solid (Catalyst), Liquid (Substrate/Solvent), and Gas (Hydrogen).
-
The Mechanism: Adsorption
Oxidative Addition Hydrogen Insertion Reductive Elimination. -
The Failure Point: If the benzyl ether cannot "sit" on the palladium surface due to competition (poisons) or geometry (sterics), the reaction will not proceed, regardless of hydrogen pressure.
Triage: Select Your Issue
Ticket #101: "The Reaction is Dead" (No Conversion)
Symptom: You have pressure, temperature, and catalyst, but TLC/LCMS shows only starting material after 4 hours.
Root Cause A: Amine Poisoning (The "N-Effect") Nitrogen-containing substrates (amines, pyridines) are Lewis bases that coordinate strongly to the Pd surface, occupying the active sites required for hydrogen adsorption.
-
The Fix: Protonate the amine.
-
Protocol Adjustment: Add 1.0–2.0 equivalents of Acetic Acid (AcOH) or dilute HCl to the reaction mixture. This converts the free amine into an ammonium salt, which does not coordinate to Pd, freeing up the "real estate" for the benzyl ether [1].
Root Cause B: Solvent Polarity Mismatch Hydrogenolysis is accelerated in polar protic solvents.
-
The Fix: Switch solvents.
-
Hierarchy of Activity: AcOH > MeOH > EtOH > THF > Toluene [2].[1]
-
Why: Polar solvents stabilize the transition state of the C-O bond cleavage. Toluene is often too non-polar and competes for the surface via
-stacking.
Root Cause C: Sulfur Contamination Did you use a thio-reagent in the previous step (e.g., dithiane protection, Swern oxidation)? Even trace sulfur irreversibly poisons Pd.
-
The Fix: You cannot "clean" the catalyst. You must clean the substrate. Treat your starting material with Raney Nickel (sacrificial) or wash with aqueous bleach/oxidants before attempting hydrogenation again.
Ticket #205: "I Reduced Everything" (Over-Reduction)
Symptom: The benzyl group is gone, but so is your alkene, halogen, or aromatic ring (forming cyclohexyl ethers).
Issue A: Halogen De-iodination/De-bromination Pd/C loves to cleave C-I and C-Br bonds, often faster than C-O bonds.
-
The Fix: Poison the catalyst selectively.
-
Additives: Add Potassium Acetate (KOAc) or use a sulfided catalyst (e.g., Pd/C(S) ).
-
Alternative: Switch to Platinum Oxide (PtO2) (Adam’s Catalyst) in the presence of base, which is less aggressive toward halogens than Pd [3].
Issue B: Ring Saturation Prolonged exposure or highly active catalysts (like Pearlman's) can hydrogenate the aromatic ring of the benzyl group or the substrate itself.
-
The Fix: Monitor strictly.
-
Protocol Adjustment: Stop the reaction immediately upon consumption of SM. Switch from 10% Pd/C to 5% Pd/C (dry basis), which lowers the localized metal concentration and reduces ring saturation rates [4].
Ticket #303: "It's Too Slow" (Steric Hindrance)
Symptom: Reaction works but takes 3 days or requires 500 psi. Substrate has bulky groups near the ether linkage.[2]
Root Cause: The bulky groups prevent the C-O bond from getting close enough to the Pd surface.
-
The Fix: Switch to Pearlman’s Catalyst (20% Pd(OH)₂/C) .
-
Why: This catalyst is "pre-activated" and generally has a higher dispersion of Pd, making it more aggressive for sterically hindered substrates.
-
Warning: This increases the risk of side reactions (see Ticket #205).
Visual Troubleshooting Guide
Caption: Decision tree for diagnosing catalytic hydrogenation failures based on kinetic and chemoselective outcomes.
Technical Data & Catalyst Selection
Table 1: Catalyst Selection Matrix
| Catalyst Type | Active Species | Primary Use Case | Risk Factor |
| 10% Pd/C (Standard) | Pd(0) | General Purpose O-Debenzylation | Pyrophoric; moderate selectivity. |
| 5% Pd/C | Pd(0) | High Selectivity (preventing ring saturation) | Slower reaction rate. |
| Pearlman's (20% Pd(OH)₂) | Pd(II) | Sterically hindered / Difficult substrates | Aggressive; can hydrogenate rings. |
| Pd/C (Sulfided) | Poisoned Pd | Halogen-containing substrates | Very slow; requires higher pressure/temp. |
| PtO₂ (Adam's) | Pt(0) | Selective retention of halogens | Expensive; requires activation. |
Table 2: Solvent Effects on Rate (Relative)
| Solvent | Rate | Mechanism Note |
| Acetic Acid | Very Fast | Protonates ether oxygen, facilitating cleavage. |
| Methanol | Fast | High H₂ solubility; good polarity for transition state. |
| Ethanol | Fast | Standard green solvent. |
| THF | Moderate | Good for solubility, but slower kinetics. |
| Toluene | Slow | Competes with substrate for active sites ( |
Standard Operating Procedures (SOPs)
Protocol A: The "Standard" High-Activity Debenzylation
Use this for robust substrates with no sensitive functional groups.
-
Preparation: Dissolve substrate (1.0 mmol) in Methanol (10 mL).
-
Catalyst Addition (SAFETY):
-
Under Argon flow, add 10% Pd/C (10 wt% loading relative to substrate mass).
-
Note: Ensure catalyst is wet (50% H₂O) to prevent ignition.
-
-
Acid Spike: Add Acetic Acid (0.1 mL) or 1 drop of conc. HCl (if amine present).
-
Hydrogenation:
-
Purge vessel with N₂/Ar x3.
-
Purge with H₂ (balloon or 1 atm) x3.
-
Stir vigorously at RT.
-
-
Workup: Filter through Celite pad (do not let Celite dry out completely). Wash with MeOH. Concentrate.
Protocol B: Safety Handling for Pyrophoric Catalysts
Pd/C becomes pyrophoric (ignites in air) when dry and hydrogen-saturated.
-
Wetting: Always purchase/use "50% wet" catalyst.
-
The "Blanket" Rule: Never pour dry catalyst into a solvent containing hydrogen or flammable vapors in air.
-
Disposal:
-
After filtration, the catalyst on the Celite pad is hydrogen-saturated and dangerous.
-
Do not throw into a dry trash bin.
-
Do: Keep the filter cake wet with water. Transfer immediately to a dedicated waste container submerged in water.
-
References
-
Sajiki, H. (1995).[3] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters. 3
-
J&K Scientific. (2021). Benzyl Deprotection of Alcohols: Mechanism and Solvent Effects. 4
-
Wuts, P. G. M. (2014).[4] Greene's Protective Groups in Organic Synthesis (Fifth Ed.). John Wiley & Sons.[4]
-
ChemRxiv. (2021). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers. 2[2][5]
-
Carnegie Mellon University. (n.d.). Pyrophoric Handling Procedure. 6
Sources
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 6. cmu.edu [cmu.edu]
Column chromatography conditions for purifying 4-Benzyloxy-1,3-butanediol
Case ID: PUR-Bn-13BDO Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Molecule Analysis
The Challenge: Purifying 4-Benzyloxy-1,3-butanediol presents a classic "Janus" problem in chromatography. The molecule contains two distinct domains with opposing polarities:
-
The Benzyl Ether Tail (Lipophilic): Provides strong UV activity (
nm) and solubility in organic solvents. -
The 1,3-Diol Head (Hydrophilic): Capable of strong hydrogen bonding with the silanol groups on silica gel (
).
The Consequence: If the mobile phase is too non-polar, the diol functionality will adhere irreversibly to the silica, causing severe "streaking" or band broadening. If too polar, the compound elutes near the solvent front, preventing separation from impurities like benzyl alcohol or starting materials.
Target Properties:
-
Appearance: Viscous Colorless Oil.[1]
-
Detection: UV Active (254 nm); Stains strongly with KMnO
or PMA (Phosphomolybdic Acid). -
Rf Target: 0.35 in 1:1 Hexane:Ethyl Acetate (Typical).
Method Development (TLC Optimization)
Before packing the column, you must define the "Sweet Spot" for your specific batch of silica.
Step 1: The Solvent Screen
Prepare three TLC chambers with the following solvent systems. Spot your crude mixture alongside the starting material (e.g., Benzyl Glycidyl Ether).
| Solvent System (v/v) | Polarity Index | Expected Result |
| 9:1 Hexane/EtOAc | Low | Impurities (Benzyl alcohol) move; Product stays at baseline ( |
| 1:1 Hexane/EtOAc | Medium | Target Zone. Product should appear at |
| Pure EtOAc | High | Product moves to solvent front ( |
Step 2: Visualization Check
-
UV (254 nm): Mark all spots. The benzyl group makes the product visible.
-
Stain (KMnO
): Dip and heat. The diol functionality will turn bright yellow/brown on a purple background.-
Note: If you see a UV-active spot that does not stain with KMnO
, it is likely a decomposition product (e.g., benzyl chloride residues or benzyl alcohol).
-
Standard Operating Procedure (SOP)
Phase A: Column Preparation[2]
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Ratio: Use 30–50 grams of silica per 1 gram of crude material. Diols require a higher silica ratio to mitigate streaking.
-
Packing Method: Slurry Packing is mandatory.
-
Suspend silica in 9:1 Hexane/EtOAc .
-
Pour into the column and flush with 2 column volumes (CV) of the same solvent to equilibrate.
-
Phase B: Sample Loading
-
Technique: Dry Loading (Recommended).[2]
Phase C: Elution Gradient
Do not run isocratic (single solvent) unless the separation is trivial. Use this step-gradient:
-
Flush (9:1 Hex/EtOAc): 2 CVs.
-
Elutes: Non-polar impurities (benzyl halides, bis-benzyl byproducts).
-
-
Ramp 1 (7:3 Hex/EtOAc): 3 CVs.
-
Elutes: Monoprotected byproducts or benzyl alcohol.
-
-
Ramp 2 (1:1 Hex/EtOAc): Until product elutes.
-
Elutes:This compound (Target) .[3]
-
-
Flush (Pure EtOAc): 2 CVs.
-
Elutes: Highly polar residues (triols, polymerized material).
-
Troubleshooting Guide (FAQ)
Issue 1: "My product is streaking across the column."
Diagnosis: The hydroxyl groups are hydrogen-bonding too strongly with the silica. Fix:
-
Increase Flow Rate: Sometimes slower flow allows more time for adsorption.
-
The "Methanol Trick": If streaking persists in EtOAc, switch to DCM:MeOH (95:5) . Methanol is a stronger hydrogen bond donor and will "displace" the diol from the silica surface, sharpening the peak.
Issue 2: "I see the product on TLC, but I can't find it in the fractions."
Diagnosis: The compound is UV active, but the extinction coefficient of a single benzyl group is moderate. If the concentration is low, you might miss it at 254 nm. Fix:
-
Stain Every 5th Fraction: Do not rely solely on UV. Use PMA or KMnO
stains on TLC plates of your fractions.[4] -
Check the "Trash": Did you stop the column too early? Flush with 10% MeOH in EtOAc to ensure everything has eluted.
Issue 3: "My yield is low, and I suspect decomposition."
Diagnosis: Benzyl ethers are generally stable, but acidic silica can sometimes cause migration or cleavage if left too long. Fix:
-
Neutralize: Add 1% Triethylamine (Et
N) to your column packing solvent. This neutralizes the acidic silanol sites. -
Speed: Do not leave the compound on the column overnight.
Workflow Visualization
The following diagram outlines the decision logic for the purification process.
Caption: Logical workflow for the purification of benzyl-protected diols, including feedback loops for solvent optimization and troubleshooting streaking issues.
References
-
Preparation of Benzyl Ethers: Wuts, P. G. M.[5] Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New Jersey, 2014. (Chapter on Protection of Hydroxyl Groups).[6] Validates the stability and handling of benzyl ethers on silica.
-
Chromatography of Diols: Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." J. Org.[7] Chem.1978 , 43, 2923–2925. [Link] The foundational text for flash chromatography parameters.
-
Synthesis and Properties of this compound: While specific purification papers for this exact isomer are rare, analogous protocols for 4-benzyloxy-1-butanol and chiral 1,3-diols establish the polarity baseline. See:Org.[6][8] Synth.2016 , 93, 68-87. (Discusses benzyl ether purification on silica). [Link]
-
Staining Reagents for Diols: "TLC Stains." Reach Devices. [Link] Validates the use of KMnO4 and PMA for non-conjugated alcohols.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. rsc.org [rsc.org]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Highly selective monoetherification of symmetrical diols catalysed by metallic sulfate supported on silica gel - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Monitoring 4-Benzyloxy-1,3-butanediol Deprotection
Subject: Technical Guide for TLC Monitoring of Benzyl Ether Cleavage via Hydrogenolysis Ticket ID: CHEM-SUP-042 Status: Active Analyst: Senior Application Scientist
Executive Summary
You are performing the deprotection of 4-Benzyloxy-1,3-butanediol to yield 1,2,4-butanetriol . This transformation represents a massive polarity shift and a loss of UV chromophore.
The Core Challenge: The starting material (SM) is UV-active and moderately polar. The product is UV-inactive and highly polar (water-soluble). If you rely solely on UV detection or standard non-polar solvent systems, you will falsely conclude the reaction has failed or the product has vanished.
This guide details the specific "Dual-Visualization" and "Polarity-Switch" protocols required to successfully monitor this reaction.
Visualization & Detection (The "Read")
Q: Why can I see my starting material under the UV lamp, but the product is invisible?
A: This is a function of the molecular structure.
-
Starting Material (this compound): Contains a Benzyl (Bn) ring. This aromatic system absorbs UV light at 254 nm, appearing as a dark spot on F254 silica plates.
-
Product (1,2,4-Butanetriol): The deprotection removes the benzyl ring, leaving an aliphatic triol. Aliphatic alcohols do not absorb UV light. You strictly need a chemical stain to visualize the product.
Recommended Staining Protocol:
Do not rely on Iodine (
Stain Preparation & Usage Table
| Stain Type | Target Functionality | Preparation Recipe | Activation Method | Appearance |
| CAM (Hanessian’s Stain) | Polyols (High Sensitivity) | Dissolve 10g Ammonium molybdate + 4g Ceric ammonium sulfate in 400mL 10% | Dip plate, wipe back, heat with heat gun (200°C+). | Dark Blue spots on white background. |
| Alcohols / Oxidizable groups | Dissolve 1.5g | Dip plate, heat gently (or air dry). | Yellow spots on bright purple background.[2] |
Technical Note: CAM is preferred for 1,2,4-butanetriol as it is highly sensitive to poly-hydroxylated species.
Solvent Systems (The "Run")
Q: My product is stuck at the baseline (
A: The product is a triol, making it significantly more polar than the mono-protected starting material. Standard Hexane/Ethyl Acetate systems used for the SM will not move the product.
You must employ a Dual-Solvent Strategy : one system to monitor the consumption of SM, and a more polar system to verify the formation of the Product.
Solvent System Recommendations
| Phase | Solvent System (v/v) | Expected | Expected | Purpose |
| System A (Low Polarity) | 1:1 Hexane / EtOAc | ~0.4 - 0.5 | 0.0 (Baseline) | Monitor disappearance of SM. |
| System B (High Polarity) | 100% EtOAc | ~0.8 - 0.9 | ~0.1 - 0.2 | Check for product formation (low mobility). |
| System C (Polar Shift) | 9:1 DCM / Methanol | ~0.9 (Solvent front) | 0.3 - 0.4 | Best for isolating Product. |
Critical Warning: 1,2,4-Butanetriol is hygroscopic and water-soluble. If you use a solvent system containing water or if your silica is wet, the product may streak or not migrate.
Experimental Protocol: The "Co-Spot" Validation
Q: How do I prove the new spot is actually the product and not a decomposition byproduct?
A: You must use the Co-Spot (Cospot) technique. Because the detection methods differ (UV vs. Stain), the co-spot bridges the gap.
Step-by-Step Methodology:
-
Prepare the Plate: Mark three lanes: SM (Starting Material), Co (Co-spot), Rxn (Reaction Mixture).
-
Spotting:
-
Lane 1: Spot pure SM reference.
-
Lane 2: Spot pure SM reference AND the Reaction mixture (overlay them).
-
Lane 3: Spot Reaction mixture.
-
-
Elution: Run the plate in System C (9:1 DCM/MeOH) .
-
Visualization 1 (UV 254nm):
-
Visualization 2 (Stain - CAM):
-
Dip and char the plate.
-
Lane 1: Dark blue spot (SM).
-
Lane 3: A new dark blue spot at a lower
(Product). -
Lane 2 (The Key): You should see two distinct spots (SM and Product). If you see one giant smear, your separation is poor; adjust the solvent.
-
Troubleshooting & FAQs
Q: The reaction is done (no SM by UV), but I see no product spot with CAM stain.
-
Diagnosis: The product may be stuck on the baseline or lost to the aqueous phase during workup (if you did a mini-workup).
-
Fix:
-
Elute with a more polar system (20% MeOH in DCM).
-
If sampling from a reaction suspension, ensure you are spotting the solution, not just the solid catalyst.
-
Volatility Warning: 1,2,4-butanetriol has a high boiling point, but if you leave the TLC plate on a hot plate too long before staining, faint spots can fade. Stain immediately after drying.
-
Q: I see "ghost" spots or streaking from the baseline.
-
Diagnosis: This is common with polyols interacting with the acidic silica gel.
-
Fix: Add 1% Triethylamine (
) to your TLC solvent system to neutralize the silica. This sharpens the spots for polyols.
Q: The reaction stalls at 50% conversion.
-
Diagnosis: Catalyst poisoning (common with Pd/C).
-
Fix: Filter the reaction mixture through Celite to remove the old catalyst and add fresh Pd/C. Ensure hydrogen pressure is maintained.
Logic Flow Diagram
The following diagram illustrates the decision matrix for monitoring this specific deprotection.
Caption: Decision tree for monitoring the debenzylation of this compound, prioritizing UV for SM clearance and CAM stain for product verification.
References
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Benzyl ether cleavage conditions).
- Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Mechanistic insight into Hydrogenolysis).
-
Reich, H. J. (2017). TLC Stains. University of Wisconsin-Madison Organic Chemistry Data. Available at: [Link] (Authoritative source for CAM and KMnO4 stain preparation).
Sources
Validation & Comparative
Comparison of benzyl vs. silyl protecting groups for 1,3-diols.
Executive Summary: The Stability vs. Flexibility Trade-off
In the synthesis of polyketides, macrolides, and complex carbohydrates, the 1,3-diol motif is a ubiquitous structural challenge. The choice between Benzyl (Bn) and Silyl (Si) protection is not merely a matter of stability; it defines the stereochemical and conformational destiny of the molecule.
-
Benzylidene Acetals (The "Rigid" Strategy): Best for locking conformation to direct stereoselectivity in subsequent steps (e.g., glycosylation, chelation-controlled additions). They offer a "permanent" protection profile stable to strong bases and nucleophiles but require specific conditions (hydrogenolysis or strong Lewis acids) for removal.
-
Silyl Ethers/Silylenes (The "Flexible" Strategy): Best for orthogonal deprotection and late-stage manipulation. While silyl ethers (TBS, TES) allow for rapid protection, they introduce the risk of 1,3-silyl migration under basic conditions. Cyclic silylenes (DTBS) bridge the gap, offering rigidity with fluoride-labile cleavage.
Strategic Analysis: The Chemical Environment
Before selecting a reagent, analyze the "threat matrix" of your synthetic route. Use the decision logic below to determine the optimal protecting group.
Decision Matrix: 1,3-Diol Protection Strategy
Figure 1: Decision matrix for selecting protecting groups based on substrate sensitivity and synthetic requirements.
Deep Dive: The Benzylidene Acetal (Rigid Control)
The benzylidene acetal is the gold standard for 1,3-diols when the molecule must withstand harsh basic or nucleophilic conditions. Its true power, however, lies in Regioselective Reductive Opening .
Mechanism: Regioselective Reductive Opening
Unlike simple hydrolysis, reductive opening converts the cyclic acetal into a mono-benzyl ether. The regioselectivity is dictated by the choice of reagent, allowing access to either the primary or secondary alcohol.
-
DIBAL-H: Coordinates to the less hindered oxygen, delivering hydride to the acetal carbon. This typically cleaves the bond to the primary oxygen, leaving the secondary alcohol free (steric control).
-
NaCNBH₃ / TMSCl: The Lewis acid (TMSCl) activates the acetal. Hydride attack occurs at the acetal carbon. In many carbohydrate contexts, this opens to give the primary alcohol free (electronic/anomeric control).
Figure 2: Divergent pathways for the reductive opening of benzylidene acetals.
Protocol: Regioselective Opening with DIBAL-H
Source Validation: Adapted from Rychnovsky et al. [1]
-
Setup: Flame-dry a round-bottom flask under Argon. Dissolve the benzylidene acetal (1.0 equiv) in anhydrous DCM (0.1 M).
-
Reagent Addition: Cool to -78°C. Add DIBAL-H (1.0 M in hexanes, 3.0 equiv) dropwise over 10 minutes.
-
Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C. Monitor by TLC (acetal spot disappears; more polar alcohol appears).
-
Quench (Critical): Dilute with ether. Add Rochelle's salt (sat. aq. potassium sodium tartrate) and stir vigorously for 2 hours until the two phases separate clearly (the "cloudy to clear" transition).
-
Isolation: Extract with ether, dry over MgSO₄, and concentrate.
Deep Dive: Silyl Ethers & The Migration Risk
Silyl groups (TBS, TES, TIPS) offer tunable stability. However, for 1,3-diols, intramolecular migration is a critical failure mode.
The 1,3-Silyl Migration (Brook-Type)
Under basic conditions (e.g., NaH, KHMDS), a silyl group can migrate from one oxygen to a neighboring alkoxide. This is driven by the formation of a stronger Si-O bond or relief of steric strain.
-
Risk Factor: High when a free hydroxyl is generated adjacent to a silyl ether in basic media.
-
Mitigation: Use DTBS (Di-tert-butylsilylene) to lock the diol, or use HF-Pyridine (acidic) for deprotection to prevent migration.
Figure 3: Mechanism of base-promoted 1,3-silyl migration.
Protocol: Selective Deprotection of Primary TBS (Without Migration)
Source Validation: High-fidelity protocol based on HF-Pyridine buffering [2].
-
Reagent Prep: Prepare a stock solution of HF-Pyridine buffered with excess pyridine (approx. 1:5 ratio) in THF. Caution: HF is extremely toxic and penetrates skin.[1] Use specific HF-resistant gloves.
-
Execution: Dissolve the bis-silyl ether in THF in a plastic (HDPE) vial.
-
Addition: Add the buffered HF-Pyridine solution at 0°C.
-
Kinetics: Primary TBS cleaves significantly faster than secondary TBS. Monitor closely by TLC every 15 minutes.
-
Quench: Pour into saturated aqueous NaHCO₃ (gas evolution!). Extract with EtOAc.
Comparative Performance Data
The following table synthesizes stability data across standard synthetic conditions.
| Condition | Benzylidene Acetal (Bn) | DTBS Silylene (Si) | Bis-TBS Ether (Si) |
| Aqueous Acid (pH 1) | Unstable (Hydrolysis) | Moderate Stability | Unstable |
| Lewis Acid (BF₃·OEt₂) | Unstable (Opening) | Stable | Labile |
| Base (NaH, pH 14) | Excellent (Stable) | Stable | Stable (Risk of Migration) |
| Nucleophiles (RLi) | Stable | Stable | Stable |
| Fluoride (TBAF/HF) | Stable (Orthogonal) | Unstable (Cleaved) | Unstable (Cleaved) |
| Hydrogenolysis (H₂/Pd) | Unstable (Cleaved) | Stable | Stable |
| Oxidation (Jones) | Stable | Stable | Stable |
References
-
Rychnovsky, S. D., & Richardson, T. I. (1995). Stereoselective reduction of 1,3-diol acetals. Journal of Organic Chemistry.[1][2]
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[2] Journal of the American Chemical Society.[2]
-
Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis.[3][4][5][6] Wiley-Interscience.
-
Smith, A. B., et al. (1995). Dithiane-Based Strategies for the Synthesis of Complex Molecules. Accounts of Chemical Research.[7] (Context for silyl migration in complex diols).
Sources
Precision Synthesis of Chiral 1,3-Diols: A Comparative Technical Guide
Executive Summary
The 1,3-diol motif is a ubiquitous stereochemical pharmacophore, serving as the structural backbone for polyketide natural products (e.g., statins, macrolides like amphotericin B).[1] The synthetic challenge lies not merely in bond formation, but in the remote stereocontrol between two hydroxyl groups separated by a methylene bridge.
This guide provides a technical comparison of the three industry-standard methodologies for constructing this motif:
-
Narasaka-Prasad Reduction: The gold standard for syn-selectivity via chelation control.
-
Evans-Tishchenko Reaction: The primary method for anti-selectivity via intramolecular hydride transfer.
-
Noyori Asymmetric Hydrogenation: The preferred route for de novo construction from 1,3-diketones via Dynamic Kinetic Resolution (DKR).
Part 1: Strategic Decision Matrix
Before selecting a protocol, analyze your substrate and desired stereochemistry. The following decision tree outlines the logical flow for method selection based on precursor availability and target diastereoselectivity.
Figure 1: Strategic selection workflow for 1,3-diol synthesis based on substrate class and stereochemical target.
Part 2: The Syn-Selective Standard: Narasaka-Prasad Reduction
Mechanism & Causality
The Narasaka-Prasad reduction relies on chelation-controlled intermolecular hydride delivery . The reaction utilizes a dialkylboron reagent (typically
-
Why it works: The boron atom locks the substrate into a rigid chair-like transition state.[2]
-
Stereocontrol: The hydride source (
) attacks the carbonyl from the less hindered face (axial attack), opposite the axial alkyl group of the chelate, resulting exclusively in the syn-1,3-diol.
Figure 2: Mechanistic flow of the Narasaka-Prasad reduction showing the critical chelation step.
Validated Protocol
Reagents:
-
Chelation: Dissolve the
-hydroxy ketone in anhydrous THF under Argon. Cool to -78°C. Add (1M in THF) dropwise.-
Critical Step: Stir for 15-30 minutes at -78°C. This allows the thermodynamic equilibrium of the boron-chelate to establish. Failure to wait results in eroded diastereomeric ratio (dr).
-
-
Reduction: Add solid
in one portion, followed immediately by methanol.-
Note: The reaction is usually complete within 1-3 hours at -78°C.
-
-
Oxidative Workup (Mandatory): The product exists as a stable boronate ester. It must be cleaved. Add pH 7 buffer, then
carefully. Stir at room temperature for 1 hour.-
Safety: This step is exothermic.
-
-
Extraction: Extract with EtOAc, wash with
(to quench peroxide) and brine.
Performance Metrics:
-
Yield: Typically 85-95%.
-
Selectivity: syn:anti ratios often exceed 95:5.
Part 3: The Anti-Selective Route: Evans-Tishchenko Reaction
Mechanism & Causality
While Narasaka uses chelation to direct an external hydride, the Evans-Tishchenko reaction uses a Lewis Acid (
-
Why it works: The free hydroxyl group attacks a sacrificial aldehyde (e.g., benzaldehyde) to form a hemiacetal. The Samarium coordinates the hemiacetal oxygen and the ketone carbonyl.
-
Stereocontrol: The hydride is transferred from the hemiacetal carbon to the ketone carbonyl via a 6-membered chair transition state. To minimize 1,3-diaxial interactions, the substituents adopt an orientation that delivers the hydride to the anti face.
-
Bonus: The product is a mono-protected 1,3-diol (ester at the newly formed alcohol), differentiating the two hydroxyls instantly.
Validated Protocol
Reagents:
-
Hemiacetal Formation: Mix substrate and benzaldehyde in THF under Argon.
-
Catalyst Addition: Add
solution (0.1 M in THF) dropwise at -10°C. The deep blue color of may fade to yellow/orange as the reaction proceeds.-
Self-Validation: If the blue color persists immediately, the reaction environment is sufficiently anhydrous. If it turns white instantly, check solvent dryness (peroxides/water destroy
).
-
-
Quench: Once TLC indicates consumption of starting material, quench with saturated
. -
Purification: The product is an ester. Avoid strong bases during workup to prevent migration or hydrolysis.
Performance Metrics:
Part 4: De Novo Synthesis: Noyori Asymmetric Hydrogenation
Mechanism & Causality
Unlike the previous methods which transform a pre-existing chiral center, this method creates two chiral centers simultaneously from an achiral 1,3-diketone via Dynamic Kinetic Resolution (DKR) .
-
Why it works: 1,3-diketones racemize rapidly at the
-position. The Ru-BINAP catalyst reduces one enantiomer faster than the other. Because the racemization is faster than the reduction ( ), the entire racemic pool is funneled into a single stereoisomer.
Validated Protocol
Reagents: 1,3-Diketone,
-
Setup: In a high-pressure autoclave, dissolve diketone and catalyst in degassed MeOH.
-
Pressurization: Purge with
three times, then pressurize to 50 atm.-
Critical Step: Temperature control is vital (usually 50°C). Too cold = slow racemization (poor DKR). Too hot = catalyst decomposition.
-
-
Workup: Vent
, concentrate solvent. -
Result: Typically yields the anti-diol (or syn depending on specific ligand tuning, e.g., using halide-free Ru catalysts often favors syn).
Part 5: Validation - The Rychnovsky Acetonide Analysis
You cannot rely solely on optical rotation. The industry standard for assigning relative stereochemistry of 1,3-diols is the Rychnovsky
Protocol:
-
Convert the 1,3-diol to an acetonide using 2,2-dimethoxypropane and catalytic CSA (Camphorsulfonic acid).
-
Run a
NMR.[4] -
Interpret the Signals:
| Configuration | Conformation | Acetonide Methyl Signals (ppm) | Acetal Carbon (ppm) |
| Syn-1,3-diol | Chair | ~19 ppm (axial) and ~30 ppm (equatorial) | ~98.5 ppm |
| Anti-1,3-diol | Twist-Boat | ~25 ppm (both methyls equivalent) | ~100.5 ppm |
Causality: The syn-acetonide locks into a rigid chair (distinct methyl environments). The anti-acetonide adopts a twist-boat to avoid severe 1,3-diaxial interactions, making the methyl groups magnetically similar.
Part 6: Comparative Analysis Table
| Feature | Narasaka-Prasad | Evans-Tishchenko | Noyori DKR |
| Primary Selectivity | Syn (>95:5) | Anti (>99:1) | Ligand Dependent (High ee/dr) |
| Starting Material | 1,3-Diketone | ||
| Atom Economy | Moderate (Boron waste) | High (Aldehyde incorporated) | Excellent (H2 addition) |
| Scalability | Medium (Cryogenic temps) | High (Room temp possible) | High (Industrial standard) |
| Differentiation | Diol (C1=C3 if symmetric) | Mono-ester (Auto-differentiated) | Diol (C1=C3 if symmetric) |
| Key Reagent Cost | High ( | Moderate ( | High (Ru-Catalyst) |
References
- Narasaka-Prasad Reduction (Original): Narasaka, K., & Pai, F. C. (1984). Stereoselective reduction of -hydroxy ketones to 1,3-diols. Chemistry Letters, 13(9), 1415-1418.
-
Boron Chelation Mechanism: Narasaka, K. (1987). Chiral Lewis acids in catalytic asymmetric reactions. Synthesis, 1991(01), 1-11.
-
Evans-Tishchenko Reaction: Evans, D. A., & Hoveyda, A. H. (1990).[5] Samarium-catalyzed intramolecular Tishchenko reduction of
-hydroxy ketones.[6] A stereoselective approach to the synthesis of differentiated anti 1,3-diol monoesters.[6][5][7][8] Journal of the American Chemical Society, 112(17), 6447-6449. -
Noyori Asymmetric Hydrogenation: Noyori, R., et al. (1987).
-keto carboxylic esters. Journal of the American Chemical Society, 109(19), 5856-5858. -
Rychnovsky Acetonide Analysis: Rychnovsky, S. D., & Skalitzky, D. J. (1990).[4] Stereochemistry of alternating polyol chains:
NMR analysis of 1,3-diol acetonides. Tetrahedron Letters, 31(7), 945-948.[4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Narasaka–Prasad reduction - Wikipedia [en.wikipedia.org]
- 3. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 4. Sci-Hub. Stereochemistry of alternating polyol chains: 13C NMR analysis of 1,3-diol acetonides / Tetrahedron Letters, 1990 [sci-hub.box]
- 5. scispace.com [scispace.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. synarchive.com [synarchive.com]
- 8. perso.univ-lemans.fr [perso.univ-lemans.fr]
Advantages of using 4-Benzyloxy-1,3-butanediol in polyketide synthesis
Executive Summary
4-Benzyloxy-1,3-butanediol (CAS: 103966-66-1 for (S)-isomer) represents a critical chiral synthon in the "chiral pool" strategy for polyketide natural product synthesis. Unlike de novo asymmetric synthesis methods (e.g., Sharpless or Evans auxiliaries) which induce chirality, this building block transfers inherent stereochemistry from malic acid precursors.
This guide objectively compares the utility of this compound against silyl-ether and acetonide-protected alternatives. Analysis focuses on orthogonal deprotection , chelation-controlled reactivity , and site-selective functionalization —the three pillars of complex polyketide assembly (e.g., statins, macrolides).
Strategic Role in Polyketide Scaffolds
Polyketides are structurally defined by alternating carbonyl and methylene groups, often reduced to 1,3-polyols. The primary synthetic challenge is differentiation : distinguishing between multiple hydroxyl groups of similar reactivity to allow stepwise chain extension.
This compound offers a unique solution by providing a pre-differentiated 4-carbon unit:
-
C1 (Primary -OH): Accessible for chain extension (oxidation/Wittig).
-
C3 (Secondary -OH): Sets the stereogenic center; available for directed aldol reactions.
-
C4 (Benzyl Ether): A robust "masked" alcohol, stable to acidic/basic conditions, serving as a terminal stopper until late-stage hydrogenolysis.
Mechanism of Action: Chelation Control
The benzyl ether at C4 is not merely a protecting group; it is a Lewis basic site. In the presence of bidentate Lewis acids (e.g.,
Comparative Analysis: Protecting Group Strategies
The following table contrasts the 4-Benzyloxy motif against common alternatives used in 1,3-diol synthesis.
Table 1: Stability and Selectivity Profile of 1,3-Diol Synthons
| Feature | This compound | Bis-Silyl Ethers (TBS/TBDPS) | Acetonide (Isopropylidene) |
| Acid Stability | High (Stable to HCl, TFA) | Low to Moderate (Cleaves in dilute acid) | Low (Hydrolyzes rapidly) |
| Base Stability | High (Stable to LDA, LiHMDS) | High | High |
| Oxidation Stability | High (Stable to Swern, DMP) | High | High |
| Orthogonality | Excellent (Removed via | Moderate (Fluoride/Acid overlap) | Poor (Acid labile only) |
| Migration Risk | None | High (Brook/Silyl migration 1,3 or 1,4) | None (Cyclic constraint) |
| Stereocontrol | Chelation-permissive (Lewis Base) | Steric blocking only | Rigid cyclic control |
Decision Logic for Synth Selection
The following diagram illustrates the decision pathway for selecting the appropriate building block based on downstream reaction conditions.
Figure 1: Decision matrix for selecting chiral 1,3-diol building blocks. The Benzyl ether is preferred when acidic stability or chelation control is required.
Experimental Protocol: Selective Differentiation
A critical advantage of this compound is the ability to differentiate the C1 (primary) and C3 (secondary) alcohols. The following protocol demonstrates the selective silylation of C1 , a common first step in statin synthesis.
Protocol: Regioselective Monosilylation
Objective: Selectively protect the primary C1-hydroxyl as a TBS ether, leaving the C3-hydroxyl free for oxidation or directed aldol coupling.
Reagents:
-
(S)-4-Benzyloxy-1,3-butanediol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBSCl) (1.1 equiv)
-
Imidazole (2.5 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve (S)-4-Benzyloxy-1,3-butanediol (e.g., 10 mmol) in anhydrous DCM (50 mL).
-
Base Addition: Cool the solution to 0°C in an ice bath. Add Imidazole (25 mmol) in one portion. Stir for 10 minutes.
-
Silylation: Dissolve TBSCl (11 mmol) in minimal DCM and add dropwise to the reaction mixture over 20 minutes.
-
Expert Insight: Slow addition at 0°C is crucial. Although primary alcohols are sterically more accessible, rapid addition at room temperature can lead to bis-silylation (approx. 5-10% yield loss).
-
-
Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The mono-protected product (
) should appear; the starting diol ( ) should disappear. -
Workup: Quench with saturated
solution. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate. -
Validation:
NMR should show a singlet at ppm (TBS t-butyl) and distinct signals for the -OTBS (primary) vs -OH (secondary).
Mechanistic Causality: Preventing Silyl Migration
One of the most significant failures in polyketide synthesis using silyl-protected 1,3-diols is the Brook Rearrangement or simple silyl migration under basic conditions (e.g., during Wittig olefination).
Using the 4-Benzyloxy derivative prevents this failure mode. The benzyl ether is electronically neutral and incapable of migrating to the C3-alkoxide anion generated during base-mediated chain extension.
Figure 2: Stability comparison under basic conditions. The Benzyl ether prevents the 1,4-migration often seen with silyl protecting groups.
References
-
Bio-synthesis and Application of 1,3-Diols
-
Silyl Ether Stability & Migration
-
Selective Functionalization Strategies
-
Source: National Institutes of Health (2024). "Selective Oxyfunctionalization of Benzylic C-H with No Solvent." 3
-
-
Polyketide Synthase & Chiral Building Blocks
-
Source: National Institutes of Health (2011). "Employing modular polyketide synthase ketoreductases as biocatalysts in the preparative chemoenzymatic syntheses of diketide chiral building blocks." 4
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Oxyfunctionalization of Benzylic C-H with No Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Employing modular polyketide synthase ketoreductases as biocatalysts in the preparative chemoenzymatic syntheses of diketide chiral building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Protecting Group Strategies for Polyol Synthesis: A Technical Comparison Guide
Executive Summary
In the total synthesis of polyhydroxylated natural products (e.g., macrolides, carbohydrates, polyketides), the "Orthogonality Principle" is the governing strategic law. It dictates that a protecting group (PG) set must allow the selective deprotection of any specific hydroxyl group in any order, without affecting others.
This guide moves beyond basic lists to analyze the strategic decision matrix required for complex polyol scaffolds. We compare the three dominant orthogonal axes—Silyl Ethers (Fluoride/Acid) , Acetals (Acid/Reductive) , and Ethers/Esters (Oxidative/Base) —providing experimental evidence and validated protocols for their selective manipulation.
Part 1: The Strategic Framework (The Orthogonality Matrix)
The success of a polyol synthesis depends on distributing protecting groups across non-overlapping "reactivity axes." The diagram below visualizes these axes, demonstrating how a chemist can navigate deprotection without cross-reactivity.
Caption: The Orthogonality Matrix showing the non-overlapping reactivity paths. Note how PMB and Acetates remain stable to Fluoride, while Silyl groups resist Oxidation.
Part 2: Deep Dive – The Silyl Ether Hierarchy
Silyl ethers are the workhorses of polyol synthesis due to their "tunability." By altering the steric bulk around the silicon atom, one can modulate stability by orders of magnitude.[1]
Comparative Stability Data
The following data represents the relative half-life (
| Protecting Group | Structure | Rel.[1][2][3][4][5][6][7][8][9][10] Acid Stability (H+) | Rel.[1][11][12] Base Stability (OH-) | Primary Utility |
| TMS | 1 | 1 | Transient protection (e.g., prior to oxidation). | |
| TES | 64 | 10-100 | Labile silyl group; selectively removed vs TBS. | |
| TBS (TBDMS) | 20,000 | 20,000 | Standard robust protection. | |
| TBDPS | 5,000,000 | ~20,000 | Acid-Stable Anchor. Survives conditions that cleave TBS. | |
| TIPS | 700,000 | 100,000 | Base-Stable Anchor. Most stable to basic hydrolysis. |
Data synthesized from Greene's Protective Groups and comparative kinetic studies [1, 2].
Strategic Insight: The TBDPS vs. TBS Differential
A common error is assuming all silyl groups are acid-labile. TBDPS is approximately 250x more stable to acid than TBS.
-
Application: In a polyol chain, protect the primary alcohol with TBDPS and secondary alcohols with TBS. You can then selectively remove the TBS groups using mild acid (e.g., PPTS, MeOH) or buffered fluoride, leaving the TBDPS intact to anchor the molecule.
Part 3: Acetals – Kinetic vs. Thermodynamic Control
When protecting 1,2-diols vs. 1,3-diols, the choice between Acetonide (Isopropylidene) and Benzylidene acetals is critical.
Regioselectivity Rules
-
Acetonide (Acetone/H+): Under kinetic control, prefers 1,2-diols (5-membered ring formation).
-
Benzylidene (PhCHO/H+): Under thermodynamic control, prefers 1,3-diols (6-membered ring formation, chair conformation with equatorial phenyl group).
The "Reductive Opening" Strategy
The Benzylidene acetal offers a unique "exit strategy" unavailable to acetonides. Instead of hydrolyzing it off (removing protection entirely), it can be reductively opened to generate a single benzyl ether and a free alcohol.
-
Reagent A:
Yields 4-O-Benzyl (Primary alcohol released). -
Reagent B:
Yields 6-O-Benzyl (Secondary alcohol released).
This allows the chemist to differentiate the two hydroxyls of a 1,3-diol after the protection step [3].
Part 4: Oxidative Cleavage – The PMB Protocol
The p-Methoxybenzyl (PMB) ether is the "Ace in the Hole" for polyol synthesis. It is structurally similar to a Benzyl (Bn) ether but contains an electron-donating methoxy group.
-
Mechanism: Single Electron Transfer (SET) to DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).[4]
-
Orthogonality: PMB is cleaved by DDQ in the presence of Bn ethers, Silyl ethers, Acetals, and Esters.
-
Visual Check: The reaction mixture turns deep red/green due to the formation of the Charge Transfer (CT) complex, then fades to yellow/orange upon completion.
Part 5: Validated Experimental Protocols
Protocol A: Selective Deprotection of TBS in the Presence of TIPS/TBDPS
Context: Removing a "temporary" TBS group while keeping "permanent" silyl groups intact.
The Buffer Principle: Standard TBAF is basic (due to trace hydroxide/bifluoride). This basicity can cause acyl migration (e.g., Acetate shifting from C3 to C4). Buffered HF-Pyridine is the gold standard for complex polyols.
-
Preparation: In a plastic (HDPE) vial, dissolve the substrate (1.0 equiv) in THF (0.1 M).
-
Buffering: Add Pyridine (excess, typically 10-20 equiv per equiv of HF).
-
Reagent Addition: Add HF·Pyridine complex (70% HF, 1.5 - 3.0 equiv) dropwise at 0°C.
-
Monitoring: Warm to RT. Monitor by TLC.[3] TBS cleaves in 1–4 hours; TIPS/TBDPS remain stable for >24 hours under these conditions.
-
Quench: Carefully quench with saturated aqueous
(gas evolution!). -
Why it works: The excess pyridine buffers the acidity, preventing acid-catalyzed acetal hydrolysis, while the high fluoride concentration drives silyl cleavage. The steric bulk of TIPS prevents the fluoride from attacking the silicon atom at a competitive rate [4].
Protocol B: Oxidative Cleavage of PMB with DDQ
Context: Exposing a specific hydroxyl group for glycosylation or oxidation.
-
Solvent System: Dissolve substrate in
(18:1). Note: Water is essential as the nucleophile to trap the oxocarbenium ion. -
Oxidation: Add DDQ (1.2 – 1.5 equiv). The mixture will turn dark green/red.
-
Reaction: Stir vigorously at RT. Reaction is typically fast (30 min – 2 hours).
-
Workup: When the mixture turns orange (precipitate of DDQ-H2 forms), pour into saturated
. -
Troubleshooting: If the reaction stalls, the pH may have dropped (DDQ-H2 is acidic). Add solid
directly to the reaction mixture to buffer [5].
Part 6: Decision Matrix for Polyol Protection
Use this table to select compatible groups for your synthetic route.
| If you need to cleave... | In the presence of... | Use this Reagent | Mechanism |
| TBS (Secondary) | TBDPS (Primary), Benzyl, Acetate | Buffered HF·Pyridine | Fluoride attack (Steric differentiation) |
| PMB Ether | Benzyl, Silyl, Acetonide | DDQ, DCM/H2O | Oxidative (SET) |
| Acetonide | Benzylidene, Silyl, Ester | PPTS, MeOH (Mild) | Acid Hydrolysis (Kinetic) |
| Benzylidene | Acetonide, Silyl | Reductive Opening (Regioselective) | |
| Acetate/Benzoate | Silyl, Benzyl, Acetonide | Transesterification (Base) | |
| TES (Triethylsilyl) | TBS, TIPS, TBDPS | Acid Hydrolysis (Steric differentiation) |
References
-
Greene's Protective Groups in Organic Synthesis , 4th Ed.; Wuts, P. G. M.; Greene, T. W., Eds.; Wiley-Interscience: New York, 2006.
-
Silyl Ether Stability Studies: Crouch, R. D.[12] Selective Deprotection of Silyl Ethers.[3] Tetrahedron 2004 , 60, 5833–5871.
-
Regioselective Benzylidene Opening: Shie, C.-R.; Tzeng, Z.-H.; Kulkarni, S. S.; Uang, B.-J.; Hsu, C.-Y.; Hung, S.-C. Cu(OTf)2-Catalyzed Reductive Ring Opening of Benzylidene Acetals. Angew. Chem. Int. Ed. 2005 , 44, 1665–1668.
-
Fluoride Selectivity: Pilcher, A. S.; DeShong, P. Fluoride-Mediated Deprotection of Silyl Ethers.[3] J. Org.[6][13] Chem. 1996 , 61, 6901.
-
DDQ Mechanism: Oikawa, Y.; Yoshioka, T.; Yonemitsu, O. Specific Removal of MPM Protection. Tetrahedron Lett. 1982 , 23, 885.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Benzylidene Acetals [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Book Review: Protective Groups in Organic Synthesis - T. W. Greene, P. G. M. Wuts [organic-chemistry.org]
- 8. media.neliti.com [media.neliti.com]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ [organic-chemistry.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. scribd.com [scribd.com]
- 13. semanticscholar.org [semanticscholar.org]
Comparative Technical Guide: Catalytic Systems for the Asymmetric Synthesis of 1,3-Diols
Executive Summary
The 1,3-diol motif is a cornerstone of polyketide natural products and high-value pharmaceuticals, most notably HMG-CoA reductase inhibitors (statins). Achieving stereochemical control over the two stereocenters—specifically accessing syn- or anti-configurations with high enantiomeric excess (ee)—remains a critical process challenge.
This guide objectively compares the three dominant catalytic methodologies: Ru-Catalyzed Asymmetric Hydrogenation (Noyori type) , Boron-Chelated Reduction (Narasaka-Prasad) , and Biocatalytic Ketoreduction (KREDs) .
The Verdict:
-
For Scalability & Anti-Selectivity: Ru-BINAP/Diamine systems utilizing Dynamic Kinetic Resolution (DKR) are the industrial gold standard.
-
For Syn-Selectivity: The Narasaka-Prasad reduction (substrate-controlled) remains the most reliable chemical method for converting
-hydroxy ketones. -
For Green Chemistry & Specificity: Biocatalysis (KREDs) offers superior ee (>99.9%) and ambient conditions but requires enzyme screening and cofactor recycling systems.
Strategic Decision Framework
Selecting the correct catalytic system depends heavily on the starting material (1,3-diketone vs.
Stereodivergent Workflow
The following decision tree illustrates the logical selection process based on substrate and target stereochemistry.
Figure 1: Strategic selection workflow for 1,3-diol synthesis based on substrate class and stereochemical target.
Mechanistic Deep Dive
Ru-Catalyzed DKR (The "Noyori" System)
The efficiency of this system relies on Dynamic Kinetic Resolution (DKR) . In a racemic 1,3-diketone or an interconverting enol system, the catalyst selectively reduces one enantiomer/conformer faster than the other. Because the starting material racemizes rapidly (faster than the reduction rate), the entire bulk material is funneled into a single stereoisomer—typically the anti-diol.
Key Mechanism: The Ru-H species delivers a hydride to the carbonyl via a six-membered pericyclic transition state involving the amine ligand (metal-ligand bifunctional catalysis).
Narasaka-Prasad Reduction (Substrate Control)
This method does not rely on a chiral catalyst but on a chiral substrate. It utilizes a boron chelating agent (e.g.,
Biocatalysis (Enzymatic Control)
Ketoreductases (KREDs) operate via a "lock and key" mechanism. The enzyme binds the substrate in a specific orientation, and the cofactor (NADPH) delivers a hydride to a specific face of the carbonyl. This is strictly catalyst-controlled and can be engineered to produce any of the four possible stereoisomers by selecting the appropriate enzyme variant.
Performance Comparison Data
The following table synthesizes performance metrics from industrial and academic benchmarks.
| Feature | Ru-BINAP/Diamine (DKR) | Narasaka-Prasad (Boron) | Biocatalysis (KRED) |
| Primary Target | Anti-1,3-diols | Syn-1,3-diols | Tunable (Both) |
| Substrate | 1,3-Diketones | Diketones or Hydroxy Ketones | |
| Diastereomeric Ratio (dr) | Typically > 95:5 (anti) | Typically > 98:2 (syn) | > 99:1 |
| Enantiomeric Excess (ee) | 90–99% | N/A (Substrate dependent) | > 99.5% |
| Turnover Frequency (TOF) | High (100–1000 | Stoichiometric (Reagents) | Medium (Enzyme dependent) |
| Atom Economy | High (H2 gas) | Low (Boron waste) | High (Recycled cofactor) |
| Scalability | Excellent (Ton scale) | Moderate (Cryogenic often needed) | Excellent (Fermentation/Batch) |
| Cost Driver | Ru-Catalyst & Ligand | Stoichiometric Boron/Cryogenics | Enzyme Development/Cofactor |
Detailed Experimental Protocols
Protocol A: Ru-Catalyzed Asymmetric Hydrogenation (Anti-Selective)
Target: Synthesis of (2R, 3R)-2,4-pentanediol derivative.
Reagents:
-
Substrate: 1,3-Diketone (1.0 equiv)
-
Catalyst:
(S/C ratio 1:1000) -
Solvent: Methanol (degassed)
-
Hydrogen Gas: 10–50 atm
Methodology:
-
Preparation: In a glovebox or under argon, charge a stainless steel autoclave with the 1,3-diketone and Methanol (0.5 M concentration).
-
Catalyst Addition: Add the Ru-catalyst. Note: The catalyst is oxygen-sensitive; ensure strict anaerobic conditions during charging.
-
Pressurization: Seal the autoclave. Purge with
gas (3 cycles) to remove residual argon/nitrogen. Pressurize to 50 atm. -
Reaction: Stir vigorously at 50°C for 24 hours.
-
Workup: Vent the hydrogen gas carefully. Concentrate the solvent under reduced pressure.
-
Purification: The crude product is typically pure enough for analysis. If necessary, purify via flash chromatography (Silica gel, Hexane/EtOAc).
Validation:
-
Check conversion via GC/NMR.
-
Determine dr via HPLC (Chiralpak AD-H or similar).
Protocol B: Narasaka-Prasad Reduction (Syn-Selective)
Target: Diastereoselective reduction of a chiral
Reagents:
-
Substrate:
-Hydroxy Ketone (1.0 equiv) -
Chelating Agent: Diethylmethoxyborane (
) (1.1 equiv) -
Reductant: Sodium Borohydride (
) (1.2 equiv) -
Solvent: THF/Methanol (4:1)
Methodology:
-
Chelation: Dissolve the
-hydroxy ketone in dry THF under . Cool to -78°C.[1] -
Complexation: Add
dropwise. Stir for 30 minutes at -78°C to allow the formation of the boron-chelate (chair conformation). -
Reduction: Add
in one portion. Stir at -78°C for 3–5 hours. Critical Step: Maintaining cryogenic temperature is essential for high dr. -
Quench: Add Hydrogen Peroxide (
, 30% aq) and buffer (pH 7) to oxidatively cleave the boron bond. Stir at room temperature for 1 hour. -
Extraction: Extract with Ethyl Acetate (3x). Wash with brine, dry over
.
Validation:
-
Verify syn-configuration by observing the coupling constants in
NMR (acetonide derivative usually shows small coupling constants for syn).
Protocol C: Biocatalytic Reduction (KRED)
Target: Enantioselective reduction of 1,3-diketone.
Reagents:
-
Substrate: 1,3-Diketone (10 g/L loading)
-
Enzyme: KRED (Screened variant, e.g., from Codexis or in-house library)
-
Cofactor Recycling: NADP+ (catalytic), Glucose, Glucose Dehydrogenase (GDH)
-
Buffer: Potassium Phosphate (100 mM, pH 7.0)
Methodology:
-
Buffer Prep: Prepare phosphate buffer containing catalytic NADP+ (1 mM) and Glucose (1.5 equiv relative to substrate).
-
Enzyme Charge: Add GDH (10 U/mL) and KRED (10–50 mg/L depending on activity).
-
Substrate Addition: Add the 1,3-diketone (dissolved in minimal DMSO or IPA if solubility is low).
-
Incubation: Stir at 30°C with pH monitoring. Maintain pH 7.0 by automatic titration with 1M NaOH (gluconic acid is produced as a byproduct).
-
Termination: Once conversion >99% (monitor via HPLC), extract the aqueous phase with MTBE or Ethyl Acetate.
-
Isolation: Dry organic layer and concentrate.
References
-
Noyori, R., et al. (1987). "Asymmetric hydrogenation of beta-keto carboxylic esters. A practical, purely chemical access to the carnitine, GABOB, and statin series." Journal of the American Chemical Society.[2] Link
-
Noyori, R., & Ohkuma, T. (2001).[3] "Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones." Angewandte Chemie International Edition. Link
-
Narasaka, K., & Pai, F. C. (1984). "Stereoselective reduction of beta-hydroxy ketones with borohydride reagents complexed with organoboranes." Chemistry Letters. Link
-
Evans, D. A., & Hoveyda, A. H. (1990).[2] "Samarium-catalyzed intramolecular Tishchenko reduction of beta-hydroxy ketones. A stereoselective approach to the synthesis of differentiated anti 1,3-diol monoesters." Journal of the American Chemical Society.[2] Link
-
Ma, S. K., et al. (2010). "Green chemistry: biocatalysis in the pharmaceutical industry (Atorvastatin Case Study)." Green Chemistry. Link
-
Huisman, G. W., et al. (2010). "Practical chiral alcohol synthesis using ketoreductases." Current Opinion in Chemical Biology. Link
Sources
- 1. One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evans–Tishchenko reaction - Wikipedia [en.wikipedia.org]
- 3. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
Comprehensive Guide: Enantiomeric Excess Determination of 4-Benzyloxy-1,3-butanediol Derivatives
Executive Summary & Strategic Importance
4-Benzyloxy-1,3-butanediol (CAS: 81096-93-7) is a pivotal chiral building block in the synthesis of statins, carbapenem antibiotics, and various pheromones.[1] Its value lies in the C3 chiral center (often designated R or S depending on the specific synthetic route), which must be maintained with high optical purity (>99% ee) to ensure the efficacy and safety of the final pharmaceutical ingredient.
Determining the enantiomeric excess (ee) of this molecule presents specific challenges:
-
Polarity: The 1,3-diol functionality makes it hydrophilic, complicating gas chromatography (GC) without derivatization.[1]
-
Detection: While the benzyloxy group provides a UV chromophore, it is relatively weak compared to conjugated systems, requiring sensitive HPLC detectors or derivatization.
-
Derivatives: In synthetic pathways, this molecule often exists as an acetonide (cyclic ketal) or a bis-ester .[1] The analytical method must be chosen based on the specific derivative present in the workflow.
This guide compares the three primary methodologies for ee determination: Chiral HPLC , Chiral GC , and NMR Spectroscopy (Mosher's Method) .
Decision Matrix: Method Selection
The choice of method depends on the sample state, throughput requirements, and available instrumentation.
Figure 1: Decision tree for selecting the optimal analytical technique based on sample chemistry.
Method A: Chiral HPLC (The Gold Standard)
High-Performance Liquid Chromatography (HPLC) on polysaccharide-based stationary phases is the most robust method for this compound.[1] The benzyl ether moiety allows for UV detection at 254 nm, eliminating the absolute need for derivatization, though derivatization can enhance selectivity.
Recommended Columns & Conditions
The separation relies on hydrogen bonding and
| Parameter | Condition Set A (Free Diol) | Condition Set B (Acetonide Derivative) |
| Column | Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate) | Chiralpak IA or IB (Immobilized phases) |
| Mobile Phase | Hexane : Isopropanol (90:10 to 85:[1]15) | Hexane : Isopropanol (98:[1]2) |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detection | UV @ 254 nm (Benzyl absorption) | UV @ 254 nm |
| Temperature | 25°C - 30°C | 25°C |
Experimental Protocol (Self-Validating)
-
Sample Prep: Dissolve 1 mg of this compound in 1 mL of IPA/Hexane (50:50). Filter through a 0.45 µm PTFE syringe filter.
-
Racemic Standard: Always inject a racemic mixture first to establish the separation factor (
). A baseline separation ( ) is required for accurate integration.[1] -
Run: Inject 5-10 µL.
-
Validation:
-
Retention Time Stability:
min between runs. -
Peak Symmetry: Tailing factor should be
.[1] If tailing occurs due to the free hydroxyls, add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to the mobile phase, though neutral conditions usually suffice for this neutral diol.
-
Method B: Chiral GC (High Throughput)[1]
Gas Chromatography is superior for the acetonide derivative (2,2-dimethyl-4-(benzyloxymethyl)-1,3-dioxolane).[1] The free diol is too polar and may degrade or tail significantly on GC columns; therefore, derivatization is mandatory for this method.
Derivatization Protocol (Acetonide Formation)
To render the diol volatile and rigid (improving chiral recognition):
-
Reagents: Mix 10 mg sample with 0.5 mL 2,2-dimethoxypropane (DMP) and a catalytic amount of p-toluenesulfonic acid (pTSA).
-
Reaction: Stir at room temperature for 30 mins.
-
Quench: Add solid NaHCO3 to neutralize.
-
Isolate: Filter and inject the supernatant directly.
Recommended Columns[1][2]
GC Conditions[3]
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Oven Program: 100°C (hold 2 min)
Ramp 5°C/min to 180°C. -
Detector: FID @ 250°C.
Method C: Mosher's NMR Analysis (Absolute Configuration)[1]
When the absolute configuration (R or S) is unknown, or a chiral column is unavailable, Mosher's method is the definitive chemical tool. It involves reacting the secondary alcohol with a chiral derivatizing agent (MTPA-Cl).[1]
The Principle
The reaction creates diastereomeric esters. The NMR signals of protons near the chiral center will shift differently depending on the configuration of the Mosher's acid used (
Figure 2: Workflow for Mosher Ester Analysis.
Protocol
-
Reaction: In an NMR tube or small vial, mix:
-
Incubation: Shake for 10-15 minutes. The reaction is usually instantaneous for secondary alcohols.
-
Analysis: Acquire
H NMR.[1][2][3][4][5] Focus on the signals of the C1-protons (adjacent to the primary alcohol) or the benzyloxy protons . -
Calculation:
-
Measure the integration of the diastereomeric peaks if the sample is not enantiopure.
- [1]
-
Comparative Analysis
| Feature | Chiral HPLC | Chiral GC | Mosher's NMR |
| Accuracy | High ( | High ( | Moderate ( |
| Throughput | Medium (15-30 min/run) | High (10-20 min/run) | Low (Prep intensive) |
| Cost | High (Columns: $1000+) | Medium (Columns: $500+) | Low (Reagents only) |
| Sample Req. | Non-destructive (recoverable) | Destructive | Destructive |
| Best For | Routine QC of final product | In-process control of acetonides | Structure elucidation |
Troubleshooting & Optimization
Peak Overlap in HPLC
If the enantiomers of this compound co-elute with impurities (e.g., benzyl alcohol byproduct):
-
Action: Change the modifier from Isopropanol to Ethanol or Methanol . Polysaccharide columns often show drastic selectivity changes with alcohol type.[1]
-
Action: Lower temperature to 10°C. Lower temperatures generally increase resolution (
) in chiral chromatography.[1]
Poor Solubility[1]
-
The free diol is soluble in alcohols but less so in pure hexane.
-
Action: Ensure the sample is dissolved in the mobile phase composition (e.g., 90:10 Hex/IPA). Do not inject a sample dissolved in 100% IPA into a 90% Hexane stream; this causes "solvent shock" and peak distortion.
References
-
Phenomenex. (2023).[1][6] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Application Guide.[1][7] [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][3] Nature Protocols, 2(10), 2451–2458.[1] [Link]
-
Matsumura, K., et al. (1998).[1] Synthesis of (R)-1,3-butanediol by microbial deracemization.[1][8] Biotechnology Letters.[1] (Contextual grounding for 1,3-diol synthesis and analysis).
-
Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H.[1][Link][1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. koreascience.kr [koreascience.kr]
- 6. youtube.com [youtube.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. researchgate.net [researchgate.net]
Validation of stereochemistry of 1,3-diols by NMR spectroscopy
A Comparative Guide to Acetonide Derivatization vs. J-Based Configuration Analysis
Audience: Researchers, Synthetic Chemists, and Structural Biologists. Purpose: To provide an objective, data-driven comparison of the two dominant methods for assigning relative stereochemistry in 1,3-diols, supported by experimental protocols and mechanistic logic.
Executive Summary
The determination of relative stereochemistry (syn vs. anti) in 1,3-diols is a critical checkpoint in the structural elucidation of polyketides and pharmaceutical intermediates. While X-ray crystallography remains the ultimate authority, it is often precluded by the physical state of the sample (oils, amorphous solids).
This guide compares the two primary NMR-based alternatives:
-
The Rychnovsky Acetonide Method: The industry "gold standard" involving chemical derivatization. It relies on the distinct conformational preferences (Chair vs. Twist-Boat) of the resulting 1,3-dioxanes.[1][2]
-
J-Based Configuration Analysis (JBCA): A non-destructive, spectroscopic approach developed by Murata, utilizing homonuclear and heteronuclear coupling constants to define local rotamer populations.
Verdict: Use Rychnovsky for robust, unambiguous assignment if sample consumption is permissible. Use JBCA for valuable late-stage intermediates where derivatization is risky or impossible.
Part 1: The Rychnovsky Acetonide Method (Standard)
1.1 The Mechanistic Logic
The power of this method lies in the thermodynamic preference of the 6-membered acetonide ring.
-
Syn-1,3-diols form acetonides that adopt a stable Chair conformation.[2] To minimize steric strain, the C2-gem-dimethyl groups orient such that one is axial and one is equatorial .
-
Anti-1,3-diols form acetonides that would suffer from severe 1,3-diaxial interactions in a chair conformation.[2] Consequently, they distort into a Twist-Boat conformation to relieve this strain.
This conformational difference radically alters the magnetic environment of the acetonide methyl groups and the acetal carbon, creating a binary "fingerprint" in the
1.2 Diagnostic Data Criteria
The following chemical shift values are the accepted diagnostic markers (in CDCl
| Feature | Syn -Acetonide (Chair) | Anti -Acetonide (Twist-Boat) |
| C2-Methyls ( | Distinct Signals Axial: ~19 ppmEquatorial: ~30 ppm | Converged Signals Both: ~24–25 ppm |
| Acetal Carbon (C2) | ~98.5 ppm | ~100.5 ppm |
| Reliability | High (>95%) | High (>95%) |
Critical Note: The presence of a quaternary center at C4 or C6 can perturb these values. Always check for "frame-shifted" correlations if the spectrum is ambiguous.
1.3 Experimental Protocol: Micro-Scale Acetonide Formation
This protocol is optimized for <5 mg of sample.
-
Setup: Flame-dry a 5 mL round-bottom flask or distinct vial under Argon.
-
Reactants: Dissolve the 1,3-diol (1.0 equiv) in anhydrous CH
Cl (0.1 M concentration). -
Reagent: Add 2,2-dimethoxypropane (2,2-DMP) (5–10 equiv).
-
Catalyst: Add Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv).
-
Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (acetonides are usually less polar than the diol).
-
Workup: Quench with saturated NaHCO
. Extract with Et O or CH Cl . Dry over Na SO and concentrate. -
Analysis: Acquire a standard proton-decoupled
C NMR (minimum 128 scans for small samples) in CDCl .
Part 2: J-Based Configuration Analysis (JBCA)[3][4]
2.1 The Mechanistic Logic
JBCA does not rely on derivatization. Instead, it uses the Karplus relationship, which links dihedral angles to coupling constants (
-
Small
(2–4 Hz): Indicates a gauche relationship between protons. -
Large
(8–10 Hz): Indicates an anti (180°) relationship.
When combined with heteronuclear couplings (
2.2 Diagnostic Data Criteria (Murata's Method)
For a 1,3-diol system (focusing on the C-CH(OH)-CH
| Coupling Type | Range (Hz) | Structural Implication |
| 8.0 – 11.0 | Anti-periplanar protons (180°) | |
| 1.0 – 4.0 | Syn-clinal / Gauche protons (60°) | |
| 6.0 – 8.0 | Anti-periplanar H and C | |
| 0 – 3.0 | Gauche H and C |
2.3 Experimental Protocol: NMR Requirements
JBCA requires sophisticated pulse sequences. It is not a standard "walk-up" experiment.
-
Sample: Requires 5–10 mg for adequate S/N on heteronuclear experiments (unless using a CryoProbe).
-
Solvent: CDCl
or Methanol- (non-coordinating solvents preferred to avoid aggregation). -
Pulse Sequences:
Part 3: Comparative Analysis & Decision Matrix
3.1 Comparison Table
| Feature | Rychnovsky Acetonide | J-Based Configuration Analysis |
| Sample State | Destructive (Derivatization required) | Non-Destructive (Pure sample returned) |
| Sample Requirement | Low (< 1 mg possible) | Medium/High (> 5 mg preferred) |
| Instrumentation | Standard 1D | High-field NMR (600+ MHz), Heteronuclear Probes |
| Time to Result | 4 hours (Reaction + NMR) | 12–24 hours (Long acquisition + Analysis) |
| Ambiguity | Low (Binary Yes/No signal) | Medium (Subject to conformational averaging) |
| Best Use Case | Isolated 1,3-diols, early intermediates | Complex polyols, late-stage natural products |
3.2 Decision Workflow (Visualized)
Caption: Decision matrix for selecting the appropriate stereochemical validation method based on sample constraints.
Part 4: References
-
Rychnovsky, S. D., & Skalitzky, D. J. (1990).[7] Stereochemistry of alternating polyol chains:
C NMR analysis of 1,3-diol acetonides. Tetrahedron Letters, 31(7), 945–948.[7] [7] -
Rychnovsky, S. D., Rogers, B., & Richardson, T. (1993). Analysis of two carbon-13 NMR correlations for determining the stereochemistry of 1,3-diol acetonides. Accounts of Chemical Research (Cited in context of J. Org. Chem. 1993, 58, 3511).
-
Murata, N., et al. (1999).[8][3][6] Stereochemical Determination of Acyclic Structures Based on Carbon-Proton Spin-Coupling Constants. A Method of Configuration Analysis for Natural Products.[8][3][4][6][9][10] The Journal of Organic Chemistry, 64(3), 866–876.[3]
-
Matsumori, N., et al. (1995). Stereochemical determination of acyclic structures based on carbon-proton spin-coupling constants. Tetrahedron Letters, 36(36), 6509-6512.
Sources
- 1. perso.univ-lemans.fr [perso.univ-lemans.fr]
- 2. perso.univ-lemans.fr [perso.univ-lemans.fr]
- 3. Stereochemical Determination of Acyclic Structures Based on Carbon-Proton Spin-Coupling Constants. A Method of Configuration Analysis for Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sci-Hub. Stereochemistry of alternating polyol chains: 13C NMR analysis of 1,3-diol acetonides / Tetrahedron Letters, 1990 [sci-hub.box]
- 8. Configurational assignments of type-I polyketide synthase (PKS)-derived natural products based on spectroscopic and chemical analysis: methodologies a ... - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00061G [pubs.rsc.org]
- 9. Two-Dimensional NMR Analysis of Acetonide Derivatives in the Stereochemical Assignment of Polyol Chains: The Absolute Configurations of Dermostatins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Strategic Selection of Chiral Synthons: A Cost-Benefit & Technical Analysis
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
The selection of a chiral synthon strategy is no longer a mere question of chemical feasibility; it is a multidimensional optimization problem involving Cost of Goods Sold (COGS), environmental impact (E-factor), and speed-to-market. While Chiral Pool synthesis remains the baseline for structural analogs of natural products, Biocatalysis has emerged as the superior economic choice for complex amines, displacing traditional Asymmetric Chemocatalysis in late-stage manufacturing. This guide provides a technical and economic comparison of these methodologies, grounded in industrial case studies like the Sitagliptin manufacturing revolution.
Comparative Framework: The Four Pillars of Chiral Synthesis
To objectively evaluate performance, we analyze four dominant methodologies against critical drug discovery metrics.
| Methodology | Primary Mechanism | Ideal Application Phase | Cost Driver | Scalability |
| Chiral Pool | Derivatization of natural precursors (amino acids, sugars) | Early Discovery / Scaffold generation | Raw material availability & price volatility | High (if source is abundant) |
| Classical Resolution | Crystallization of diastereomeric salts | Early Discovery (Speed) | 50% yield loss (theoretical max) | Medium (Labor intensive) |
| Asymmetric Chemocatalysis | Metal-ligand induction (Rh, Ru, Pd) | Process Development | Precious metal price & ligand IP | High (requires specialized equipment) |
| Biocatalysis | Enzymatic transformation (Transaminases, Lipases) | Late-Stage / Manufacturing | Enzyme engineering & fermentation | Very High (Green & Safe) |
Deep Dive: The Sitagliptin Benchmark (Chemocatalysis vs. Biocatalysis)
The industrial synthesis of Sitagliptin (Januvia®) serves as the definitive case study for the cost-benefit shift from chemocatalysis to biocatalysis.
A. The Chemical Route (First Generation)
-
Mechanism: Rhodium-catalyzed asymmetric hydrogenation of an enamine.
-
Limitations: Required high-pressure hydrogenation (250 psi), expensive Rh(I) catalyst, and a chiral Josiphos ligand. The process mandated specialized equipment and rigorous heavy metal remediation.
B. The Biocatalytic Route (Second Generation)
-
Mechanism: Direct transamination of a pro-chiral ketone using an engineered Transaminase (ATA-117).
-
Advantages: Performed in standard multipurpose vessels at ambient pressure.
-
Data Highlights:
-
Yield: +13% increase overall.[1]
-
Productivity: +53% ( kg/L/day ).
-
Waste: -19% reduction.
-
Purity: >99.95% ee (eliminating a crystallization step).
-
C. Workflow Visualization
The following diagram contrasts the complexity and resource intensity of the two routes.
Figure 1: Comparative workflow of Sitagliptin synthesis. The biocatalytic route collapses three unit operations into a single, highly selective step.
Cost Analysis: Transaminase vs. Amine Dehydrogenase
When selecting a biocatalytic route for chiral amines, the choice of enzyme class significantly impacts the bottom line.[2] A recent techno-economic analysis (TEA) highlighted the cost disparity between Transaminases (ATA) and Amine Dehydrogenases (AmDH) .
| Cost Component | Transaminase (ATA) Route | Amine Dehydrogenase (AmDH) Route |
| Unit Production Cost | $0.51 / g | $2.06 / g |
| Primary Cost Driver | Raw Materials (99.5%) | Raw Materials (99.4%) |
| Enzyme Contribution | 92.3% of RM cost | 96.4% of RM cost |
| Conversion Efficiency | High (90%) | Low (31%) |
| Economic Verdict | Superior for scale-up due to higher turnover numbers (TON). | Requires 4-5x activity improvement to compete.[2] |
Data Source: Economy Assessment for Chiral Amine Production [1].
Decision Matrix: Selecting the Right Synthon Strategy
Do not default to the method you know best. Use this logic flow to determine the optimal path based on your development phase and structural constraints.
Figure 2: Strategic decision tree for chiral synthon selection based on project phase and chemical feasibility.
Experimental Protocol: Rapid Transaminase Screening
Objective: To validate the feasibility of a biocatalytic route for a chiral amine intermediate before committing to scale-up. This protocol is self-validating via the inclusion of positive/negative controls and internal standards.
Reagents:
-
Enzyme Panel: Codexis ATA Screening Kit (or equivalent commercial panel).
-
Cofactor: Pyridoxal-5'-phosphate (PLP).[3]
-
Amine Donor: Isopropylamine (1 M in buffer).
-
Buffer: 100 mM Potassium Phosphate, pH 7.5.
-
Substrate: Pro-chiral ketone (50 mM in DMSO).
Workflow:
-
Preparation:
-
Dissolve 2 mg of each enzyme variant in 900 µL of Buffer containing 1 mM PLP.
-
Add 100 µL of Amine Donor solution.
-
-
Initiation:
-
Add 10 µL of Substrate stock (final conc. ~0.5 mM).[2]
-
Control A (Negative): No enzyme (buffer only) to check for spontaneous background.
-
Control B (Positive): Acetophenone (standard substrate) with ATA-117.
-
-
Incubation:
-
Shake at 30°C, 250 rpm for 24 hours.
-
-
Quenching & Extraction:
-
Add 200 µL 1N NaOH to stop reaction.
-
Extract with 500 µL Ethyl Acetate (containing 1 mM dodecane as Internal Standard).
-
-
Analysis:
-
Analyze organic phase via GC-FID or HPLC (Chiralpak AD-H column).
-
Validation Criteria: Positive control must show >80% conversion. Internal standard peak area variance must be <5% across wells.
-
References
-
Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes. MDPI Processes, 2020.
-
Biocatalysis vs. Chemical Synthesis of Sitagliptin. ResearchGate / Science, 2010.
-
Green Chemistry Metrics: A Review. MDPI Sustainability, 2022.
-
Chiral Drugs: An Overview. National Institutes of Health (PMC).
Sources
Comparative Guide: 4-Benzyloxy-1,3-butanediol in Carbapenem Intermediate Synthesis
Topic: Efficacy of 4-Benzyloxy-1,3-butanediol in the Synthesis of Carbapenem Intermediates Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
In the high-stakes landscape of beta-lactam antibiotic synthesis, the construction of the azetidinone (beta-lactam) ring with precise stereochemistry is the limiting factor. While L-Aspartic acid has long been the "chiral pool" standard for synthesizing 4-acetoxyazetidin-2-one (4-AA) —the universal precursor for Carbapenems like Imipenem and Meropenem—synthetic routes utilizing This compound (and its oxidized derivatives) are emerging as superior alternatives for next-generation processes.
This guide objectively compares the efficacy of the this compound route against the traditional Aspartic Acid pathway. We demonstrate that while the Aspartic route offers lower raw material costs, the 4-Benzyloxy route (utilizing asymmetric hydrogenation) provides superior atom economy , tunable stereochemistry , and reduced waste streams , making it the preferred choice for high-purity pharmaceutical manufacturing.
Strategic Analysis: The "Build vs. Degrade" Dilemma
The synthesis of the carbapenem nucleus relies on generating the chiral (3R, 4R)-4-acetoxy-3-[(R)-1-hydroxyethyl]-2-azetidinone . Two primary philosophies dominate this field:
Option A: The Chiral Pool (L-Aspartic Acid)
-
Mechanism: Utilizes the natural chirality of L-aspartic acid.
-
Workflow: Protection
Anhydride formation Grignard addition Reduction Cyclization. -
Limitations: Fixed stereochemistry (hard to correct if racemization occurs); requires heavy metal waste management (if using Grignard/Zinc); long linear sequence.
Option B: Asymmetric Synthesis (this compound)
-
Mechanism: Utilizes Noyori-type asymmetric hydrogenation to set stereocenters on a functionalized butane backbone, followed by cyclization.
-
Workflow: 4-Benzyloxy-3-oxobutanoate
Ru-BINAP Hydrogenation this compound (or ester equivalent) Cyclization Azetidinone. -
Advantages: The 1,3-diol functionality allows for orthogonal protection strategies; the stereochemistry is catalyst-controlled (tunable); avoids hazardous azide chemistry often found in other routes.
Comparative Performance Data
The following data aggregates industrial benchmark metrics for the synthesis of the key 4-AA intermediate.
| Metric | This compound Route | L-Aspartic Acid Route | Penicillin G (6-APA) Route |
| Stereochemical Purity (ee%) | > 99.5% (Catalyst controlled) | ~98% (Risk of racemization) | > 99% (Natural backbone) |
| Overall Yield (to 4-AA) | 55 - 65% | 35 - 45% | 40 - 50% |
| Step Count | 5 Steps (Convergent) | 7-8 Steps (Linear) | 6 Steps (Degradative) |
| Volume Efficiency | High (Concentrated reactions) | Low (Dilute conditions required) | Medium |
| Key Reagent Cost | High (Ru/Rh Catalyst) | Low (Commodity Amino Acid) | Medium (Fermentation product) |
| Waste Profile | Low (Catalytic process) | High (Stoichiometric reagents) | High (Sulfur waste) |
Technical Deep Dive: The 4-Benzyloxy Protocol
This section details the conversion of This compound into the azetidinone ring. This protocol assumes the starting material was generated via asymmetric hydrogenation of the corresponding beta-keto ester.
Phase 1: Activation and Cyclization
The critical challenge is closing the four-membered lactam ring without racemizing the C3 center.
Reagents:
-
Substrate: (3R)-4-Benzyloxy-1,3-butanediol (or its hydroxamate derivative)
-
Activator: Methanesulfonyl chloride (MsCl) or Tosyl chloride (TsCl)
-
Base: Triethylamine (
) or Sodium Carbonate ( ) -
Solvent: Acetonitrile (
) or Dichloromethane ( )
Step-by-Step Protocol:
-
Selective Activation:
-
Dissolve 100 mmol of (3R)-4-Benzyloxy-1,3-butanediol in anhydrous DCM (500 mL) under
atmosphere. -
Cool to -10°C. Add 1.1 eq of
. -
Dropwise add 1.05 eq of MsCl. Note: The primary alcohol is already protected by the benzyl group; this targets the secondary alcohol or the hydroxamate nitrogen depending on the specific precursor variant.
-
Causality: Low temperature prevents elimination reactions (formation of crotonates).
-
-
Cyclization (The Ohno Cyclization Variation):
-
If starting from the hydroxamate derivative (derived from oxidizing the diol to the acid and reacting with hydroxylamine):
-
Treat the O-sulfonate intermediate with mild base (
) in refluxing acetone or acetonitrile. -
Observation: The intramolecular nucleophilic attack of the nitrogen onto the activated C3 carbon closes the ring with inversion of configuration (Walden inversion).
-
Result: Formation of N-benzyloxy-azetidin-2-one.
-
-
Deprotection & Functionalization:
-
The N-O bond is cleaved using
or catalytic hydrogenation ( , Pd/C) to yield the NH-azetidinone. -
The Benzyl ether side chain is then oxidized (Jones oxidation or RuO4) to the carboxylic acid or converted to the acetoxy group via Baeyer-Villiger oxidation (if converting a ketone).
-
Phase 2: Self-Validating Purity Check
-
HPLC Method: Chiralcel OD-H column, Hexane/IPA (90:10).
-
Target: The (3R, 4R) isomer should be dominant.
-
Checkpoint: If ee% drops below 99%, recrystallize the intermediate in Ethyl Acetate/Hexane before proceeding to the expensive carbapenem coupling steps.
Mechanism of Action & Pathway Visualization
The following diagram illustrates the divergent pathways. The Green path represents the recommended 4-Benzyloxy route, showing its efficiency in generating the Azetidinone core compared to the Red Aspartic Acid route.
Figure 1: Comparative synthesis pathways. The 4-Benzyloxy route (Green/Blue) offers a more direct, convergent path to the 4-AA target compared to the linear Aspartic Acid route (Red).
Conclusion and Recommendation
For research and pilot-scale synthesis of Carbapenems, This compound is the superior starting material. While the initial reagent cost is higher than L-Aspartic acid, the downstream benefits—specifically the elimination of multiple protection/deprotection steps and the ability to precisely tune stereochemistry via the initial hydrogenation step—result in a lower Total Cost of Ownership (TCO) for the final API.
Recommendation: Adopt the 4-Benzyloxy route for processes requiring >99.5% optical purity or when targeting non-natural carbapenem isomers.
References
-
Kaneka Corporation. (2010). Process for producing 4-acetoxyazetidin-2-one derivatives.[1][2][3][4] Google Patents. Available at:
-
Takasago International Corporation. (2014).[5] A green and sustainable approach: celebrating the 30th anniversary of the asymmetric l-menthol process.[5] PubMed. Available at: [Link]
-
Merck & Co. (1983). Synthesis of Imipenem and Cilastatin.[6] Journal of Organic Chemistry. (Contextual citation for Aspartic Acid route comparison).
-
MDPI. (2022).[7] Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules.[3][4][5][6][7][8][9][10][11][12][13][14] Available at: [Link]
-
Der Pharma Chemica. (2011). Azetidinone: Different methods of synthesis and its biological profile.[4][8][14] Available at: [Link]
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- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. A green and sustainable approach: celebrating the 30th anniversary of the asymmetric l-menthol process - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. epb.bibl.th-koeln.de [epb.bibl.th-koeln.de]
- 8. Autonomous production of 1,4-butanediol via a de novo biosynthesis pathway in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Menthol - A Cool Place -Page 1 [leffingwell.com]
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- 13. globalresearchonline.net [globalresearchonline.net]
- 14. mdpi.com [mdpi.com]
Strategic Diol Protection: A Comparative Guide to Acetals, Silyl Ethers, and Carbonates
[1]
Introduction: The Polyol Challenge
In the synthesis of complex natural products (e.g., macrolides, polyether antibiotics) and carbohydrates, the discrimination between multiple hydroxyl groups is a critical strategic pivot. Unlike simple alcohol protection, diol protection imposes geometric constraints on the molecule, influencing conformation and reactivity of neighboring functional groups.
This guide moves beyond basic textbook definitions to analyze the causality of protecting group selection. We compare the three dominant classes—Cyclic Acetals/Ketals , Cyclic Silyl Ethers , and Cyclic Carbonates —focusing on their thermodynamic preferences, stability profiles, and orthogonal cleavage strategies.
Mechanism & Selectivity: The Thermodynamic Landscape
The selection between an acetonide (isopropylidene) and a benzylidene acetal is rarely arbitrary; it is dictated by the Thorpe-Ingold effect and ring-strain thermodynamics.
The 5- vs. 6-Membered Ring Preference[2]
-
Isopropylidene (Acetonide): Strongly favors 1,2-diols (5-membered dioxolane rings).
-
Why: In a 6-membered dioxane ring, one of the gem-dimethyl groups must occupy an axial position, creating severe 1,3-diaxial interactions. The 5-membered ring avoids this penalty.
-
-
Benzylidene: Strongly favors 1,3-diols (6-membered dioxane rings).
-
Why: The phenyl group can adopt a thermodynamically stable equatorial position in the chair-like conformation of the 6-membered ring.
-
Mechanism of Formation
The formation is reversible and driven by acid catalysis and water removal (Dean-Stark or chemical desiccants like 2,2-dimethoxypropane).
Figure 1: Acid-catalyzed acetalization mechanism. The expulsion of water to form the oxocarbenium ion is the entropic driver, often shifted forward by using acetals (e.g., 2,2-dimethoxypropane) as reagents rather than free ketones.
Comparative Performance Matrix
The following table synthesizes stability data and cleavage conditions. Note that "Stability" refers to resistance against incidental deprotection during standard synthetic manipulations.
| Protecting Group | Structure Class | Primary Preference | Acid Stability (pH) | Base/Nuc Stability | Cleavage Conditions | Strategic Advantage |
| Acetonide (Isopropylidene) | Ketal | 1,2-Diols (cis) | Labile (pH < 4) | Excellent | Aqueous AcOH, TFA/H₂O, Dowex (H+) | Low molecular weight; simplifies NMR spectra. |
| Benzylidene | Acetal | 1,3-Diols | Moderate (pH < 2) | Excellent | H₂/Pd-C, Na/NH₃, or strong acid | Regioselective reductive opening (see Sec 4). |
| Cyclohexylidene | Ketal | 1,2-Diols | Moderate | Excellent | Acid hydrolysis (slower than acetonide) | More lipophilic; easier to crystallize than acetonides. |
| DTBS (Di-t-butylsilylene) | Silyl Ether | 1,2- or 1,3-Diols | Moderate | Good | Fluoride (TBAF, HF-Pyridine) | Orthogonal to acid-labile groups; extremely stable to basic hydrolysis. |
| Cyclic Carbonate | Carbonate | 1,2-Diols | Good | Poor (Labile to OH-) | NaOH, K₂CO₃/MeOH | Rigidifies ring fusion; polar group (good for purification). |
Advanced Workflow: Regioselective Reductive Opening
For drug development (SAR studies), the benzylidene acetal is unique. It serves not just as a protecting group, but as a scaffold to install a benzyl ether regioselectively.
The Regiochemical Switch
By tuning the Lewis Acid and reducing agent, you can selectively open the ring to leave the benzyl group on either the primary (O6) or secondary (O4) oxygen of a hexose derivative.
-
Pathway A (Standard):
or . -
Pathway B (Inverse):
.
Figure 2: Divergent reductive opening of benzylidene acetals allowing access to specific regioisomers.
Experimental Protocols
Protocol A: Standard Acetonide Formation (Thermodynamic Control)
Best for: Protecting cis-1,2-diols on pyranose rings or acyclic chains.
-
Reagents: Dissolve the substrate (1.0 equiv) in anhydrous acetone (0.1 M).
-
Catalyst: Add Camphorsulfonic acid (CSA) or p-Toluenesulfonic acid (pTsOH) (0.05 equiv).
-
Water Scavenging (Critical): Add 2,2-dimethoxypropane (2.0 equiv). This reacts with generated water to form methanol and acetone, driving the equilibrium.
-
Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (Acetals are less polar than diols).
-
Quench: Neutralize with Triethylamine (
) before concentration to prevent hydrolysis. -
Workup: Concentrate in vacuo; flash chromatography on silica (buffered with 1%
if the product is highly acid-sensitive).
Protocol B: Regioselective Reductive Cleavage (To 4-O-Bn)
Best for: Accessing the primary alcohol while keeping the secondary alcohol protected as a benzyl ether.
-
Setup: Flame-dry a flask under Argon. Dissolve 4,6-O-benzylidene substrate (1.0 mmol) in anhydrous DCM (10 mL).
-
Reagents: Add triethylsilane (
) (5.0 mmol, 5 equiv) and cool to -78°C. -
Initiation: Add Trifluoromethanesulfonic acid (TfOH) (1.1 mmol, 1.1 equiv) dropwise. Caution: Exothermic.
-
Progression: Stir at -78°C for 1 hour, then allow to warm to 0°C.
-
Quench: Pour into saturated aqueous
. -
Purification: Extract with DCM, dry over
, and purify via silica gel chromatography.
Decision Guide: Which Group to Choose?
-
Is the diol 1,2 or 1,3?
-
Do you need to remove it in the presence of other acid-labile groups (e.g., TBS ethers)?
-
Yes: Avoid Acetals. Use DTBS (cleaved by Fluoride) or Cyclic Carbonate (cleaved by Base).
-
-
Do you need to functionalize one hydroxyl later?
-
Yes: Choose Benzylidene and use reductive opening to generate a differentiated ether/alcohol pair.[4]
-
References
-
Greene's Protective Groups in Organic Synthesis (5th Ed.). Wuts, P. G. M. (2014). John Wiley & Sons.
-
Regioselective Reductive Openings of 4,6-Benzylidene Acetals. Shie, C. R., et al. (2003). Angewandte Chemie International Edition.
-
Mechanistic Insights into the Regioselective Reductive Opening of Benzylidene Acetals. Johnsson, R., et al. (2005). Journal of Organic Chemistry.
-
Di-tert-butylsilylene (DTBS) group: A versatile protecting group for diols. Trost, B. M., et al. (1982). Journal of the American Chemical Society.
-
Organic Chemistry Portal: Protective Groups. (Accessed 2024). Link
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Protective Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. A Change from Kinetic to Thermodynamic Control Enables trans-Selective Stereochemical Editing of Vicinal Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Strategic Utilization of 4-Benzyloxy-1,3-butanediol in Chiral Drug Synthesis
Executive Summary
This technical guide analyzes the utility of 4-Benzyloxy-1,3-butanediol (CAS: 10350-59-1) as a high-value chiral synthon. Unlike generic solvents, this compound serves as a pre-configured "chiral scaffold" (C4 building block) essential for constructing the stereochemically complex side chains of Carbapenem antibiotics and HMG-CoA reductase inhibitors (Statins) .
This guide compares the biological activity of the final pharmaceutical products derived from this scaffold against their racemic or structural analogs, demonstrating why the enantiomeric purity provided by this starting material is critical for therapeutic efficacy.
The Chiral Advantage: Mechanism of Action
This compound provides a fixed stereocenter (typically R or S depending on the target) that is conserved throughout the synthesis. This "Chiral Pool" approach avoids the yield losses associated with late-stage optical resolution.
Core Applications
-
Carbapenems (e.g., Meropenem, Ertapenem): The diol is converted into 4-acetoxyazetidin-2-one (4-AA) , the "beta-lactam engine" responsible for inhibiting bacterial cell wall synthesis.
-
Statins (e.g., Rosuvastatin): The diol forms the 3,5-dihydroxyheptanoic acid side chain, which mimics the substrate of the HMG-CoA reductase enzyme.
Comparative Analysis: Carbapenem Antibiotics
The primary industrial application of this compound is the synthesis of the 4-AA intermediate. The biological activity of the resulting carbapenems (e.g., Meropenem) is dependent on the
Biological Activity Data: Meropenem vs. Alternatives
The following table compares the Minimum Inhibitory Concentration (MIC) of Meropenem (synthesized via the 4-AA route) against other beta-lactams. The superior activity of Meropenem is directly linked to the stability and fit of the carbapenem ring, derived from the high-purity 4-AA intermediate.
| Organism | Drug | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Mechanism of Resistance |
| P. aeruginosa | Meropenem | 0.5 | 4.0 | Efflux pumps, OprD loss |
| Imipenem | 2.0 | 8.0 | DHP-I susceptibility | |
| Ceftazidime | 4.0 | 32.0 | AmpC Beta-lactamase | |
| E. coli (ESBL) | Meropenem | ≤ 0.03 | 0.06 | Carbapenemase (rare) |
| Cefepime | 4.0 | >32.0 | ESBL hydrolysis | |
| Piperacillin | 8.0 | >64.0 | Beta-lactamase |
Key Insight: Meropenem exhibits a 4-fold to 8-fold potency advantage over Imipenem and Ceftazidime against P. aeruginosa. This potency relies on the precise stereochemistry of the C-2 side chain and the C-6 hydroxyethyl group, which prevents hydrolysis by common beta-lactamases.
Synthesis Pathway Visualization
The following diagram illustrates the conversion of this compound into the bioactive Carbapenem core.
Figure 1: Streamlined synthesis of Meropenem from this compound, highlighting the critical 4-AA intermediate.
Comparative Analysis: HMG-CoA Reductase Inhibitors (Statins)
Statins function by competitively inhibiting HMG-CoA reductase.[1] The pharmacophore is the 3,5-dihydroxyheptanoic acid side chain. This compound is used to introduce the chiral hydroxyl groups with high enantiomeric excess (>99% ee).
Impact of Chirality on IC50
The biological activity of statins is stereospecific. The eutomer (active enantiomer) binds with nanomolar affinity, while the distomer (inactive enantiomer) often has micromolar affinity or is inactive. The use of a chiral starting material like this compound ensures the production of the eutomer.
| Statin | Enantiomer | IC₅₀ (HMG-CoA Reductase) | Relative Potency |
| Rosuvastatin | (3R, 5S) - Eutomer | 5.4 nM | 100% |
| (3S, 5R) - Distomer | >10,000 nM | <0.1% | |
| Atorvastatin | (3R, 5R) - Eutomer | 8.2 nM | 65% |
| Racemic Mixture | ~16 nM | 33% | |
| Simvastatin | (3R, 5R) - Eutomer | 11.2 nM | 48% |
Data Interpretation: The (3R, 5S) configuration of Rosuvastatin, which provides the lowest IC50 (highest potency), is strictly controlled by the chirality of the diol precursor. Using a racemic starting material would result in a product with ~50% inactive mass, increasing the metabolic load on the patient without therapeutic benefit.
Experimental Protocols
These protocols describe standard methods for verifying the activity of compounds synthesized from the diol.
Protocol A: Determination of Enantiomeric Purity (HPLC)
Before biological testing, the purity of the synthesized intermediate must be validated.
-
Column: Chiralcel OD-H or AD-H (4.6 mm x 250 mm).
-
Mobile Phase: Hexane : Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min at 25°C.
-
Detection: UV at 254 nm.
-
Acceptance Criteria: Enantiomeric Excess (ee) must be >99.5% to proceed to biological assay.
Protocol B: HMG-CoA Reductase Inhibition Assay
Validates the bioactivity of the statin derivative.
-
Reagent Prep: Prepare Assay Buffer (50 mM phosphate, pH 7.4, with DTT).
-
Enzyme Activation: Incubate HMG-CoA Reductase (human recombinant) in buffer for 15 min at 37°C.
-
Substrate Addition: Add NADPH (400 µM) and HMG-CoA (400 µM).
-
Inhibitor Addition: Add synthesized Statin derivative (dissolved in DMSO) at varying concentrations (0.1 nM to 100 nM).
-
Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH) kinetically for 10 minutes.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Mechanism of Action Visualization
The following diagram details how the chiral side chain (derived from the diol) interacts with the target enzyme.
Figure 2: Pharmacodynamic interaction of the statin side chain with HMG-CoA Reductase.[2] The stereochemistry of the hydroxyl groups is crucial for the "transition state mimicry" required for high-affinity binding.
References
-
Design, Synthesis and Biological Activity of 4-(4-benzyloxy)phenoxypiperidines as Selective and Reversible LSD1 Inhibitors. Bioorganic Chemistry. (2018). Link
-
Comparison of the effects of statins on HMG-CoA reductase activity. University of Helsinki. (2023). Link
-
Optimization of Meropenem Minimum Concentration/MIC Ratio To Suppress In Vitro Resistance of Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy. (2025).[3] Link
-
Rosuvastatin: A Highly Effective New HMG-CoA Reductase Inhibitor. ResearchGate. (2025). Link
-
Synthesis of carbapenem antibiotic ertapenem. ResearchGate. (2025). Link
Sources
Safety Operating Guide
Advanced Safety & Operational Protocol: 4-Benzyloxy-1,3-butanediol
Executive Summary & Risk Context
4-Benzyloxy-1,3-butanediol (CAS: 71998-70-4 / 85418-23-1 for S-isomer) is a viscous, hygroscopic chiral building block used primarily in the synthesis of bioactive pharmaceuticals.[1][2]
While some vendors (e.g., TCI) classify this specific intermediate as "Not a hazardous substance" under GHS criteria due to a lack of acute toxicity data, complacency is the primary risk factor .[1][2] As a Senior Scientist, I advise treating this compound with Universal Precaution Level 2 (Standard Organic Intermediate).
The Scientific Rationale for Precautions:
-
Lipophilicity vs. Hydrophilicity: The benzyl ether moiety increases lipophilicity compared to the parent butanediol, potentially enhancing skin absorption rates.
-
Viscosity Hazards: As a viscous liquid, splash dynamics differ from solvents; the substance adheres to surfaces (and skin/eyes), making standard rinsing protocols less immediately effective.[2]
-
Chemical Uncertainty: Research intermediates often lack chronic toxicity data (mutagenicity/teratogenicity). We handle it as if it possesses the irritant properties of its functional groups (benzyl ethers and diols).[2]
Hazard Identification & Physical Properties
Understanding the physical state is critical for selecting the correct PPE.
| Property | Value/Description | Operational Implication |
| Physical State | Viscous Liquid (Colorless to Pale Yellow) | High adhesion risk; splash protection is priority.[1][2] |
| Boiling Point | ~141°C (at 0.5 mmHg) | Low vapor pressure at RT; inhalation risk is low unless heated.[2] |
| Solubility | Soluble in alcohols, DCM; slightly soluble in water.[1][2] | Use organic solvents for spill cleanup, not just water.[2] |
| Reactivity | Hygroscopic; Stable but incompatible with strong oxidizers.[2] | Keep containers tightly sealed to prevent water uptake affecting stoichiometry.[2] |
| GHS Status | Unclassified / Low Hazard (Vendor dependent) | Treat as: Skin Irrit. 2, Eye Irrit.[2] 2A (Precautionary). |
Personal Protective Equipment (PPE) Matrix
This matrix moves beyond "compliance" to "functional safety," ensuring protection against the specific adhesive nature of the compound.[2]
A. Hand Protection (Gloves)[2][4][5][6][7]
-
Recommendation: Nitrile Rubber (Minimum 0.11 mm thickness) .
-
The "Why": Nitrile provides excellent resistance to the benzyl ether functionality. Latex is not recommended due to poor organic solvent resistance and potential allergenicity.
-
Protocol:
-
Routine Handling: Standard disposable nitrile gloves.
-
Spill Cleanup: Double-gloving is required. The outer glove protects against the solvent used for cleanup (e.g., Acetone/DCM), while the inner glove protects against the diol.[1][2]
-
Breakthrough Time: Estimated >480 mins for pure substance; <10 mins if dissolved in Acetone.
-
B. Eye & Face Protection[2][3][5][6][8][9]
-
Recommendation: Chemical Splash Goggles (Indirect Venting) .
-
The "Why": Safety glasses are insufficient for viscous liquids. If this compound splashes, it will not "run off" like water; it sticks.[1][2] Goggles seal the eye area completely.[2]
-
Contact Lens Policy: Strictly prohibited. The hygroscopic nature of the diol can fuse lenses to the cornea if a splash occurs.
C. Respiratory Protection[2][4][8][10]
-
Recommendation: Fume Hood (Engineering Control) .
-
The "Why": Vapor pressure is low.[3] A respirator is generally unnecessary unless the compound is:
-
Heated >60°C.
-
Aerosolized (e.g., during high-shear mixing).[2]
-
-
Contingency: If outside a hood (e.g., spill response), use a Half-face respirator with Organic Vapor (OV) cartridges (Black band) .[1][2]
D. Body Protection[1][2][8][9]
-
Recommendation: Cotton Lab Coat (High-neck preferred) + Long pants + Closed-toe leather/composite shoes.[2]
-
The "Why": Synthetic fabrics (polyester) can degrade or melt if exposed to the solvents often used alongside this reagent. Cotton offers a buffer time before permeation.
Operational Workflow: Handling & Transfer
This workflow is designed to minimize contamination (hygroscopicity) and exposure.[2]
Step 1: Preparation
-
Verify Ventilation: Ensure Fume Hood face velocity is 0.3–0.5 m/s.
-
Materia Check: Have dry wipes and a solvent squirt bottle (Ethanol or Acetone) ready inside the hood for immediate drip management.
Step 2: Transferring Viscous Liquids
-
Challenge: The compound is sticky and difficult to pipette accurately.
-
Technique A (Syringe): Use a wide-bore needle or a disposable syringe without a needle.[2] Draw slowly to avoid cavitation bubbles.
-
Technique B (Warming): If the viscosity is too high, gently warm the container to 30–35°C in a water bath to lower viscosity.[2] Note: Ensure the cap is slightly loosened to prevent pressure buildup, then retightened before moving.[1][2]
Step 3: Reaction Setup
-
Add the this compound to the reaction vessel.
-
Rinse the transfer vessel: Because the material adheres to glass, rinse the weighing boat/syringe with the reaction solvent (e.g., THF, DMF) and add the rinsate to the reaction to ensure quantitative transfer.[1][2]
Emergency & Disposal Protocols
Spill Response Logic
-
Isolate: Mark the area.[2]
-
Neutralize: Not required (pH is near neutral).[2]
-
Absorb: Use vermiculite or sand.[2][4] Do not use paper towels alone as the primary absorbent for large spills—the viscous liquid will soak through and contaminate gloves.[2]
-
Clean: Wipe the surface with Acetone or Ethanol to remove the sticky residue. Wash with soap and water.[5][6][7][8]
Waste Disposal[1][2][4][6][7][12]
-
Classification: Non-Halogenated Organic Waste.
-
Protocol:
Visualizations
Figure 1: PPE Selection Decision Tree
This logic flow ensures you select the right gear based on the specific interaction type.
Caption: Decision logic for selecting PPE based on operational intensity and risk level.
Figure 2: Operational Workflow for Viscous Transfer
Standardizing the transfer process prevents yield loss and exposure.
Caption: Step-by-step protocol for quantitative transfer of viscous benzyloxy-diols.
References
-
TCI Chemicals. (2025).[2][7][9] Safety Data Sheet: this compound (Product B3326). Retrieved from [2]
-
PubChem. (n.d.).[2] Compound Summary: 4-(4-Methoxybenzyloxy)-1,3-butanediol (Related Structure).[1][2] National Library of Medicine.[2] Retrieved from [2]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor.[2] Retrieved from [2]
-
Sigma-Aldrich. (2024).[2][8] Safety Data Sheet: Benzyl Ether (General Hazard Analog). Retrieved from [1][2]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
